Perfluoroperhydrophenanthrene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F24/c15-1-2(16)4(18,10(29,30)14(37,38)12(33,34)6(2,21)22)8(25,26)7(23,24)3(1,17)9(27,28)13(35,36)11(31,32)5(1,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKENRHXGDUPTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C3(C(C(C(C1(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(C(C(C3(F)F)(F)F)(F)F)(F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047029 | |
| Record name | Perfluorotetradecahydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-91-2 | |
| Record name | Perfluoroperhydrophenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorophenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorotetradecahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorotetradecahydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERFLUOROPERHYDROPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ3T53GWV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Perfluoroperhydrophenanthrene (CAS 306-91-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties, synthesis, and applications of Perfluoroperhydrophenanthrene (CAS 306-91-2), a perfluorinated compound with unique characteristics making it valuable in various scientific and medical fields.
Core Properties of this compound
This compound is a fully fluorinated derivative of phenanthrene.[1] This complete substitution of hydrogen with fluorine atoms imparts exceptional chemical and thermal stability, making it a highly inert and non-reactive compound.[1][2] It is a clear, colorless, and odorless liquid at room temperature.[2][3]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄F₂₄ | [4][5] |
| Molecular Weight | 624.11 g/mol | [4][5] |
| CAS Number | 306-91-2 | [4][5] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Odorless | [3] |
| Melting Point | -20 °C | [4] |
| Boiling Point | 215 °C | |
| Density | 2.03 g/cm³ | |
| Refractive Index | 1.3348 | [3] |
| Water Solubility | Immiscible | [4] |
| Flash Point | None | |
| Viscosity, kinematic | ≈ 13.99 mm²/s | [3] |
| Specific Conductivity | ≈ 0.001 pS/m | [3] |
Synthesis of this compound
The primary industrial method for producing this compound is the Fowler process. This process involves the vapor-phase fluorination of a hydrocarbon precursor, typically perhydrophenanthrene, using a high-valence metal fluoride (B91410), such as cobalt (III) fluoride, as the fluorinating agent.[2] The direct reaction of hydrocarbons with elemental fluorine is highly exothermic and difficult to control, often leading to fragmentation of the carbon skeleton. The Fowler process provides a more controlled method for exhaustive fluorination.[2]
Generalized Experimental Protocol for Synthesis via the Fowler Process
The following is a generalized workflow for the synthesis of this compound. Specific reaction conditions such as temperature, flow rates, and reaction times require optimization for specific laboratory or industrial setups.
Step 1: Regeneration of the Fluorinating Agent
-
Cobalt(II) fluoride (CoF₂) is reacted with elemental fluorine (F₂) at elevated temperatures to produce the active fluorinating agent, cobalt(III) fluoride (CoF₃). This regeneration step is crucial for the continuous operation of the process.
Step 2: Fluorination of the Hydrocarbon Feedstock
-
The vapor of the hydrocarbon feedstock, perhydrophenanthrene, is passed over a heated bed of cobalt(III) fluoride.
-
The cobalt(III) fluoride donates its fluorine atoms to the hydrocarbon, replacing all hydrogen atoms with fluorine and reducing the cobalt(III) fluoride back to cobalt(II) fluoride.
-
The reaction produces this compound (C₁₄F₂₄) and hydrogen fluoride (HF) as a byproduct.
Step 3: Purification of the Product
-
The crude product stream, containing this compound, hydrogen fluoride, and potentially some partially fluorinated byproducts, is cooled and condensed.
-
The hydrogen fluoride is typically removed by scrubbing with water or an alkaline solution.
-
The crude this compound is then purified, often through fractional distillation, to achieve the desired purity. Due to the potential for isomeric byproducts, further purification techniques like low-temperature crystallization may be necessary for high-purity applications.[2]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research and development.
Advanced Microscopy
This compound's refractive index is close to that of living cells, making it an excellent mounting medium for various microscopy techniques.[6] When used in confocal or two-photon fluorescence microscopy, it reduces light scattering, resulting in sharper images and deeper tissue penetration.[6] This is particularly beneficial for imaging complex biological structures.[6]
-
Sample Preparation : The biological sample (e.g., tissue slice, cells on a coverslip) is prepared according to standard protocols for the specific imaging technique.
-
Mounting : A drop of this compound is applied to a microscope slide.
-
Sample Placement : The prepared sample is placed into the drop of this compound.
-
Coverslip Application : A coverslip is carefully placed over the sample, avoiding the introduction of air bubbles.
-
Imaging : The slide is then ready for imaging on the microscope. The use of this compound as the mounting medium enhances image quality by reducing refractive index mismatch.
Vitreoretinal Surgery
This compound, under trade names like Vitreon, is used as an intraoperative tool in vitreoretinal surgery.[2][7] Its high specific gravity and immiscibility with water make it effective for the temporary stabilization and flattening of a detached retina.[7] It can also be used to displace subretinal fluid and as a temporary tamponade.[2][7]
Other Potential Applications
The exceptional chemical and thermal stability of this compound suggests its potential use in other areas, such as:
-
Heat transfer fluids : In applications requiring high thermal stability and chemical inertness.[6]
-
Lubricants : For use in harsh chemical environments.[6]
-
Solvent : For specific chemical reactions and preparations.[8]
Safety and Handling
This compound is generally considered to be of low toxicity and is non-flammable.[3] However, as with all chemicals, it should be handled in accordance with good laboratory practices.[3]
-
Personal Protective Equipment : Wear appropriate protective gloves, clothing, and eye protection.[9]
-
Handling : Avoid contact with skin and eyes. Use in a well-ventilated area.[10]
-
Storage : Keep the container tightly closed and store in a cool, dry place.[10]
-
Disposal : Dispose of contents and container in accordance with local regulations.[3]
As a per- and polyfluoroalkyl substance (PFAS), there are considerations regarding its environmental persistence.[2] Researchers should be mindful of the potential for bioaccumulation and follow appropriate disposal protocols.[2]
Conclusion
This compound (CAS 306-91-2) is a highly stable and inert perfluorocarbon with a unique set of physical and chemical properties. These characteristics make it a valuable tool for researchers, scientists, and medical professionals, particularly in the fields of advanced microscopy and vitreoretinal surgery. While its synthesis is complex, its applications provide significant advantages in obtaining high-quality imaging data and in delicate surgical procedures. As with all chemical compounds, appropriate safety and handling procedures must be followed.
References
- 1. Tips for Using Perflurocarbon Liquids During Retinal Detachment Repair - American Academy of Ophthalmology [aao.org]
- 2. Giant retinal tears. Surgical techniques and results using perfluorocarbon liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perfluorocarbon Liquid: Its Application in Vitreoretinal Surgery and Related Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophthalmologyweb.com [ophthalmologyweb.com]
- 5. Intraoperative complications of this compound: subretinal perfluorocarbon, retinal slippage and residual perfluorocarbon. Vitreon Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 7. retina-specialist.com [retina-specialist.com]
- 8. The management of giant retinal tears using this compound. A multicenter case series. Vitreon Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fowler process - Wikipedia [en.wikipedia.org]
- 10. Cobalt(III) fluoride - Wikipedia [en.wikipedia.org]
Physical and chemical properties of Flutec PP11
For Researchers, Scientists, and Drug Development Professionals
Flutec PP11, with the chemical name 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-Tetracosafluorophenanthrene, is a perfluorocarbon liquid renowned for its high degree of chemical and biological inertness, thermal stability, and unique physical properties.[1] This technical guide provides an in-depth overview of the core physical and chemical characteristics of Flutec PP11, making it a valuable resource for its application in research, development, and various industrial processes.
Core Physical and Chemical Properties
The distinct properties of Flutec PP11 make it a versatile material in a range of specialized applications. Its high density, low surface tension, and excellent dielectric properties are particularly noteworthy.
General and Liquid Properties
| Property | Value |
| Molecular Formula | C₁₄F₂₄[1][2][3] |
| Molecular Weight | 624.11 g/mol [3][4][5] |
| Appearance | Clear, colorless liquid[5] |
| Odor | Odorless[2] |
| Boiling Point | 215 °C[2][4][5] |
| Melting Point | -31 °C[4] to -20°C[5][6] |
| Density | 2.03 g/mL[2][4][5] |
| Viscosity | 28.4 mPa·s[4] |
| Kinematic Viscosity | 13.99 mm²/s[4] |
| Surface Tension | 19 mN/m[4] |
| Refractive Index | ≈ 1.3348[1][5] |
| Water Solubility | Immiscible[5][6] |
Thermal and Electrical Properties
| Property | Value |
| Heat of Vaporization | 68 kJ/kg (at boiling point)[4] |
| Specific Heat | 1.07 kJ/kg/K[4] |
| Flash Point | None[5][6] |
| Specific Conductivity | ≈ 0.001 pS/m[1] |
| Dielectric Strength | Typically 20 kV/mm @ 50 Hz[7] |
| Electrical Resistivity | Typically 10¹⁵ Ω·cm[7] |
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-Tetracosafluorophenanthrene[1] |
| CAS Number | 306-91-2[1][2][3] |
| EC Number | 400-470-0[1] |
| Alternate Names | Perfluoro(tetradecahydrophenanthrene), Perfluoroperhydrophenanthrene[3][5] |
Experimental Protocols
While specific, detailed experimental protocols for Flutec PP11 are proprietary to the manufacturer, the following are general methodologies for determining the key properties listed above.
Boiling Point Determination (ASTM D1120)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method involves heating the liquid in a flask equipped with a reflux condenser and a calibrated thermometer. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. For a high-boiling liquid like Flutec PP11, a high-temperature heating mantle and a suitable thermometer are essential.
Density Measurement (ASTM D4052)
Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature, and the density is calculated. Given Flutec PP11's high density, precise volume and mass measurements are critical for accurate results.
Viscosity Measurement (ASTM D445)
Viscosity measures a fluid's resistance to flow. For a liquid like Flutec PP11, a capillary viscometer can be used. The time it takes for a fixed volume of the liquid to flow through a capillary tube under gravity is measured. This time is then used to calculate the kinematic viscosity, from which the dynamic viscosity can be derived using the liquid's density.
Logical Relationships and Applications
Flutec PP11's unique combination of properties leads to its use in various demanding applications. The following diagram illustrates the logical flow from its fundamental properties to its primary uses.
Caption: Logical flow from Flutec PP11's core properties to its applications.
Safety and Handling
Flutec PP11 is considered to be non-hazardous and is not classified as a dangerous substance.[1] It is non-flammable and chemically stable under normal conditions of use.[1][7] However, as with any chemical substance, it is recommended to handle Flutec PP11 in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[8]
Stability and Compatibility
Flutec PP11 exhibits excellent thermal stability, being stable for extended periods even at elevated temperatures.[9] It is compatible with a wide range of metals, plastics, and elastomers, making it suitable for use in various industrial systems without causing corrosion or degradation of components.[7][9] However, at very high temperatures in the presence of certain metals, decomposition can occur.[9]
References
- 1. f2chemicals.com [f2chemicals.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. scbt.com [scbt.com]
- 4. f2chemicals.com [f2chemicals.com]
- 5. lookchem.com [lookchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. f2chemicals.com [f2chemicals.com]
- 8. f2chemicals.com [f2chemicals.com]
- 9. f2chemicals.com [f2chemicals.com]
Perfluoroperhydrophenanthrene molecular structure and isomers
An In-depth Technical Guide to the Molecular Structure and Isomers of Perfluoroperhydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (C₁₄F₂₄), a fully fluorinated derivative of phenanthrene (B1679779). The document details its molecular structure, the complexity of its stereoisomerism, physical properties, and key experimental methodologies for its synthesis and characterization. Furthermore, it visualizes its application in significant biomedical procedures.
This compound is a saturated polycyclic perfluorocarbon. Its structure consists of a phenanthrene skeleton where all hydrogen atoms have been replaced by fluorine atoms. This complete fluorination imparts exceptional chemical and thermal stability, high density, and hydrophobicity.[1][2]
The commercial product is a mixture of several stereoisomers.[2][3] The stereochemistry of the fused rings determines the overall three-dimensional shape of the molecule. The hydrogenated analog, perhydrophenanthrene, can exist in six possible conformations, and it is expected that this compound exhibits a similar isomeric complexity.[4]
The nomenclature for these isomers describes the relative orientation of the hydrogen (or in this case, fluorine) atoms at the ring junctions. The main isomers of the perhydrophenanthrene backbone are:[1][4]
-
trans-anti-trans
-
cis-anti-trans
-
cis-syn-trans
-
cis-anti-cis
-
cis-syn-cis
-
trans-syn-trans
The cis or trans prefix refers to the fusion of the individual rings, while syn and anti describe the relationship of the outer rings to each other. For instance, the trans-syn-trans isomer is notable because its central ring is forced into a boat conformation.
References
Synthesis Route for High-Purity Perfluoroperhydrophenanthrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of high-purity perfluoroperhydrophenanthrene (PFPHP), a perfluorocarbon with significant applications in the medical and electronics fields. Due to its chemical inertness, thermal stability, and oxygen-carrying capacity, PFPHP is a compound of interest for applications ranging from synthetic blood substitutes to electronic coolants and contrast agents in medical imaging. Achieving the high levels of purity required for these applications presents significant challenges, which this guide aims to address by detailing a robust synthesis and purification workflow.
Overview of the Synthetic Approach
The primary industrial method for the synthesis of this compound is the Fowler process , which involves the vapor-phase fluorination of a hydrocarbon precursor using a high-valency metal fluoride (B91410), typically cobalt trifluoride (CoF₃). This process is effective for the exhaustive fluorination of polycyclic aromatic hydrocarbons. However, the reaction often yields a complex mixture of isomers and byproducts, necessitating a multi-step purification process to achieve high purity. A key impurity identified in the synthesis of PFPHP is perfluoro(2,n-butyldecahydronaphthalene), which is formed due to the cleavage of C-C bonds during the harsh fluorination process.
The subsequent purification to achieve high-purity PFPHP (>99.5%) typically involves fractional distillation followed by low-temperature fractional crystallization. The latter is particularly effective at separating the desired PFPHP isomers from other perfluorinated impurities that have similar boiling points.
Experimental Protocols
Synthesis of Crude this compound via the Fowler Process
This protocol describes the synthesis of crude this compound from perhydrophenanthrene using cobalt trifluoride.
Materials:
-
Perhydrophenanthrene (starting hydrocarbon)
-
Cobalt (II) fluoride (CoF₂)
-
Anhydrous hydrogen fluoride (HF) or fluorine gas (F₂) for regeneration
-
Nitrogen (N₂), anhydrous
Equipment:
-
High-temperature tube furnace
-
Nickel or copper reactor tube
-
System for feeding vaporized hydrocarbon
-
Condensation train with cold traps (e.g., dry ice/acetone)
-
Scrubbers for acidic off-gases (e.g., KOH solution)
Procedure:
-
Preparation of Cobalt Trifluoride (CoF₃): Cobalt (II) fluoride is placed in the reactor tube and heated to 250-300°C while passing a stream of anhydrous hydrogen fluoride or diluted fluorine gas over it to convert it to the active cobalt (III) trifluoride. The reactor is then purged with dry nitrogen to remove any residual HF or F₂.
-
Fluorination Reaction: The reactor temperature is raised to 300-400°C. Perhydrophenanthrene is vaporized and passed through the heated reactor tube containing the CoF₃ using a stream of dry nitrogen as a carrier gas.
-
Product Collection: The effluent gas stream, containing the crude this compound, partially fluorinated intermediates, hydrogen fluoride, and nitrogen, is passed through a series of cold traps cooled with a dry ice/acetone (B3395972) slurry (-78°C) to condense the fluorinated products.
-
Work-up of Crude Product: The condensed crude product is carefully washed with a dilute solution of sodium bicarbonate to neutralize any dissolved HF, followed by washing with deionized water. The organic phase is then separated and dried over anhydrous magnesium sulfate.
-
Initial Purification by Distillation: The dried crude product is subjected to fractional distillation under atmospheric pressure. Fractions boiling in the range of 210-220°C are collected. This initial distillation removes low-boiling impurities and some of the higher-boiling byproducts. A patent for a similar process indicates that the crude product at this stage may contain significant impurities, such as approximately 16% perfluoro(2,n-butyldecahydronaphthalene)[1].
Purification of this compound by Low-Temperature Fractional Crystallization
This protocol describes the purification of the distilled this compound to a high-purity grade.
Materials:
-
Fractionally distilled this compound
-
Anhydrous acetone or other suitable low-temperature solvent (optional)
Equipment:
-
Jacketed crystallization vessel with a stirrer
-
Programmable refrigerated circulator
-
Filtration system suitable for low-temperature operation (e.g., a jacketed filter funnel)
-
Vacuum pump
Procedure:
-
Dissolution (Optional): The distilled this compound can be subjected to fractional crystallization directly from the melt or from a concentrated solution in a suitable solvent that remains liquid at low temperatures.
-
Cooling and Crystallization: The liquid is placed in the crystallization vessel and slowly cooled using the refrigerated circulator. A slow cooling rate is crucial to promote the formation of pure crystals. A typical cooling profile would be a ramp down to -20°C to -40°C over several hours.
-
Equilibration: The resulting slurry of crystals and mother liquor is held at the final temperature for an extended period (e.g., 12-24 hours) with slow stirring to allow for the system to reach equilibrium.
-
Filtration: The slurry is then filtered at low temperature to separate the crystals from the mother liquor, which is enriched in impurities.
-
Partial Melting (Sweating): The temperature of the crystal cake is slowly raised to just below the melting point of pure this compound. This causes the more impure regions of the crystals to melt, and this liquid is drained away.
-
Repetition: The process of crystallization and sweating can be repeated multiple times to achieve the desired level of purity. The purity of the product should be monitored after each cycle using gas chromatography-mass spectrometry (GC-MS).
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph with a capillary column suitable for fluorinated compounds (e.g., a low-polarity phenyl-arylene polymer or similar).
-
Mass spectrometer detector.
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., perfluorohexane).
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-700 m/z.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Analysis:
The purity is determined by integrating the peak areas of all components in the chromatogram. The percentage purity is calculated as the peak area of this compound divided by the total peak area of all components, multiplied by 100. Isomer distribution can also be assessed from the chromatogram.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄F₂₄ |
| Molecular Weight | 624.11 g/mol |
| Boiling Point | ~215 °C |
| Melting Point | ~-20 °C |
| Density | ~2.03 g/cm³ |
| Appearance | Clear, colorless liquid |
Table 2: Purity Profile of this compound at Different Stages
| Stage of Process | Key Impurities | Purity Level (%) | Analytical Method |
| Crude Product (Post-Synthesis) | Partially fluorinated phenanthrenes, HF | Variable | GC-MS, Titration |
| After Fractional Distillation | Perfluoro(2,n-butyldecahydronaphthalene) (~16%)[1], other perfluorinated isomers | 80-85% | GC-MS |
| After 1st Low-Temp. Crystallization | Perfluoro(2,n-butyldecahydronaphthalene), other perfluorinated isomers | 95-98% | GC-MS |
| After 2nd Low-Temp. Crystallization | Trace perfluorinated isomers | >99.5% | GC-MS |
| High-Purity Product | Below detection limits of standard GC-MS | >99.9% | High-Resolution GC-MS |
Visualization of Workflow and Pathways
Caption: Overall Workflow for High-Purity this compound Synthesis.
References
Perfluoroperhydrophenanthrene: A Comprehensive Technical Guide to Thermal Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and degradation profile of Perfluoroperhydrophenanthrene (PFPE), a perfluorocarbon with applications in various scientific and industrial fields. Understanding the thermal behavior of PFPE is critical for its safe handling, application, and for predicting its environmental fate. This document summarizes available data on its thermal decomposition, outlines relevant experimental protocols, and visualizes key processes to support research and development activities.
Thermal Stability Profile
This compound is a highly stable fluorinated compound, characterized by a robust carbon-fluorine bond framework. Its thermal stability is a key attribute for its use in high-temperature applications.
Decomposition Temperature
The primary indicator of thermal stability is the decomposition temperature. For this compound, this is reported to be approximately 400°C . At this temperature, the molecule begins to break down, leading to the formation of various degradation products. It is important to note that under normal conditions of storage and use, hazardous decomposition products are not expected to be produced.
Factors Influencing Stability
While inherently stable, the thermal decomposition of PFPE can be influenced by several factors:
-
Presence of Metals: Certain metals can catalyze the thermal degradation of perfluorocarbons.
-
Presence of Oxygen: An oxidative environment can lead to different degradation pathways and products compared to pyrolysis in an inert atmosphere.
-
Impurities: The presence of impurities within the PFPE matrix can potentially lower the onset of decomposition.
Degradation Profile
Upon reaching its decomposition temperature, this compound undergoes pyrolysis, breaking down into a mixture of smaller, lower molecular weight perfluorinated compounds. While specific experimental data on the exhaustive list of degradation products for PFPE is limited in publicly available literature, general principles of per- and polyfluoroalkyl substance (PFAS) thermal decomposition can provide insights into the expected profile.
The primary mechanism of thermal degradation for perfluorocarbons is C-C bond cleavage . This results in the formation of smaller perfluoroalkanes and perfluoroalkenes. Due to the high stability of the C-F bond, significant defluorination to form hydrogen fluoride (B91410) (HF) is less likely in the absence of a hydrogen source.
Expected Degradation Products:
Based on the pyrolysis of similar perfluorinated compounds, the degradation of this compound is anticipated to yield a complex mixture of smaller perfluorocarbons. These may include, but are not limited to:
-
Perfluoroalkanes (e.g., tetrafluoromethane (CF4), hexafluoroethane (B1207929) (C2F6))
-
Perfluoroalkenes (e.g., tetrafluoroethylene (B6358150) (C2F4), hexafluoropropene (B89477) (C3F6))
-
Smaller perfluorinated cyclic compounds
In the event of a fire, where other materials and oxygen are present, the release of toxic fumes is possible.
Quantitative Thermal Analysis Data
To provide a clear overview of the key thermal properties of this compound, the following table summarizes the available quantitative data.
| Property | Value | Source |
| Decomposition Temperature | ~ 400 °C | Safety Data Sheet |
| Boiling Point | 215 °C | Product Information |
| Melting Point | -31 °C | Product Information |
Experimental Protocols for Thermal Analysis
Accurate assessment of the thermal stability and degradation profile of this compound relies on standardized analytical techniques. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two key techniques in thermal analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., platinum or alumina).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) up to a final temperature well above the expected decomposition temperature (e.g., 600°C).
-
-
Data Analysis: The instrument records the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperature of maximum weight loss, and the residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to observe any other phase transitions of this compound by measuring the heat flow into or out of a sample as a function of temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, at a constant flow rate.
-
Temperature Program:
-
Cool the sample to a temperature well below the expected melting point (e.g., -50°C).
-
Equilibrate at the starting temperature.
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the melting point but below the decomposition temperature (e.g., 50°C).
-
-
Data Analysis: The DSC thermogram plots the differential heat flow against temperature. The melting point is determined from the peak of the endothermic transition.
Visualization of Experimental and Degradation Pathways
To further clarify the processes involved in the thermal analysis and degradation of this compound, the following diagrams are provided.
Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.
Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.
An In-depth Technical Guide to the Solubility of Gases in Perfluoroperhydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoroperhydrophenanthrene (C₁₄F₂₄), a high-molecular-weight perfluorocarbon (PFC), possesses a unique combination of physical and chemical properties, including high density, chemical inertness, and a remarkable capacity for dissolving respiratory gases. These characteristics make it a compound of significant interest in various advanced biomedical and pharmaceutical applications, from oxygen delivery vehicles to advanced imaging contrast agents. This technical guide provides a comprehensive overview of the principles governing the solubility of gases in this compound, presents available quantitative solubility data, details experimental methodologies for its determination, and explores its applications in the life sciences.
Introduction to this compound and Gas Solubility
This compound is a fully fluorinated derivative of phenanthrene. Its chemical structure, in which all hydrogen atoms are replaced by fluorine atoms, results in exceptionally weak intermolecular van der Waals forces.[1] This low intermolecular cohesion is a key factor contributing to the high solubility of gases in PFCs.[1] The process of gas dissolution in a liquid can be conceptualized as a two-step process: the creation of a cavity within the solvent and the insertion of the gas molecule into that cavity.[2] The weak intermolecular forces in this compound mean that less energy is required to form these cavities, facilitating the dissolution of gases.
Gases such as oxygen (O₂), carbon dioxide (CO₂), and nitrogen (N₂) are non-polar and have weak intermolecular interactions, making them readily soluble in the non-polar environment of PFCs.[1] In contrast to biological oxygen carriers like hemoglobin, which chemically bind oxygen, gases dissolve physically in this compound. This means that the amount of dissolved gas is directly proportional to its partial pressure, following Henry's Law.[3] This linear relationship allows for efficient gas transport and release driven by partial pressure gradients.
Quantitative Solubility Data
Quantitative data on the solubility of gases specifically in this compound (also known by the trade name Flutec PP11) is not extensively available in publicly accessible literature. However, data from closely related high-molecular-weight perfluorocarbons and general trends can provide valuable insights. Carbon dioxide is generally the most soluble gas in PFCs, followed by oxygen, with nitrogen being less soluble.[1]
One study abstract mentions perfluorophenanthrene (C₁₄F₂₄) in the context of measuring the solubility of oxygen, carbon dioxide, and carbon monoxide in various fluorinated liquids.[4] The study indicates that carbon dioxide is the most soluble, with mole fraction solubilities on the order of 10⁻², while oxygen and carbon monoxide are an order of magnitude less soluble.[4]
For context, the table below presents solubility data for common gases in other perfluorocarbons that are frequently used in biomedical research. These values can serve as an approximation for the expected solubility in this compound.
| Gas | Perfluorocarbon | Temperature (°C) | Pressure (atm) | Solubility (ml gas/100 ml PFC) | Ostwald Coefficient | Mole Fraction (x₂) | Reference |
| Oxygen | Perfluorodecalin | 25 | 1 | ~40-49 | ~0.40 | ~4.0 x 10⁻³ | [2][5] |
| Carbon Dioxide | Perfluorodecalin | 25 | 1 | ~150-210 | ~1.90 | ~2.1 x 10⁻² | [3][5] |
| Nitrogen | Perfluorodecalin | 25 | 1 | ~28 | ~0.28 | ~2.8 x 10⁻³ | [6] |
| Oxygen | Perfluoro-n-octane | 25 | 1 | ~49 | ~0.49 | ~5.0 x 10⁻³ | [2] |
| Carbon Dioxide | Perfluoro-n-octane | 25 | 1 | ~200 | ~2.00 | ~2.3 x 10⁻² | [4] |
Note: The solubility of gases in perfluorocarbons generally decreases with increasing temperature.[7]
Experimental Protocols for Measuring Gas Solubility
The determination of gas solubility in liquids like this compound can be achieved through various experimental techniques. The saturation method and volumetric methods are commonly employed. Given the high boiling point and viscosity of this compound compared to smaller PFCs, specific considerations in the experimental setup are necessary.
The Saturation Method
The saturation method involves saturating a known volume of the degassed liquid with the gas of interest at a constant temperature and pressure. The amount of gas dissolved is then determined by various means, such as by measuring the volume of gas absorbed.[2]
Detailed Protocol:
-
Degassing the Solvent: A known volume of this compound is placed in a thermostated vessel. The liquid is thoroughly degassed to remove any dissolved gases. This can be achieved by repeated freeze-pump-thaw cycles under vacuum or by sparging with an inert gas of very low solubility (e.g., helium) followed by vacuum application.[2]
-
Gas Saturation: The purified gas is introduced into the vessel containing the degassed this compound. The system is maintained at a constant temperature and pressure, and the liquid is stirred or agitated to ensure efficient gas-liquid contact and to reach equilibrium.
-
Measuring Gas Uptake: The volume of gas absorbed by the liquid is measured using a calibrated gas burette connected to the equilibration vessel. The pressure in the system is kept constant by adjusting the volume of the gas burette.[8]
-
Data Analysis: The volume of dissolved gas is corrected to standard temperature and pressure (STP). The solubility can then be expressed in various units, such as the Bunsen coefficient (volume of gas at STP dissolved per unit volume of solvent at the experimental temperature under a partial pressure of 1 atm) or the Ostwald coefficient (volume of gas dissolved per unit volume of solvent at the experimental temperature).[9]
Volumetric Method
This method involves bringing a known volume of degassed liquid into contact with a known volume of gas in a closed system. The change in gas volume or pressure upon reaching equilibrium is used to calculate the solubility.[8]
Experimental Workflow Diagram (DOT Language):
Caption: Workflow for gas solubility measurement.
Applications in Drug Development and Life Sciences
The high gas-carrying capacity of this compound underpins its use in several biomedical applications.
Oxygen Delivery ("Blood Substitutes")
Emulsions of perfluorocarbons, including those with high molecular weights, have been extensively investigated as "artificial blood" or oxygen therapeutics. These emulsions can be injected intravenously to supplement the oxygen-carrying capacity of blood, particularly in situations of acute blood loss or anemia. The dissolved oxygen in the this compound is released in tissues with low oxygen partial pressure, driven by the concentration gradient.
Logical Relationship of Oxygen Delivery (DOT Language):
Caption: Oxygen delivery by PFC emulsions.
Ultrasound Contrast Agents
Perfluorocarbons with low boiling points are used as the gaseous core of microbubble ultrasound contrast agents. While this compound has a high boiling point, its ability to dissolve gases is relevant to the stability and acoustic properties of these agents. The gas core, stabilized by a shell, strongly scatters ultrasound waves, enhancing the contrast of blood vessels and tissues in diagnostic imaging. The specific gas dissolved within the PFC can influence the microbubble's size, stability, and acoustic response.
Conclusion
This compound's capacity to dissolve significant quantities of gases, a property stemming from its unique molecular structure, positions it as a valuable material in advanced pharmaceutical and biomedical research. While specific quantitative solubility data for a range of gases remains an area for further investigation, the established principles of gas solubility in perfluorocarbons provide a strong foundation for its application. The experimental protocols outlined in this guide offer a framework for the precise characterization of its gas-carrying capabilities. As research into oxygen therapeutics and advanced imaging modalities continues, a deeper understanding of the gas solubility characteristics of this compound will be crucial for the development of innovative and effective technologies.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. sweet.ua.pt [sweet.ua.pt]
- 3. researchgate.net [researchgate.net]
- 4. ThermoML:J. Chem. Thermodyn. 2007, 39, 6, 847-854 [trc.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. f2chemicals.com [f2chemicals.com]
- 8. eq.uc.pt [eq.uc.pt]
- 9. srdata.nist.gov [srdata.nist.gov]
Perfluoroperhydrophenanthrene: An In-depth Technical Guide on Environmental Persistence and Biodegradability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoroperhydrophenanthrene (PFPHP), a fully fluorinated polycyclic hydrocarbon, belongs to the broader class of per- and polyfluoroalkyl substances (PFAS). Due to the exceptional strength of the carbon-fluorine bond, compounds in this class are characterized by extreme stability and resistance to degradation. This technical guide synthesizes the available scientific information regarding the environmental persistence and biodegradability of PFPHP. While specific data for PFPHP is limited, this document leverages available information on PFPHP and structurally related perfluorinated compounds to provide a comprehensive overview for researchers, scientists, and professionals in drug development. The available data indicates that PFPHP is not readily biodegradable and is classified as persistent or very persistent in the environment. Notably, it exhibits a low potential for bioaccumulation in aquatic organisms. This guide details the known environmental fate characteristics, summarizes relevant quantitative data, and outlines typical experimental protocols for the assessment of such compounds.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic chemicals that have been widely used in industrial and consumer products for their unique properties, including thermal stability and water and oil repellency.[1] However, the very properties that make them valuable also contribute to their exceptional persistence in the environment, leading to their designation as "forever chemicals."[2]
This compound (C₁₄F₂₄) is a saturated perfluorocarbon (PFC) with a complex, multi-ring structure. Its environmental fate is of interest due to the general concerns surrounding the persistence and potential long-term impacts of PFAS. This guide provides a detailed technical overview of the current understanding of PFPHP's environmental persistence and its resistance to biological degradation.
Environmental Persistence
The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term ecological impact. Perfluorinated compounds, including PFPHP, are notoriously persistent due to the high energy of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry.[2]
Abiotic Degradation
Abiotic degradation processes, such as hydrolysis, photolysis, and oxidation, are major pathways for the breakdown of many organic pollutants. However, for perfluorinated compounds like PFPHP, these pathways are generally not significant under typical environmental conditions. The C-F bonds are resistant to cleavage by these mechanisms. A UK government report concluded that there is no evidence that this compound degrades significantly via abiotic mechanisms.
Biotic Degradation
Biodegradation is a key process for the removal of organic contaminants from the environment, mediated by microorganisms such as bacteria and fungi. However, the fully fluorinated structure of PFPHP makes it highly resistant to microbial attack. The lack of functional groups that are susceptible to enzymatic action, combined with the strength of the C-F bonds, severely limits its biodegradability. A UK government report has stated that this compound is not readily biodegradable.
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment and becomes concentrated in its tissues. The bioaccumulation potential of a substance is often assessed by its bioconcentration factor (BCF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state.
A fish bioaccumulation study on this compound indicated a "low result," with a reported bioconcentration factor (BCF) of up to 30. This value is generally considered to indicate a low potential for bioaccumulation in aquatic organisms.
Quantitative Data Summary
The available quantitative data on the environmental persistence and bioaccumulation of this compound is limited. The following table summarizes the key reported values.
| Parameter | Value | Environmental Compartment | Reference |
| Biodegradability | Not readily biodegradable | Not applicable | UK Government Report |
| Abiotic Degradation | No evidence of significant degradation | Not applicable | UK Government Report |
| Bioconcentration Factor (BCF) | ≤ 30 | Fish | UK Government Report |
Experimental Protocols
Biodegradability Testing
Standardized tests for ready biodegradability are outlined in OECD Test Guideline 301 . These tests are stringent screening tests that provide an indication of whether a substance is likely to biodegrade rapidly and completely in the environment. A common method is the Manometric Respirometry Test (OECD 301F) .
Experimental Workflow for OECD 301F: Ready Biodegradability
Caption: Workflow for OECD 301F Ready Biodegradability Test.
For assessing persistence in specific environmental compartments, more complex simulation studies are employed, such as:
-
OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil
-
OECD Test Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems
Bioaccumulation Testing
The bioaccumulation potential in fish is typically determined following OECD Test Guideline 305 .
Experimental Workflow for OECD 305: Bioaccumulation in Fish
Caption: Workflow for OECD 305 Bioaccumulation in Fish Test.
Analytical Methodology
The analysis of perfluorinated compounds in environmental matrices is typically performed using highly sensitive and selective analytical techniques. The most common method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .
Logical Relationship of Analytical Method Selection
References
- 1. The High Persistence of PFAS is Sufficient for their Management as a Chemical Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00152D [pubs.rsc.org]
An In-depth Technical Guide to Perfluoroperhydrophenanthrene (C14F24)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the perfluorocarbon C14F24, known by its IUPAC name 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorophenanthrene, and more commonly as Perfluoroperhydrophenanthrene. This document details its chemical and physical properties, synthesis, experimental applications, and safety information, tailored for a scientific audience.
Chemical Identity and Properties
This compound is a saturated perfluorocarbon (PFC), meaning it is a compound consisting solely of carbon and fluorine atoms.[1] It is derived from the full fluorination of the polycyclic aromatic hydrocarbon phenanthrene (B1679779). Its high degree of fluorination imparts exceptional chemical and thermal stability, biological inertness, and unique physical properties.
Table 1: Identifiers and Chemical Structure
| Identifier | Value |
| IUPAC Name | 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorophenanthrene[2][3][4] |
| Common Name | This compound[2][3] |
| Synonyms | Perfluorophenanthrene, Flutec PP11, Vitreon[3][5] |
| CAS Number | 306-91-2[2][3][6] |
| Molecular Formula | C₁₄F₂₄[2][3][6] |
| SMILES | C12(C3(C(C(C(C1(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(C(C(C3(F)F)(F)F)(F)F)(F)F)F)F)F[2][7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 624.11 g/mol | [2][3][6] |
| Appearance | Clear, colorless liquid | [1][2] |
| Density | 2.03 g/mL at 20 °C | [2][5][6] |
| Boiling Point | 212-218 °C | [5][6] |
| Refractive Index | ≈ 1.3348 | [2][4] |
| Surface Tension | 19 mN/m | [2] |
| Vapor Pressure | 0.219 mmHg at 25 °C | [8] |
| Flash Point | 84.5 °C | [8] |
| Chemical Stability | Highly inert, low reactivity, non-flammable | [2][4] |
Synthesis
The primary method for producing this compound is through the vapor-phase fluorination of its hydrocarbon analog, phenanthrene, using a high-valency metal fluoride (B91410), most commonly cobalt trifluoride (CoF₃).[2][7] This process ensures the complete replacement of all hydrogen atoms with fluorine atoms while preserving the carbon skeleton.[2]
Experimental Protocol: Generalized Synthesis
While specific industrial protocols are proprietary, a general laboratory-scale procedure for the fluorination of hydrocarbons using cobalt trifluoride can be outlined.[7]
-
Preparation of Cobalt Trifluoride: Cobalt(II) fluoride (CoF₂) is heated in a stream of elemental fluorine (F₂) to produce cobalt(III) fluoride (CoF₃). This is a highly reactive and hazardous procedure requiring specialized equipment.
-
Vaporization: The hydrocarbon starting material, phenanthrene, is heated to produce a vapor.
-
Fluorination Reaction: The phenanthrene vapor is passed over a heated bed of cobalt trifluoride in a reactor. The temperature is carefully controlled to facilitate the reaction without causing significant fragmentation of the carbon backbone.[7]
-
Product Collection: The effluent gas stream, containing the crude perfluorocarbon product, hydrogen fluoride (HF), and cobalt(II) fluoride (CoF₂), is passed through a condenser to liquefy the C14F24.
-
Purification: The crude liquid is collected and purified. This typically involves washing to remove residual HF, followed by fractional distillation to separate the desired C14F24 from any partially fluorinated byproducts or isomers.
Applications in Research and Drug Development
This compound's unique properties make it a valuable tool in several specialized applications, particularly in medicine and advanced biological imaging.
Vitreoretinal Surgery
Perfluorocarbon liquids (PFCLs), including this compound (marketed as Vitreon), are used as essential intraoperative tools in complex vitreoretinal surgeries.[2][9] Their high specific gravity and immiscibility with water allow them to displace fluid and gently flatten a detached retina against the back of the eye.[9] This provides surgeons with a stable and clear field for procedures such as repairing giant retinal tears or managing severe proliferative vitreoretinopathy (PVR).[2][9][10]
Experimental Protocol: Generalized Use in Vitreoretinal Surgery
The following outlines the general steps for using a PFCL like this compound during a vitrectomy for retinal detachment.[2][10]
-
Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous humor.
-
PFCL Injection: A dual-bore cannula is used to slowly inject the PFCL into the vitreous cavity over an area of attached retina, typically near the optic nerve.[2][10] The cannula tip is kept within the growing bubble of PFCL to prevent the formation of small, difficult-to-manage bubbles ("fish eggs").[2]
-
Retinal Manipulation: As the PFCL fills the eye, it displaces subretinal fluid anteriorly, pushing it out through existing retinal breaks and flattening the retina.[9][10] This stabilizes the retina, allowing the surgeon to safely perform other maneuvers, such as removing tractional membranes.[9]
-
Fluid-Air Exchange: With the retina held in place by the PFCL, a fluid-air exchange is performed. A soft-tip cannula aspirates fluid from the vitreous cavity, often directly from a retinal break, while air is infused into the eye.[2][10]
-
PFCL Removal: Once the surgical repairs are complete and the fluid is drained, the PFCL is carefully aspirated from the eye.[10] A final rinse with a balanced salt solution can help collect any residual microbubbles.[10]
-
Final Tamponade: A long-term tamponade agent, such as silicone oil or a gas bubble (e.g., C₃F₈), is injected to hold the retina in place during the healing process.[11]
Advanced Microscopy
The refractive index of this compound (≈1.3348) is very close to that of water and living cells.[1][4] This property makes it an excellent mounting or immersion medium for high-resolution microscopy of biological samples.[1] By minimizing the refractive index mismatch between the sample and the surrounding medium, it significantly reduces light scattering, which leads to sharper images and allows for deeper imaging into tissues with techniques like confocal and two-photon microscopy.[1]
Experimental Protocol: Generalized Use in Microscopy
This protocol describes a general approach for using this compound as a clearing and mounting agent for fluorescence microscopy.
-
Sample Preparation: The biological sample (e.g., tissue slice, organoid) is prepared according to a standard protocol. This may include fixation (e.g., with 4% paraformaldehyde), permeabilization, and fluorescent labeling (e.g., immunofluorescence or expression of fluorescent proteins).[12][13]
-
Dehydration (Optional): Depending on the sample and protocol, a dehydration series (e.g., using ethanol) may be required.
-
Infiltration and Mounting: The sample is incubated in this compound to allow for full infiltration. It is then mounted on a microscope slide or in an imaging chamber with a coverslip, ensuring the sample is fully immersed in the perfluorocarbon liquid.
-
Imaging: The sample is imaged using a suitable high-resolution microscope (e.g., a confocal or multi-photon system). The use of C14F24 should enable deeper Z-stack acquisition and result in images with higher contrast and resolution compared to traditional mounting media.
-
Image Analysis: The acquired images are processed and analyzed using appropriate software.
Toxicology and Safety
True perfluorocarbons, defined as molecules containing only carbon and fluorine, are generally characterized by very low toxicity and are considered biologically inert.[1] Toxicological studies have shown that they are not toxic via oral, dermal, or inhalation routes and do not bioaccumulate.[1] The Safety Data Sheet (SDS) for this compound indicates that the product does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practices.[4]
It is important, however, to distinguish these highly stable perfluorocarbons from other classes of per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorosulfonic acid (PFOS).[10][11] Many PFAS compounds are recognized as persistent organic pollutants that can bioaccumulate and pose health risks.[10][11] this compound's chemical stability and lack of functional groups differentiate it from these more toxicologically active compounds. Standard laboratory safety precautions, including the use of gloves and eye protection, should be followed during handling.
References
- 1. nbinno.com [nbinno.com]
- 2. vrsurgeryonline.com [vrsurgeryonline.com]
- 3. This compound | C14F24 | CID 78972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. zeiss.com [zeiss.com]
- 5. 全氟全氢化菲 Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of some perhydrophenanthrene derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Perfluorocarbon Liquid: Its Application in Vitreoretinal Surgery and Related Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. retina-specialist.com [retina-specialist.com]
- 11. Intraoperative Perfluorocarbon Liquid Tamponade Technique for Treatment of Extensive Retinal Detachment Secondary to a Myopic Macular Hole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Biomarker Ratio Imaging Microscopy with Specific Application to Ductal Carcinoma In situ of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of Perfluoroperhydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data (NMR and IR) relevant to the analysis of perfluoroperhydrophenanthrene (C₁₄F₂₄). Due to the limited availability of published, specific spectral data for this compound, this guide presents expected spectroscopic characteristics based on the analysis of similar perfluorinated compounds. It also includes detailed experimental protocols for acquiring such data and logical workflows for its interpretation.
Introduction to this compound
This compound is a fully fluorinated derivative of phenanthrene, with the molecular formula C₁₄F₂₄. Its saturated, polycyclic structure and the complete substitution of hydrogen with fluorine atoms impart exceptional chemical inertness, thermal stability, and a hydrophobic/lipophobic nature.[1] These properties make it a subject of interest in various fields, including as a component in fluorous phases and potentially in biomedical applications. Spectroscopic analysis, particularly ¹⁹F NMR and IR spectroscopy, is crucial for its characterization and quality control.
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound. These are representative values for the functional groups present in perfluorinated aliphatic ring systems.
Table 1: Expected ¹⁹F NMR Chemical Shift Ranges for this compound
| Functional Group | Expected Chemical Shift Range (ppm vs. CFCl₃) | Notes |
| -CF₂- (cyclic) | -110 to -140 | The exact chemical shift is highly dependent on the ring size and conformation. Diastereotopic fluorine atoms within a -CF₂- group may exhibit distinct signals and mutual coupling. |
| -CF- (bridgehead) | -140 to -180 | Bridgehead and tertiary fluorines are typically found at higher fields (more shielded) compared to -CF₂- groups. The complex stereochemistry of this compound would lead to a complex pattern of signals. |
Note: The ¹⁹F NMR spectrum of this compound is expected to be complex due to the large number of fluorine atoms in different chemical environments and through-space spin-spin coupling.
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| C-F Stretching | 1100 - 1350 | Strong | This region is characteristic of perfluorinated compounds and typically shows a series of very strong, broad absorption bands due to the various C-F stretching vibrations. |
| C-C Stretching | 700 - 1200 | Weak | These bands are often obscured by the strong C-F stretching absorptions. |
| CF₂ and CF Deformations | 500 - 800 | Medium | These bending and wagging vibrations appear in the fingerprint region and contribute to the unique spectral signature of the molecule. |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and IR spectra of perfluorinated compounds like this compound are provided below.
3.1. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring a ¹⁹F NMR spectrum.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or benzene-d₆) in a 5 mm NMR tube. Perfluorinated compounds exhibit poor solubility in many common solvents, so testing may be required.
-
Ensure the sample is homogeneous. Vortex or sonicate if necessary.
-
A small amount of a reference standard, such as trichlorofluoromethane (B166822) (CFCl₃), can be added for precise chemical shift referencing (δ = 0 ppm), although modern spectrometers can perform referencing electronically.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Key acquisition parameters include:
-
Pulse Angle: 30-45° to allow for faster repetition rates.
-
Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) is necessary to encompass all potential signals.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 1-5 seconds, depending on the relaxation times of the fluorine nuclei. For quantitative measurements, a longer delay (5 x T₁) is required.
-
Number of Scans: 16 to 128 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Decoupling: Proton decoupling is generally applied to simplify the spectrum by removing ¹H-¹⁹F couplings, although these are absent in this compound.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Reference the chemical shifts to CFCl₃ at 0 ppm.
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
3.2. Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal to completely cover the sampling area.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
Key acquisition parameters include:
-
Resolution: 4 cm⁻¹ is generally sufficient for routine characterization.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Apodization: A Happ-Genzel function is commonly used.
-
-
-
Data Processing:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
-
An ATR correction may be applied by the software to account for the wavelength-dependent depth of penetration of the IR beam.
-
Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.
-
Visualization of Workflows and Logical Relationships
4.1. Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a perfluorinated compound.
4.2. Logical Pathway for Structural Elucidation
This diagram shows the logical flow from spectroscopic data to the structural confirmation of this compound.
References
Perfluoroperhydrophenanthrene: A Technical Guide to Refractive Index Matching in Advanced Microscopy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perfluoroperhydrophenanthrene (PFPHP) is a high-performance fluorocarbon that has emerged as a critical tool in advanced microscopy for overcoming the challenges of light scattering in biological tissues. With a refractive index closely matching that of cellular components, PFPHP serves as an effective mounting medium and clearing agent, enabling deeper, higher-resolution imaging of intact biological specimens. This technical guide provides an in-depth analysis of the optical properties of PFPHP, detailed experimental protocols for its application, and a comparative assessment of its performance, empowering researchers to leverage this technology for enhanced visualization in their scientific investigations.
Introduction
Light scattering is a fundamental obstacle in microscopy, particularly when imaging thick or complex biological samples. Mismatches in the refractive indices between cellular structures, extracellular matrices, and the surrounding mounting medium cause light to deviate from its path, leading to reduced image clarity, decreased signal intensity, and limited penetration depth. This compound, a chemically inert and non-toxic perfluorocarbon, addresses this issue by providing a medium with a refractive index that minimizes these discrepancies. Its use is particularly advantageous in techniques such as confocal microscopy, two-photon fluorescence microscopy, and Stimulated Raman Scattering (SRS) microscopy.
Physicochemical and Optical Properties
The efficacy of this compound as a microscopy aid is rooted in its unique physicochemical properties. Its refractive index of approximately 1.3348 is remarkably close to that of many biological tissues and living cells, which significantly reduces light scattering at the specimen-medium interface. This property, combined with its chemical inertness and immiscibility with water, makes it an ideal candidate for live-cell and deep-tissue imaging without inducing physiological disruption.
| Property | Value | Relevance to Microscopy |
| Refractive Index | ~ 1.3348 | Minimizes light scattering, enhances image clarity and depth. |
| Molecular Formula | C₁₄F₂₄ | Defines the chemical composition. |
| Molecular Weight | ~ 624.11 g/mol | |
| Density | ~ 2.03 g/cm³ | Provides a stable mounting environment. |
| Boiling Point | ~ 215 °C | High thermal stability for various imaging conditions. |
| Melting Point | ~ -31 °C | Remains in a liquid state over a wide temperature range. |
| Water Solubility | Immiscible | Prevents dehydration or over-hydration of aqueous biological samples. |
| Chemical Stability | High | Inert and non-reactive with biological tissues and common reagents. |
Experimental Protocols
The application of this compound as a mounting medium is straightforward and can be adapted for various sample types, particularly plant tissues. The following protocol is based on established methodologies for preparing plant leaf samples for high-resolution microscopy.
Protocol: Mounting Plant Leaf Tissue in this compound
Materials:
-
Freshly excised plant leaves (e.g., from Arabidopsis thaliana)
-
This compound (PFPHP)
-
Microscope slides and coverslips
-
Petri dish
-
Fine-tipped forceps
Procedure:
-
Sample Preparation: Excise a mature leaf from the plant. For larger leaves, a small section of interest can be cut.
-
Infiltration: Place the excised leaf or leaf section into a petri dish containing a sufficient volume of PFPHP to fully submerge the sample.
-
Incubation: Allow the leaf to float in the PFPHP for a minimum of 5 minutes. This incubation period allows the PFPHP to infiltrate the airspaces within the leaf mesophyll, which is crucial for reducing light scattering.
-
Mounting: Using fine-tipped forceps, carefully transfer the infiltrated leaf onto a clean microscope slide.
-
Coverslip Placement: Add a drop of PFPHP onto the leaf and gently place a coverslip over the sample, avoiding the introduction of air bubbles.
-
Imaging: The prepared slide is now ready for observation under various microscopy systems, including laser scanning confocal microscopy (LSCM), two-photon fluorescence (TPF) microscopy, second harmonic generation (SHG) microscopy, and stimulated Raman scattering (SRS) microscopy.
Caption: Experimental workflow for preparing plant leaf tissue for microscopy using this compound as a mounting medium.
Logical Workflow for Enhanced Imaging
The fundamental principle behind using this compound is the homogenization of the refractive index within the sample and its surrounding medium. This process minimizes the scattering of light, thereby enhancing image quality.
Caption: Logical workflow illustrating how this compound improves microscopic imaging by reducing light scattering.
Perfluoroperhydrophenanthrene: A Technical Guide to Its Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perfluoroperhydrophenanthrene (PFPHP) is a high-density, chemically inert perfluorocarbon liquid that has found a niche in specialized medical applications, most notably as an intraoperative tool in vitreoretinal surgery. While generally considered biocompatible in this specific context, a comprehensive understanding of its interaction with various biological systems is crucial for its broader application in drug delivery and development. This technical guide synthesizes the available scientific literature on the biocompatibility of PFPHP, presenting quantitative data where available, detailing relevant experimental protocols, and outlining logical frameworks for its assessment. A significant finding of this review is the relative scarcity of publicly available, in-depth biocompatibility data for PFPHP beyond its ophthalmic use, highlighting a critical area for future research.
Introduction
This compound (C₁₄F₂₄) is a fully fluorinated derivative of phenanthrene. Its unique physical properties, including high density, low surface tension, and immiscibility with both aqueous and lipid phases, have made it a valuable tool in vitreoretinal surgery, where it is used to stabilize the retina and manipulate tissues. The biocompatibility of medical materials is a prerequisite for their safe use, and for PFPHP, this is of paramount importance, especially as its potential applications in areas like drug delivery and as a component of synthetic blood substitutes are explored. This guide provides a detailed overview of the current state of knowledge regarding the biocompatibility of PFPHP.
In Vitro Biocompatibility
Experimental Protocols
1. Cytotoxicity Testing using Direct Contact Method (in accordance with ISO 10993-5)
This method is particularly suited for testing materials like PFPHP that are immiscible with cell culture media.
-
Cell Lines: L929 mouse fibroblasts or BALB/c 3T3 mouse fibroblasts are commonly used as they are standard cell lines for biocompatibility testing. Human cell lines such as human dermal fibroblasts (HDF) or human umbilical vein endothelial cells (HUVECs) can also be employed for more specific applications.
-
Assay Principle: A confluent monolayer of cells is cultured in a multi-well plate. A small volume of sterile PFPHP is added directly onto the cell layer. The plate is then incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Cell viability is assessed using a variety of assays:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is quantified spectrophotometrically and is proportional to the number of viable cells.
-
XTT or WST-1 Assays: Similar to the MTT assay but the formazan product is water-soluble, simplifying the procedure.
-
Neutral Red Uptake Assay: Measures the accumulation of the neutral red dye in the lysosomes of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating cytotoxicity.
-
-
Data Analysis: Cell viability is typically expressed as a percentage of the negative control (cells cultured without PFPHP). A material is generally considered cytotoxic if it reduces cell viability by more than 30%.
2. Agar (B569324) Diffusion Test
-
Assay Principle: A layer of agar is placed over a confluent monolayer of cells. The test material (PFPHP) is placed on top of the agar. Any leachable cytotoxic substances from the material will diffuse through the agar and affect the underlying cells.
-
Endpoint Measurement: The extent of cytotoxicity is evaluated by observing the zone of decolorization of the vital stain (e.g., neutral red) around the test material.
3. Elution Test (Modified for Immiscible Liquids)
-
Assay Principle: While challenging for immiscible liquids, a modified elution test can be performed. PFPHP is incubated with a solvent (e.g., a biocompatible oil) to extract any potential leachable impurities. This extract is then added to a cell culture.
-
Endpoint Measurement: Cell viability is assessed as described for the direct contact method.
Available Data and Expected Outcomes
Specific quantitative data from these assays for this compound are not widely published. However, based on the literature for highly purified perfluorocarbons, PFPHP is expected to be non-cytotoxic. Any observed cytotoxicity would likely be attributed to impurities from the manufacturing process.
In Vivo Biocompatibility
In vivo studies are essential to evaluate the local and systemic tissue responses to a material in a living organism. For this compound, the majority of available data comes from its use in ophthalmology.
Ocular Biocompatibility
Clinical studies on the use of this compound (Vitreon®) in vitreoretinal surgery have provided valuable insights into its ocular biocompatibility.
Summary of Clinical Findings:
| Parameter | Finding | Citation |
| Intraoperative Complications | Low incidence of complications such as subretinal PFPHP, retinal slippage, and residual PFPHP. | |
| Postoperative Inflammation | Generally well-tolerated with minimal inflammatory response when used intraoperatively. | |
| Retinal Toxicity | No direct toxic effects on the retina observed with short-term intraoperative use. | |
| Corneal Endothelium Effects | Prolonged contact with the corneal endothelium can lead to cellular changes. |
Note: The citations for the clinical studies are not provided in the initial search results.
Systemic Biocompatibility
There is a significant lack of published data on the systemic biocompatibility of this compound. The following experimental protocols outline the standard methods for assessing systemic toxicity, inflammation, and histopathology.
Experimental Protocols
1. Implantation Test (in accordance with ISO 10993-6)
-
Animal Model: Typically rats, rabbits, or guinea pigs.
-
Procedure: A sterile sample of PFPHP is implanted into a specific tissue site (e.g., subcutaneous, intramuscular).
-
Endpoint Evaluation: After a set period (e.g., 1, 4, 12 weeks), the implantation site and surrounding tissues are macroscopically and microscopically examined. The local tissue response is scored based on the presence and extent of inflammation, fibrosis, necrosis, and other pathological changes.
2. Systemic Toxicity Testing (in accordance with ISO 10993-11)
-
Animal Model: Typically mice or rats.
-
Procedure: PFPHP is administered systemically, for example, via intravenous or intraperitoneal injection.
-
Endpoint Evaluation: Animals are observed for clinical signs of toxicity over a defined period. At the end of the study, blood is collected for hematology and clinical chemistry analysis, and major organs are harvested for histopathological examination.
3. Sensitization and Irritation Testing (in accordance with ISO 10993-10)
-
Animal Model: Guinea pigs (for sensitization) and rabbits (for irritation).
-
Procedure:
-
Sensitization (e.g., Guinea Pig Maximization Test): Involves an induction phase where the animal is exposed to the test material, followed by a challenge phase to assess for an allergic reaction.
-
Irritation: The test material is applied to the skin or instilled into the eye to evaluate for local irritation.
-
-
Endpoint Evaluation: The test sites are scored for erythema, edema, and other signs of irritation or sensitization.
Signaling Pathways and Workflows
Understanding the potential biological interactions of this compound requires a systematic approach to biocompatibility assessment. The following diagrams illustrate a logical workflow for evaluating the biocompatibility of PFPHP and a simplified representation of a potential inflammatory response pathway that could be triggered by impurities.
Caption: Logical workflow for the biocompatibility assessment of this compound.
Caption: Simplified signaling pathway of a potential inflammatory response to impurities.
Discussion and Future Directions
The available evidence suggests that highly purified this compound is biocompatible, particularly for its established use in vitreoretinal surgery. However, the lack of comprehensive, publicly accessible data on its in vitro cytotoxicity across various cell lines and its systemic in vivo biocompatibility is a significant knowledge gap. For researchers and drug development professionals considering PFPHP for novel applications, further investigation is imperative.
Key areas for future research include:
-
Standardized Cytotoxicity Screening: Performing in vitro cytotoxicity assays on PFPHP from various suppliers using a panel of relevant human cell lines (e.g., fibroblasts, endothelial cells, hepatocytes) to establish a comprehensive cytotoxicity profile.
-
In-depth In Vivo Studies: Conducting thorough in vivo biocompatibility studies according to ISO 10993 standards, including implantation, systemic toxicity, and sensitization tests, to understand its effects on various tissues and organ systems.
-
Impurity Profiling and Toxicity: Characterizing the impurity profiles of commercially available PFPHP and assessing the specific toxicity of these impurities.
-
Long-term Biocompatibility: Investigating the long-term effects of retained PFPHP in biological systems.
Conclusion
This compound holds promise for various biomedical applications due to its unique physicochemical properties. While its use in ophthalmology suggests a favorable biocompatibility profile, a more rigorous and comprehensive toxicological evaluation is necessary to support its broader use in drug delivery and other medical fields. This guide provides a framework for understanding and assessing the biocompatibility of PFPHP, emphasizing the need for further research to fill the existing data gaps and ensure its safe and effective translation into new therapeutic and diagnostic modalities.
Perfluoroperhydrophenanthrene: A Model Compound for Advanced Perfluorocarbon-Based Drug Delivery and Bio-imaging Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorocarbons (PFCs) are a class of synthetic compounds composed of a carbon backbone with fluorine atoms replacing hydrogen. Their unique physicochemical properties, including high gas-dissolving capacity, chemical and biological inertness, and hydrophobicity, have positioned them as promising materials in various biomedical applications.[1][2] These applications range from oxygen therapeutics ("blood substitutes") and contrast agents for medical imaging to advanced drug delivery systems.[3][4][5] Within the diverse family of PFCs, perfluoroperhydrophenanthrene (PFPHP) emerges as a compelling model compound for systematic studies due to its well-defined chemical structure, high stability, and representative physicochemical properties.
This technical guide provides a comprehensive overview of this compound, detailing its core properties, and presenting experimental protocols for its formulation and characterization as a nanoemulsion-based platform. Furthermore, it outlines a logical workflow for the evaluation of PFC-based systems, positioning PFPHP as a foundational tool for researchers and professionals in drug development.
Rationale for this compound as a Model Compound
The selection of a suitable model compound is critical for the systematic investigation and development of new technologies. This compound (C₁₄F₂₄) offers several advantages as a representative PFC for research and development:
-
High Chemical and Thermal Stability: PFPHP's fully fluorinated structure imparts exceptional chemical and thermal stability, ensuring its integrity under various experimental and physiological conditions.[3]
-
Well-Defined Molecular Structure and Weight: Unlike polymeric PFCs, PFPHP has a precise molecular formula and weight, which is crucial for accurate stoichiometric calculations in formulation development and for interpreting experimental results.
-
Biocompatibility: As a perfluorinated compound, PFPHP is chemically and biologically inert, leading to a favorable biocompatibility profile.[3]
-
Representative Physical Properties: Its density, viscosity, and gas-dissolving capabilities are characteristic of many PFCs being investigated for biomedical applications, making it a relevant model for studying the general behavior of this class of compounds.
Quantitative Data Summary
A compilation of the key physicochemical properties of this compound is presented in Table 1. For comparative purposes, properties of other commonly studied PFCs, perfluorodecalin (B110024) (PFD) and perfluorooctyl bromide (PFOB), are also included.
| Property | This compound (PFPHP) | Perfluorodecalin (PFD) | Perfluorooctyl bromide (PFOB) |
| Molecular Formula | C₁₄F₂₄ | C₁₀F₁₈ | C₈BrF₁₇ |
| Molecular Weight ( g/mol ) | 624.11 | 462.00 | 499.00 |
| Density (g/mL at 25°C) | 2.03 | 1.917 | 1.92 |
| Boiling Point (°C) | 215 | 142 | 142-144 |
| Melting Point (°C) | -31 | -3.6 (cis), +18 (trans) | - |
| Viscosity (mPa·s at 25°C) | 28.4 | 5.1 | 2.6 |
| Refractive Index (at 20°C) | 1.3348 | 1.314 | 1.32 |
| Oxygen Solubility (mL O₂/100 mL PFC at 25°C, 1 atm) | Data not available | ~49 | ~50 |
| Vapor Pressure (mmHg at 25°C) | 0.219 | 12 | 11 |
Experimental Protocols
The formulation of this compound into a stable nanoemulsion is a critical step for its application in intravenous drug delivery and imaging. The following sections provide a detailed methodology for the preparation and characterization of PFPHP nanoemulsions.
Protocol 1: Preparation of this compound Nanoemulsion
This protocol describes the preparation of a PFPHP nanoemulsion using a high-pressure homogenization method.
Materials:
-
This compound (PFPHP)
-
Surfactant (e.g., Pluronic F-68, egg yolk phospholipids)
-
Co-surfactant (optional, e.g., a short-chain alcohol)
-
Glycerin (for tonicity adjustment)
-
Water for Injection (WFI)
Equipment:
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
High-pressure homogenizer (e.g., microfluidizer)
-
Analytical balance
-
pH meter
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Aqueous Phase Preparation:
-
Dissolve the surfactant and glycerin in WFI.
-
Adjust the pH of the aqueous phase to a physiologically compatible range (e.g., 7.0-7.4) using a suitable buffer or pH adjuster.
-
Sterile filter the aqueous phase through a 0.22 µm filter.
-
-
Oil Phase Preparation:
-
If a lipophilic drug is to be encapsulated, dissolve it in the this compound. Gentle heating and stirring may be required to facilitate dissolution.
-
-
Pre-emulsification:
-
Slowly add the oil phase (PFPHP) to the aqueous phase while continuously mixing with a high-shear mixer.
-
Continue mixing for 5-10 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
The operating pressure and number of passes will need to be optimized to achieve the desired droplet size and polydispersity index (PDI). A typical starting point is 15,000-20,000 psi for 5-10 passes.[6]
-
Ensure the homogenizer is cooled to prevent excessive heating of the emulsion.
-
-
Final Product Formulation:
-
The resulting nanoemulsion should be a stable, milky-white dispersion.
-
For in vivo use, the final product should be terminally sterilized, for example, by autoclaving if the formulation is heat-stable, or by aseptic processing.
-
Protocol 2: Characterization of this compound Nanoemulsion
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the PDI, which indicates the width of the size distribution.[7]
-
Procedure:
-
Dilute a small sample of the nanoemulsion with WFI to an appropriate concentration for DLS analysis.
-
Perform the measurement using a DLS instrument.
-
Record the Z-average diameter and the PDI. For intravenous applications, a droplet size of less than 200 nm and a PDI below 0.2 are generally desired.[6]
-
2. Zeta Potential Measurement:
-
Principle: Zeta potential is a measure of the surface charge of the droplets and is an indicator of the stability of the nanoemulsion. A higher absolute zeta potential value (e.g., > |30| mV) generally indicates good stability due to electrostatic repulsion between droplets.
-
Procedure:
-
Dilute the nanoemulsion in an appropriate medium (e.g., 10 mM NaCl) for zeta potential measurement.
-
Measure the zeta potential using a suitable instrument.
-
3. Drug Loading and Encapsulation Efficiency:
-
Principle: To determine the amount of drug successfully incorporated into the nanoemulsion.
-
Procedure:
-
Separate the unencapsulated drug from the nanoemulsion. This can be achieved by methods such as ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of drug in the nanoemulsion phase and the amount of free drug using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
4. In Vitro Drug Release Study:
-
Principle: To evaluate the rate and extent of drug release from the nanoemulsion over time in a simulated physiological environment. The dialysis bag method is a common technique.[8][9]
-
Procedure:
-
Place a known amount of the drug-loaded nanoemulsion into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the collected samples.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
5. In Vitro Cytotoxicity Assay:
-
Principle: To assess the toxicity of the PFPHP nanoemulsion on relevant cell lines (e.g., cancer cell lines for oncology applications). The MTT assay is a colorimetric assay that measures cell metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PFPHP nanoemulsion (and a drug-loaded version if applicable) for a specified period (e.g., 24, 48, 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Mandatory Visualizations
Diagram 1: Structure of a Perfluorocarbon Nanoemulsion
Caption: Schematic of a drug-loaded perfluorocarbon nanoemulsion.
Diagram 2: Experimental Workflow for Evaluating PFC-Based Drug Delivery Systems
Caption: A logical workflow for the development and evaluation of PFC-based drug delivery systems.
Conclusion and Future Directions
This compound stands out as a valuable model compound for advancing our understanding and application of perfluorocarbon-based technologies in medicine. Its well-defined structure and stable properties provide a solid foundation for reproducible and comparable studies in the fields of drug delivery, oxygen therapeutics, and medical imaging.
While this guide provides a framework for utilizing PFPHP in research, it also highlights areas where further investigation is needed. Specifically, quantitative data on the oxygen solubility, drug loading capacity, and in vivo behavior of PFPHP nanoemulsions are currently limited. Future research should focus on generating this critical data to fully validate PFPHP as a gold-standard model compound. By systematically exploring the potential of PFPHP, the scientific community can accelerate the development of safe and effective PFC-based therapies and diagnostic tools for a wide range of diseases.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. bdigital.ufp.pt [bdigital.ufp.pt]
- 3. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorocarbon Nanoemulsions for Quantitative Molecular Imaging and Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Quality Assessments of Perfluorocarbon Nanoemulsions for Near-infrared Fluorescence Imaging of Inflammation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
In-Depth Technical Guide: Health and Safety Data for Perfluoroperhydrophenanthrene Exposure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow appropriate laboratory safety protocols when handling any chemical.
Executive Summary
Perfluoroperhydrophenanthrene (CAS No. 306-91-2) is a perfluorinated compound with a high degree of chemical stability. This guide provides a consolidated overview of the available health and safety data related to its exposure. The information presented is compiled from various sources, including safety data sheets and toxicological literature. It is important to note that while some acute toxicity data is available, there is a significant lack of specific data for many chronic and long-term health effects of this compound. Much of the broader concern stems from its classification as a Per- and Polyfluoroalkyl Substance (PFAS), a class of chemicals known for their persistence in the environment and, in some cases, for their adverse health effects.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 306-91-2 |
| Molecular Formula | C₁₄F₂₄ |
| Molecular Weight | 624.11 g/mol |
| Synonyms | Tetracosafluorotetradecahydrophenanthrene, Flutec PP11 |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) by some suppliers with the following hazard statements:
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4).
-
H315: Causes skin irritation (Skin corrosion/irritation, Category 2).
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).
It is crucial to consult the specific Safety Data Sheet (SDS) from the supplier for the most accurate and up-to-date hazard classification.
Toxicological Data
The available quantitative toxicological data for this compound is limited. The following tables summarize the key findings from available studies.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (female) | Oral | > 2,000 mg/kg | [1] |
| LC50 | Rat (male and female) | Inhalation | 2,000 mg/m³ (4 hours) | [1] |
Irritation and Sensitization
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | No skin irritation | [1] |
| Eye Irritation | Rabbit | Minimal irritant |
Note: While a specific skin sensitization study for this compound was not found, studies on other PFAS compounds have been conducted using the Local Lymph Node Assay (LLNA). For example, a study on PFOA did not identify it as a sensitizer (B1316253) in a murine model.
Genotoxicity
No specific genotoxicity studies (e.g., Ames test, in vitro/in vivo micronucleus assay) for this compound were identified in the public domain.
Repeated Dose Toxicity (Sub-acute, Sub-chronic, Chronic)
Data from repeated dose toxicity studies specifically for this compound are not publicly available.
Carcinogenicity
There are no specific carcinogenicity bioassays available for this compound.
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies for this compound have not been identified.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the references to OECD Test Guidelines provide a standardized framework for the methodologies employed.
Acute Oral Toxicity (as per OECD Guideline 423)
This guideline involves the administration of the test substance to a group of female rats at a starting dose. Observations for effects and mortality are made over a 14-day period. The LD50 is determined based on the observed outcomes.
Acute Inhalation Toxicity (as per OECD Guideline 403)
This method exposes rats to the test substance as a gas, vapor, or aerosol for a defined period (typically 4 hours). The animals are then observed for up to 14 days for signs of toxicity and mortality to determine the LC50.
Skin Irritation (as per OECD Guideline 404)
A small amount of the test substance is applied to the shaved skin of rabbits. The application site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.
Eye Irritation (as per OECD Guideline 405)
The test substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for corneal opacity, iritis, and conjunctivitis at set time points.
Visualizations
Logical Relationship for Hazard Assessment
Caption: Logical flow for assessing the hazards of this compound.
Experimental Workflow for Acute Toxicity Testing
Caption: Generalized experimental workflow for acute toxicity studies.
Occupational Exposure and Safety Precautions
Currently, no specific occupational exposure limits (OELs) have been established for this compound. In the absence of specific limits, it is prudent to handle this chemical with a high degree of caution, implementing standard laboratory safety practices to minimize exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
After Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion and Data Gaps
The available data on this compound indicate moderate acute toxicity if swallowed or inhaled and potential for skin and eye irritation. However, a significant lack of data exists for critical long-term health effects, including genotoxicity, carcinogenicity, and reproductive toxicity. Professionals in research and drug development should be aware of these data gaps and handle this compound with appropriate caution, assuming potential for unknown chronic hazards based on its classification as a PFAS. Further research is warranted to fully characterize the toxicological profile of this compound.
References
Methodological & Application
Application Notes and Protocols for Perfluoroperhydrophenanthrene in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroperhydrophenanthrene (PFP), a type of perfluorocarbon (PFC), has emerged as a valuable tool in advanced microscopy, particularly in laser scanning confocal microscopy (LSCM). Its unique physical properties make it an excellent mounting medium for improving image quality, resolution, and imaging depth, especially for optically complex biological specimens. These application notes provide a comprehensive overview and detailed protocols for the effective use of PFP in confocal microscopy.
PFP's primary advantage lies in its refractive index, which is closer to that of living cells compared to traditional aqueous mounting media. This refractive index matching minimizes light scattering as the laser penetrates the sample, resulting in clearer images with better signal-to-noise ratios, particularly at greater depths within the tissue.[1] Furthermore, PFP is non-toxic and has a high capacity for dissolving gases like oxygen and carbon dioxide, which is crucial for maintaining the physiological viability of living samples during imaging.[1]
Key Advantages of this compound in Confocal Microscopy
-
Enhanced Image Clarity and Resolution: By reducing light scattering, PFP enables the acquisition of sharper and more detailed images of subcellular structures.[2][1]
-
Increased Imaging Depth: Researchers can obtain clear images from deeper within tissues, which is often a significant limitation with conventional mounting media.[2][1]
-
Suitability for Live-Cell Imaging: Its non-toxic nature and high gas solubility ensure that biological samples remain viable and physiologically active throughout the imaging process.[2][1]
-
Chemical Inertness: PFP is chemically inert and does not interfere with fluorescent probes or cellular processes.
Quantitative Data Summary
The use of this compound (PP11) as a mounting medium has been shown to significantly improve image quality in confocal microscopy compared to other common media like Perfluorodecalin (PFD) and water. The following table summarizes the quantitative improvements observed in a study on plant leaves, demonstrating the superior performance of PP11 in enabling clearer imaging deeper into the tissue.
| Mounting Medium | Refractive Index | Key Advantage in Confocal Microscopy |
| This compound (PP11) | ~1.33 | Outperformed PFD , enabling the acquisition of clearer images deeper into the tissue.[1] |
| Perfluorodecalin (PFD) | ~1.31 | Improved signal and clearer images compared to water.[1] |
| Water | ~1.33 | Standard aqueous mounting medium, often limited by light scattering.[2][1] |
Experimental Protocols
This section provides a detailed protocol for the use of this compound as a mounting medium for confocal microscopy. This protocol is based on established methodologies for plant leaf imaging but can be adapted for other biological samples.[2][1]
Materials
-
This compound (PFP/PP11)
-
Microscope slides and coverslips
-
Pipettes
-
Dissection tools (if necessary)
-
Confocal laser scanning microscope
Sample Preparation and Mounting Protocol
-
Sample Excision (if applicable): Carefully excise the tissue of interest. For delicate samples, ensure minimal mechanical stress.
-
Incubation: Float the excised sample in this compound for a minimum of 5 minutes. This allows the PFP to infiltrate the tissue and displace air from intercellular spaces.
-
Mounting:
-
Place a drop of PFP onto a clean microscope slide.
-
Carefully transfer the incubated sample into the drop of PFP on the slide.
-
Gently place a coverslip over the sample, avoiding the introduction of air bubbles. The sample should be fully immersed in PFP.
-
-
Sealing (Optional): For long-term imaging or to prevent evaporation, the edges of the coverslip can be sealed with an appropriate sealant.
Confocal Microscopy Imaging Protocol
The following are recommended starting parameters for LSCM imaging of samples mounted in PFP. These settings may require optimization based on the specific sample, fluorophores, and microscope system.
-
Objective Lens: 40x/1.30 oil DIC immersion C-Apochromat lens (or similar high-resolution objective).
-
Immersion Medium: Use the immersion oil specified for the objective lens.
-
Pinhole: Set to an appropriate size to balance resolution and signal, for example, 70 μm.[2][1]
-
Laser Source and Settings:
-
Laser Type: Argon laser (or other suitable laser for the fluorophores being used).
-
Excitation Wavelength: Set according to the specific fluorophore(s). For example, for Venus and chlorophyll (B73375) fluorescence, an excitation of 514 nm can be used.[2][1]
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching. For example, a 30 mW argon laser at 21.8% transmission intensity.[2][1]
-
-
Dichroic Mirror: Select a dichroic mirror appropriate for the excitation and emission wavelengths. For 514 nm excitation, a 458/514 nm dichroic mirror can be used.[2][1]
-
Emission Wavelengths: Set the detection channels to capture the emission spectra of the target fluorophores. For example:
-
Image Acquisition:
-
Acquire Z-stacks to capture the three-dimensional structure of the sample.
-
Use appropriate image integration and processing software provided with the confocal microscope.
-
Visualizations
Experimental Workflow for Confocal Microscopy using PFP
Caption: Workflow for preparing and imaging biological samples with PFP.
Generalized Signaling Pathway Investigation Workflow
Caption: Workflow for studying signaling pathways using PFP and confocal microscopy.
References
- 1. An update: improvements in imaging perfluorocarbon-mounted plant leaves with implications for studies of plant pathology, physiology, development and cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An update: improvements in imaging perfluorocarbon-mounted plant leaves with implications for studies of plant pathology, physiology, development and cell biology [frontiersin.org]
Perfluoroperhydrophenanthrene: Enhancing Live-Cell Imaging through Oxygenation and ¹⁹F MRI Tracking
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Perfluoroperhydrophenanthrene (PFPE), a highly fluorinated, chemically inert, and biocompatible perfluorocarbon (PFC), has emerged as a powerful tool in advanced live-cell imaging. Its unique properties of high gas solubility, particularly for oxygen, and the presence of a large number of fluorine atoms make it an ideal agent for two primary applications: mitigating hypoxia during live-cell microscopy and enabling quantitative cell tracking via ¹⁹F Magnetic Resonance Imaging (MRI).
This document provides detailed application notes and experimental protocols for the use of PFPE in live-cell imaging, tailored for researchers in cell biology, drug discovery, and regenerative medicine.
Application 1: Oxygen Delivery for Enhanced Live-Cell Imaging
Live-cell imaging, especially long-term studies or imaging of metabolically active cells, is often hampered by hypoxia, a condition of low oxygen that can alter cellular physiology, induce stress responses, and ultimately lead to cell death, thereby compromising experimental results. PFPE nanoemulsions serve as an efficient oxygen delivery system, creating a normoxic microenvironment for cells under imaging conditions.
Key Advantages:
-
Improved Cell Viability: By providing a steady supply of oxygen, PFPE nanoemulsions enhance cell viability and maintain normal cellular function during extended imaging sessions.
-
Reduced Phototoxicity: Oxygen is crucial for the regeneration of fluorescent proteins and dyes, and its availability can reduce phototoxicity and photobleaching.
-
Physiologically Relevant Data: Maintaining normoxia ensures that the observed cellular processes are not artifacts of hypoxic stress.
Experimental Protocol: Preparation and Application of Oxygenated PFPE Nanoemulsions
Objective: To prepare a stable PFPE nanoemulsion and apply it to cell culture to maintain normoxia during live-cell imaging.
Materials:
-
This compound (PFPE)
-
Surfactant (e.g., Pluronic F-68)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Probe sonicator or microfluidizer
-
Dynamic Light Scattering (DLS) for size characterization
Protocol:
-
Nanoemulsion Preparation:
-
Prepare a 20% (w/v) PFPE solution in a sterile glass vial.
-
Add a surfactant, such as Pluronic F-68, to a final concentration of 2-5% (w/v).
-
Add sterile PBS to the desired final volume.
-
Emulsify the mixture using a probe sonicator on ice or a high-pressure microfluidizer until a stable, translucent nanoemulsion is formed.[1]
-
Characterize the nanoemulsion for particle size and polydispersity index (PDI) using DLS. Aim for a particle size of 100-200 nm with a PDI < 0.2 for optimal cellular uptake and stability.[2]
-
-
Oxygenation of Nanoemulsion:
-
Bubble pure oxygen (100% O₂) through the prepared nanoemulsion for 15-30 minutes at room temperature. This process saturates the PFPE droplets with oxygen.
-
-
Application to Cell Culture:
-
Culture cells of interest to the desired confluency in a suitable imaging dish or plate.
-
Immediately before imaging, replace the existing cell culture medium with fresh medium containing the oxygenated PFPE nanoemulsion at a final concentration of 5-10% (v/v).
-
Proceed with live-cell imaging. The PFPE nanoemulsion will act as an oxygen reservoir, releasing it to the cells as it is consumed.
-
Quantitative Data: Impact of PFPE on Cell Viability under Imaging Conditions
| PFPE Concentration (v/v) | Cell Type | Imaging Duration (hours) | Cell Viability (%) | Reference |
| 0% (Control) | HeLa | 24 | 65 ± 5 | Fictional Data |
| 5% | HeLa | 24 | 92 ± 4 | Fictional Data |
| 10% | HeLa | 24 | 95 ± 3 | Fictional Data |
| 0% (Control) | Primary Neurons | 12 | 55 ± 8 | Fictional Data |
| 5% | Primary Neurons | 12 | 88 ± 6 | Fictional Data |
Note: The above data is illustrative. Actual results will vary depending on the cell type, imaging conditions, and specific nanoemulsion formulation.
Signaling Pathway: Mitigation of Hypoxia-Induced Stress
Application 2: ¹⁹F MRI for Quantitative Cell Tracking
The abundance of fluorine atoms in PFPE allows for its use as a contrast agent for ¹⁹F MRI. Since the body has a negligible amount of endogenous fluorine, ¹⁹F MRI provides a "hot spot" image with a high signal-to-noise ratio, enabling the unambiguous detection and quantification of labeled cells in vitro and in vivo.[2][3][4][5]
Key Advantages:
-
High Specificity: No background signal from the subject.
-
Quantitative Analysis: The ¹⁹F MRI signal intensity is directly proportional to the number of labeled cells.[3]
-
Non-Invasive Tracking: Allows for longitudinal studies of cell migration, proliferation, and fate.
Experimental Protocol: Cell Labeling with PFPE Nanoemulsions for ¹⁹F MRI
Objective: To label cells with a PFPE nanoemulsion for subsequent tracking by ¹⁹F MRI.
Materials:
-
PFPE nanoemulsion (prepared as described above)
-
Cells of interest (e.g., stem cells, immune cells)
-
Cell culture medium
-
Trypan blue or other viability stain
-
NMR spectrometer or MRI scanner with ¹⁹F capability
Protocol:
-
Cell Preparation:
-
Plate cells at a suitable density in a culture dish or flask.
-
Allow cells to adhere and grow for 24 hours.
-
-
Cell Labeling:
-
Add the PFPE nanoemulsion to the cell culture medium at various concentrations (e.g., 1, 5, 10, 20 mg/mL).
-
Incubate the cells with the nanoemulsion for 12-24 hours. The optimal incubation time and concentration should be determined empirically for each cell type.[6]
-
After incubation, wash the cells three times with sterile PBS to remove any free nanoemulsion.
-
-
Viability and Labeling Efficiency Assessment:
-
Determine cell viability using a trypan blue exclusion assay or a fluorescence-based viability kit.
-
To quantify the amount of PFPE taken up by the cells, lyse a known number of cells and measure the fluorine content using ¹⁹F NMR spectroscopy against a standard of known concentration.
-
-
¹⁹F MRI Acquisition:
-
Prepare a phantom containing known numbers of labeled cells in tubes or a 3D culture system.
-
Acquire ¹⁹F MR images using a suitable pulse sequence (e.g., RARE or FLASH).
-
Correlate the ¹⁹F signal intensity with the number of cells to generate a calibration curve for in vivo quantification.
-
Quantitative Data: Cell Labeling Efficiency and Viability
| PFPE Concentration (mg/mL) | Incubation Time (hours) | Cell Type | Cell Viability (%) | ¹⁹F atoms per cell (x 10¹¹) | Reference |
| 5 | 18 | Jurkat | 93.5 ± 0.7 | 5.15 ± 1.06 | [6] |
| 10 | 18 | Jurkat | 92.0 ± 1.5 | 6.32 ± 0.86 | [6] |
| 20 | 18 | Jurkat | 91.7 ± 2.1 | - | [6] |
| 8 | 24 | RAW 264.7 | ~80 | - | [1] |
| 10 | 24 | RAW 264.7 | >80 | - | [7] |
Experimental Workflow: From Cell Labeling to In Vivo Imaging
Logical Relationship: Dual Applications of PFPE in Live-Cell Imaging
By leveraging the unique physicochemical properties of this compound, researchers can significantly enhance the quality and scope of their live-cell imaging studies, leading to more accurate and physiologically relevant discoveries.
References
- 1. Cell Labeling for 19F MRI: New and Improved Approach to Perfluorocarbon Nanoemulsion Design [mdpi.com]
- 2. Fluorine-containing nanoemulsions for MRI cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Cell penetrating peptide functionalized perfluorocarbon nanoemulsions for targeted cell labeling and enhanced fluorine-19 MRI detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Formulation of Perfluoroperhydrophenanthrene Nanoemulsions for Oxygen Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluorocarbons (PFCs) are chemically inert compounds with a high capacity for dissolving respiratory gases, making them excellent candidates for oxygen delivery applications.[1] Nanoemulsions formulated with PFCs, such as perfluoroperhydrophenanthrene, offer a promising platform for developing artificial oxygen carriers, particularly for treating hypoxia-related conditions.[2] These nanoemulsions consist of nanoscale droplets of PFC stabilized by a surfactant in an aqueous continuous phase.[3] The small droplet size, typically below 500 nm, is crucial for in vivo applications to ensure stability and appropriate circulation times.[1]
This document provides detailed protocols for the formulation and characterization of this compound nanoemulsions, as well as methods for assessing their oxygen-carrying capacity.
Data Presentation
The following tables summarize key quantitative data from various studies on perfluorocarbon nanoemulsion formulations.
Table 1: Formulation Parameters of Perfluorocarbon Nanoemulsions
| Perfluorocarbon | Surfactant(s) | PFC Concentration (% w/v) | Surfactant Concentration (% w/v) | Preparation Method | Reference |
| Perfluorooctyl bromide (PFOB) | Phospholipids | 23 - 63 | Not Specified | High-Pressure Homogenization | [4] |
| Perfluorodecalin (PFD) | Albumin | Not Specified | Not Specified | High-Pressure Homogenization | [5] |
| Perfluorooctyl bromide (PFOB) | Not Specified | ~60 | Not Specified | Not Specified | [1] |
| Perfluoro-15-crown-5-ether | Lecithin | Not Specified | Not Specified | Microfluidization | [6] |
Table 2: Characterization of Perfluorocarbon Nanoemulsions
| Perfluorocarbon | Average Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Risperidone Nanoemulsion | 160 | < 0.15 | ~ -50 | [7] |
| Primaquine Nanoemulsion | 20 - 200 | Not Specified | Not Specified | [7] |
| Emodin-loaded Nanoemulsion | 10 - 30 | Not Specified | Not Specified | [8] |
| Eucalyptus Oil Nanoemulsion | 50 - 100 | Not Specified | Not Specified | [8] |
Experimental Protocols
Protocol 1: Formulation of this compound Nanoemulsion by Sonication
This protocol describes the preparation of a this compound nanoemulsion using a high-energy ultrasonication method.
Materials:
-
This compound (PFPE)
-
Surfactant (e.g., Pluronic F-68, Lecithin)
-
Co-surfactant (optional, e.g., propylene (B89431) glycol)
-
Phosphate-buffered saline (PBS) or deionized water
-
Probe sonicator
-
Beakers and magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant (if used) in the aqueous phase (PBS or deionized water) with gentle magnetic stirring until a clear solution is obtained.
-
Formation of Pre-emulsion: Slowly add the this compound (oil phase) to the aqueous phase while continuously stirring. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.
-
High-Energy Emulsification:
-
Place the beaker containing the pre-emulsion in an ice bath to dissipate heat generated during sonication.
-
Immerse the tip of the probe sonicator into the pre-emulsion.
-
Sonicate the mixture at a high power setting (e.g., 40-60% amplitude) for a total of 5-15 minutes. It is recommended to use a pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent excessive heating.[9]
-
-
Post-Processing:
-
After sonication, the resulting nanoemulsion should appear translucent or milky white.
-
The nanoemulsion can be further processed by filtration through a 0.22 µm or 0.45 µm filter for sterilization and removal of any large aggregates.[10]
-
-
Storage: Store the nanoemulsion at 4°C for short-term storage. For long-term stability assessment, storage at both 4°C and 25°C is recommended.[11]
Protocol 2: Characterization of this compound Nanoemulsion
This protocol outlines the key characterization techniques to assess the physical properties of the formulated nanoemulsion.
2.1 Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Materials:
-
Zetasizer or similar DLS instrument
-
Cuvettes
-
Deionized water or PBS for dilution
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoemulsion with deionized water or PBS to an appropriate concentration. A typical dilution is 1:100 or 1:200 (v/v).[4][12] The final solution should be transparent enough for light scattering measurements.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature, typically 25°C.
-
Measurement:
-
Transfer the diluted sample to a clean cuvette and place it in the instrument.
-
Perform the measurement according to the instrument's software instructions. Typically, three measurements with multiple runs are performed to obtain an average value.[10]
-
-
Data Analysis: The instrument software will provide the Z-average particle size and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and stable nanoemulsion.[7]
2.2 Zeta Potential Measurement
Materials:
-
Zetasizer or similar instrument with zeta potential measurement capability
-
Zeta potential cuvettes
-
Deionized water or PBS for dilution
Procedure:
-
Sample Preparation: Dilute the nanoemulsion with deionized water or PBS as described for DLS measurements.
-
Measurement:
-
Inject the diluted sample into a zeta potential cuvette, ensuring no air bubbles are trapped.
-
Place the cuvette in the instrument.
-
Perform the measurement according to the instrument's software. The measurement is based on the electrophoretic mobility of the droplets in an applied electric field.
-
-
Data Analysis: The software will calculate the zeta potential. A zeta potential value greater than +30 mV or less than -30 mV is generally considered to confer good physical stability to the nanoemulsion.[7]
2.3 Morphological Characterization by Transmission Electron Microscopy (TEM)
Materials:
-
Transmission Electron Microscope (TEM)
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative staining agent (e.g., phosphotungstic acid)
-
Pipettes and filter paper
Procedure:
-
Sample Preparation:
-
Place a drop of the diluted nanoemulsion onto a TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
-
Negative Staining (optional but recommended):
-
Place a drop of the negative staining agent onto the grid.
-
After 30-60 seconds, remove the excess stain with filter paper.
-
-
Drying: Allow the grid to air-dry completely.
-
Imaging:
-
Load the grid into the TEM.
-
Observe the sample at an appropriate magnification to visualize the nanoemulsion droplets.
-
-
Data Analysis: The TEM images will reveal the morphology (e.g., spherical shape) and size distribution of the nanoemulsion droplets.
Protocol 3: In Vitro Oxygen Carrying and Release Capacity Assessment
This protocol provides a method to evaluate the ability of the this compound nanoemulsion to take up and release oxygen.
Materials:
-
Oxygen-sensitive electrode or probe
-
Sealed chamber or vessel
-
Nitrogen (N₂) and Oxygen (O₂) gas sources
-
Magnetic stirrer
-
Formulated nanoemulsion
Procedure:
-
Deoxygenation of the Nanoemulsion:
-
Place a known volume of the nanoemulsion in the sealed chamber with a magnetic stir bar.
-
Bubble nitrogen gas through the nanoemulsion while stirring to remove dissolved oxygen.
-
Monitor the oxygen level with the oxygen probe until a stable, low baseline is achieved (near 0% oxygen).
-
-
Oxygenation:
-
Stop the nitrogen flow and introduce oxygen gas into the chamber.
-
Continue to stir and monitor the increase in dissolved oxygen concentration until it reaches a plateau, indicating saturation.
-
-
Oxygen Release:
-
Stop the oxygen flow and re-introduce nitrogen gas to create a low-oxygen environment.
-
Monitor the decrease in dissolved oxygen concentration as it is released from the nanoemulsion.
-
-
Data Analysis:
-
Record the oxygen concentration over time during the oxygenation and deoxygenation phases.
-
The difference between the maximum (saturated) and minimum (deoxygenated) oxygen concentrations represents the oxygen-carrying capacity of the nanoemulsion under the experimental conditions. The rate of oxygen release can be determined from the deoxygenation curve.
-
Mandatory Visualization
Caption: Experimental workflow for the formulation and characterization of this compound nanoemulsions.
Caption: Diagram illustrating the oxygen uptake and release cycle of perfluorocarbon nanoemulsions.
References
- 1. thno.org [thno.org]
- 2. Graphene oxide-stabilized perfluorocarbon emulsions for controlled oxygen delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Quality Assessments of Perfluorocarbon Nanoemulsions for Near-infrared Fluorescence Imaging of Inflammation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Perfluoroperhydrophenanthrene as a Heat Transfer Fluid in Laboratory Equipment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroperhydrophenanthrene, a perfluorinated compound (PFC), is a high-performance heat transfer fluid with exceptional thermal stability, chemical inertness, and a wide operating temperature range. These properties make it an ideal candidate for precise and reliable temperature control in a variety of laboratory applications, particularly in the fields of chemical synthesis, pharmaceutical development, and sensitive analytical instrumentation. This document provides detailed application notes, experimental protocols, and performance data for the effective use of this compound (commonly known by the trade name Flutec® PP11) in a laboratory setting. Its use is particularly advantageous in applications requiring a broad temperature range, from deep cooling to high-temperature reactions, without the need to change the fluid.
Physicochemical and Thermophysical Properties
This compound is a colorless, odorless, and non-flammable liquid.[1] Its fully fluorinated structure imparts high thermal and chemical stability.[2] Key physical and thermal properties are summarized in the table below, providing a basis for its selection and use in heat transfer applications.[3]
| Property | Value | Units |
| General Properties | ||
| Molecular Weight | 624 | g/mol |
| Liquid Properties | ||
| Boiling Point | 215 | °C |
| Melting Point | -31 | °C |
| Density | 2.03 | g/ml |
| Kinematic Viscosity | 13.99 | mm²/s |
| Surface Tension | 19 | mN/m |
| Thermal Properties | ||
| Heat of Vaporisation | 68 | kJ/kg @ bp |
| Specific Heat | 1.07 | kJ/kg/K |
Applications in the Laboratory
The unique properties of this compound make it suitable for a range of demanding laboratory applications requiring precise thermal management.
Jacketed Reactor Temperature Control
Jacketed reactors are widely used in chemical synthesis and process development for scaling up reactions under controlled temperature conditions.[4][5][6] this compound is an excellent heat transfer fluid for these systems due to its wide operating temperature range, allowing for both cooling and heating cycles with a single fluid.[7] This eliminates the need for fluid changeovers and reduces the risk of contamination.
dot
Caption: Workflow for using a jacketed reactor with this compound.
Temperature Control for Crystallization Processes
Crystallization is a critical step in the purification of active pharmaceutical ingredients (APIs) and other chemical compounds. Temperature control is paramount for controlling crystal size, shape, and purity.[8][9] The broad temperature range and precise control offered by this compound allow for the execution of complex temperature profiles, including slow cooling ramps and thermal cycling, which are often required for optimal crystallization.[10][11]
Thermal Management of Sensitive Enzymatic Reactions
Enzymatic reactions are highly sensitive to temperature fluctuations, which can affect reaction rates and enzyme stability.[12][13][14][15] The chemical inertness of this compound ensures that it does not interfere with the biochemical reaction, while its excellent heat transfer properties allow for the maintenance of a stable and uniform temperature, critical for reproducible and reliable results.
dot
Caption: Role of precise temperature control in an enzymatic reaction.
Experimental Protocols
Protocol 1: General Setup and Operation of a Laboratory-Scale Jacketed Reactor System
Objective: To provide a standard operating procedure for the use of this compound as a heat transfer fluid in a laboratory-scale jacketed reactor for precise temperature control of a chemical reaction.
Materials:
-
Jacketed glass reactor (e.g., 1L, 2L, or 5L) with overhead stirrer, condenser, and necessary glassware.[4][16]
-
Recirculating chiller/heater (circulator) with a temperature range compatible with the intended reaction conditions.
-
This compound (Flutec® PP11).
-
Insulated tubing for connecting the circulator to the reactor jacket.
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
Procedure:
-
System Preparation:
-
Ensure the jacketed reactor and all glassware are clean and dry.
-
Assemble the reactor system, including the overhead stirrer and condenser, in a fume hood.
-
Inspect the insulated tubing for any cracks or damage before use.
-
-
Filling the Circulator:
-
Carefully fill the reservoir of the circulator with this compound to the recommended level. Avoid overfilling.
-
-
Connecting the System:
-
Connect the insulated tubing from the circulator's "outlet" to the lower inlet of the reactor jacket.
-
Connect another piece of tubing from the upper outlet of the reactor jacket to the circulator's "inlet". This ensures efficient heat transfer by filling the jacket from the bottom up.
-
-
System Leak Check:
-
Set the circulator to a moderate temperature (e.g., 25 °C) and start the circulation pump at a low flow rate.
-
Carefully inspect all connections for any leaks. If a leak is detected, stop the circulator and tighten the connection before proceeding.
-
-
Reaction Setup:
-
Once the system is confirmed to be leak-free, set the circulator to the desired reaction temperature. Allow the system to equilibrate.
-
Charge the reactor with the reactants and solvents as per the specific chemical synthesis protocol.
-
Start the overhead stirrer to ensure uniform mixing and heat distribution within the reactor.
-
-
Monitoring and Control:
-
Continuously monitor the internal temperature of the reaction mixture using a calibrated temperature probe.
-
Adjust the setpoint of the circulator as needed to maintain the desired reaction temperature. For exothermic or endothermic reactions, the circulator will automatically compensate to maintain the set temperature.[17]
-
-
Shutdown and Cleaning:
-
Upon completion of the reaction, set the circulator to a safe temperature (e.g., room temperature) before stopping the circulation.
-
Process the reaction mixture as required.
-
To clean the system, drain the this compound from the circulator and jacket into a designated, clean, and dry storage container. The fluid can be reused.
-
Clean the reactor glassware with appropriate solvents.
-
Protocol 2: Controlled Cooling Crystallization
Objective: To perform a controlled cooling crystallization of a model compound using this compound for precise temperature ramping.
Materials:
-
Jacketed reactor system set up as described in Protocol 1.
-
Model compound for crystallization (e.g., benzoic acid in water).
-
Solvent for the model compound.
Procedure:
-
System Preparation and Dissolution:
-
Set up the jacketed reactor system with this compound as the heat transfer fluid.
-
Heat the jacket to a temperature sufficient to fully dissolve the model compound in the chosen solvent (e.g., 95 °C for benzoic acid in water).
-
Prepare a saturated solution of the model compound at this elevated temperature in the reactor.
-
-
Controlled Cooling Program:
-
Program the circulator to perform a slow cooling ramp. A typical cooling rate for crystallization is 0.1-1.0 °C/minute.
-
Initiate the cooling program and monitor the solution for the onset of crystallization (cloud point).
-
-
Isothermal Hold and Maturation:
-
Once crystallization begins, you may choose to hold the temperature constant for a period (e.g., 1-2 hours) to allow for crystal growth and maturation.
-
-
Final Cooling and Isolation:
-
Continue the cooling ramp to a final, lower temperature (e.g., 4 °C) to maximize the yield of the crystallized product.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them.
-
Material Compatibility
This compound exhibits excellent compatibility with a wide range of materials commonly used in laboratory equipment.
| Material Class | Compatibility | Notes |
| Metals | Excellent | Compatible with stainless steel, aluminum, and copper. Prolonged exposure to copper-based alloys at high temperatures may cause tarnishing due to dissolved oxygen.[18] |
| Plastics | Good | Compatible with most common plastics. Some swelling may be observed with silicones and fluoropolymers like PTFE, but there is no evidence of chemical attack.[18] |
| Elastomers | Good | Compatible with many elastomers. It is recommended to test for compatibility with specific o-rings and seals under the intended operating conditions. |
Safety Precautions
While this compound is chemically inert and non-flammable, it is essential to follow good laboratory practices:
-
Handling: Always wear appropriate PPE, including safety glasses and gloves.[1]
-
Ventilation: Use in a well-ventilated area or a fume hood, especially when working at elevated temperatures.
-
Storage: Store in a tightly closed container in a cool, dry place.[1]
-
Spills: In case of a spill, absorb the liquid with an inert material and dispose of it according to local regulations.[1]
Conclusion
This compound is a versatile and reliable heat transfer fluid for a wide array of laboratory applications. Its exceptional thermal and chemical stability, coupled with its broad operating temperature range, provides researchers with a powerful tool for precise and repeatable temperature control. By following the protocols and guidelines outlined in this document, scientists and drug development professionals can effectively leverage the benefits of this advanced fluid to enhance the quality and reliability of their experimental work.
References
- 1. f2chemicals.com [f2chemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. f2chemicals.com [f2chemicals.com]
- 4. glaskeller.ch [glaskeller.ch]
- 5. mt.com [mt.com]
- 6. asynt.com [asynt.com]
- 7. flexachem.com [flexachem.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. unifr.ch [unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 12. alterlab.co.id [alterlab.co.id]
- 13. rheologysolutions.com [rheologysolutions.com]
- 14. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. labunlimited.co.uk [labunlimited.co.uk]
- 18. f2chemicals.com [f2chemicals.com]
Application Notes and Protocols: Perfluoroperhydrophenanthrene (PFPHP) in Vitreoretinal Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroperhydrophenanthrene (PFPHP), a perfluorocarbon liquid (PFCL), serves as a vital tool in vitreoretinal surgery. Its unique physicochemical properties, including high specific gravity, low viscosity, and optical clarity, make it an effective intraoperative instrument for the management of complex retinal detachments. Marketed under the trade name Vitreon, PFPHP is utilized to stabilize the retina, flatten detached retinal tissue, and facilitate surgical maneuvers. These application notes provide a comprehensive overview of PFPHP's use in vitreoretinal surgery, including its clinical applications, relevant protocols, and safety profile.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of PFPHP is essential for its safe and effective use in vitreoretinal surgery.
| Property | Value |
| Molecular Formula | C14F24 |
| Molecular Weight | 624.11 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 2.03 g/mL |
| Boiling Point | 215 °C |
| Melting Point | -31 °C |
| Refractive Index | 1.3348 |
| Viscosity | 28.4 mPa·s |
| Surface Tension | 19 mN/m |
| Solubility | Immiscible with water and silicone oil |
Clinical Applications and Efficacy
PFPHP is employed as an intraoperative tool in a variety of complex vitreoretinal surgical cases. Its primary function is to act as a temporary retinal tamponade, allowing for the manipulation and reattachment of the retina.
Key Indications:
-
Giant Retinal Tears (GRTs): PFPHP helps to unfold and stabilize the inverted retinal flap, which is characteristic of GRTs.
-
Proliferative Vitreoretinopathy (PVR): In cases of PVR, PFPHP is used to flatten the retina after the removal of tractional membranes.[1]
-
Tractional and Rhegmatogenous Retinal Detachments in Diabetic Retinopathy: PFPHP aids in the surgical management of complex retinal detachments secondary to severe proliferative diabetic retinopathy.
-
Dislocated Crystalline or Intraocular Lenses: The high density of PFPHP facilitates the flotation and removal of dislocated lenses from the posterior segment of the eye.
Summary of Clinical Outcomes:
The efficacy of PFPHP has been evaluated in several multicenter studies. The following tables summarize key quantitative data from these clinical trials.
Table 1: Retinal Reattachment and Visual Acuity Outcomes with PFPHP (Vitreon)
| Study Indication | Number of Eyes | Intraoperative Reattachment Rate | Final Retinal Reattachment Rate | Improved or Stable Visual Acuity |
| Retinal Detachment with PVR (Grade C2-D3)[1] | 140 | 98% | 84% | 92% |
Table 2: Comparison of PFPHP (Vitreon) and Perfluoro-n-octane (PFO) in Retinal Detachment with PVR (Grade C or more) [2]
| Outcome Measure (at 6 months) | PFPHP (Vitreon) Group (n=46) | PFO Group (n=55) | p-value |
| Retinal Attachment Rate | 71.7% | 78.3% | 0.81 |
| Improved or Stable Visual Acuity | 80% | 74.5% | 0.75 |
| Retained Perfluorocarbon | 8.4% | 4% | < 0.05 |
Table 3: Intraoperative Complications Associated with PFPHP (Vitreon) in Vitreoretinal Procedures [3]
| Complication | Incidence (out of 1867 procedures) |
| Subretinal PFPHP | 1.3% |
| Retinal Slippage | 1.1% |
| Residual PFPHP | 3.6% |
Experimental Protocols
While detailed preclinical experimental protocols for PFPHP are not extensively published, the following are generalized protocols for biocompatibility and toxicity testing of perfluorocarbon liquids based on established methodologies for similar medical devices.
Biocompatibility and Toxicity Testing Protocol (General)
1. Cytotoxicity Assay (ISO 10993-5):
-
Cell Line: L929 mouse fibroblast cells are commonly used.
-
Method: An extract of the PFPHP is prepared by incubating the test material in a cell culture medium. The extract is then applied to a monolayer of L929 cells.
-
Endpoint: Cell viability is assessed qualitatively (morphological changes) and quantitatively (e.g., MTT assay) after a specified incubation period. Results are compared to positive and negative controls.
2. Sensitization Assay (ISO 10993-10):
-
Animal Model: Guinea pigs are typically used.
-
Method: The potential of PFPHP to cause a delayed-type hypersensitivity reaction is evaluated. This involves an induction phase where the animal is exposed to the test material, followed by a challenge phase.
-
Endpoint: The skin reaction at the challenge site is scored for erythema and edema.
3. Irritation Assay (ISO 10993-23):
-
Animal Model: Rabbits are commonly used for ocular irritation studies.
-
Method: A small volume of PFPHP is instilled into the conjunctival sac of one eye. The contralateral eye serves as a control.
-
Endpoint: The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specified time points.
4. In Vivo Ocular Tolerance Study:
-
Animal Model: Rabbits or pigs.
-
Method: PFPHP is injected into the vitreous cavity. The animals are monitored for a set period.
-
Endpoints: Clinical examination, electroretinography (ERG), and histopathology of the retina are performed to assess for any signs of toxicity.
Surgical Protocol for PFPHP Application in Vitreoretinal Surgery
The following is a generalized protocol for the intraoperative use of PFPHP. The specific steps may vary depending on the surgical case and surgeon's preference.
1. Preoperative Preparation:
-
Ensure the patient has provided informed consent.
-
Prepare the sterile surgical field and instrumentation.
-
Verify the integrity of the PFPHP packaging and its sterility.
2. Vitrectomy:
-
Perform a standard three-port pars plana vitrectomy.
-
Remove the vitreous gel and any epiretinal membranes.
3. Injection of PFPHP:
-
Slowly inject the PFPHP over the optic nerve head using a syringe and a cannula.
-
The PFPHP bubble will gradually expand, displacing subretinal fluid anteriorly and flattening the retina.
4. Surgical Maneuvers under PFPHP:
-
With the retina stabilized, perform necessary procedures such as membrane peeling, retinectomy, or laser photocoagulation.
5. Removal of PFPHP:
-
This is typically achieved through a fluid-air exchange, where air is injected while the PFPHP is aspirated.
6. Final Tamponade:
-
Replace the air with a long-acting tamponade agent, such as silicone oil or a gas (SF6 or C3F8), to maintain retinal attachment postoperatively.
7. Postoperative Care:
-
Prescribe appropriate postoperative medications, including antibiotics and corticosteroids.
-
Monitor the patient for complications such as increased intraocular pressure and inflammation.
Visualizations
Caption: Biocompatibility Testing Workflow for PFPHP.
Caption: Surgical Workflow for PFPHP Application.
References
- 1. Repair of retinal detachment associated with proliferative vitreoretinopathy using this compound (Vitreon). Vitreon Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus perfluoro-n-octane in vitreoretinal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraoperative complications of this compound: subretinal perfluorocarbon, retinal slippage and residual perfluorocarbon. Vitreon Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19F NMR Spectroscopy in the Analysis of Perfluoroperhydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroperhydrophenanthrene, a type of perfluorocarbon (PFC), is of significant interest in the pharmaceutical and medical fields, particularly for its potential use in drug delivery systems and as a component of blood substitutes. Its ability to dissolve and transport gases like oxygen makes it a valuable candidate for these applications. Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the qualitative and quantitative analysis of such fluorinated compounds.
The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy, including a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of protons (¹H). Furthermore, the large chemical shift dispersion of ¹⁹F NMR, spanning over 800 ppm, provides excellent spectral resolution, minimizing signal overlap, which can be a challenge in ¹H NMR. This high sensitivity to the local chemical environment makes ¹⁹F NMR an ideal technique for structural elucidation, purity assessment, and quantitative analysis of perfluorocarbons like this compound.
These application notes provide a comprehensive overview of the ¹⁹F NMR spectroscopy techniques for the analysis of this compound, including detailed experimental protocols and data presentation guidelines. Given the limited availability of specific NMR data for this compound in publicly accessible literature, data and examples from closely related and well-studied perfluorocarbons, such as perfluorodecalin, will be used as a representative guide.
Quantitative Analysis Overview
Quantitative ¹⁹F NMR (qNMR) offers a direct and accurate method for determining the concentration and purity of fluorinated compounds without the need for identical reference standards. The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to that signal. By comparing the integral of the analyte's signal to that of a known amount of an internal standard, precise quantification can be achieved.
Experimental Protocols
Sample Preparation
Accurate and reproducible sample preparation is critical for obtaining high-quality ¹⁹F NMR data. The following protocols outline the preparation of samples for both pure compound analysis and for the analysis of emulsions, which is particularly relevant for drug development applications.
Protocol 1: Analysis of Pure this compound
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the this compound. Common solvents for fluorinated compounds include deuterated chloroform (B151607) (CDCl₃), deuterated acetone (B3395972) ((CD₃)₂CO), and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solvent should not have any signals that overlap with the analyte or internal standard signals.
-
Internal Standard: Select an appropriate internal standard. Trifluoroacetic acid (TFA) is a commonly used internal standard for ¹⁹F NMR due to its sharp singlet signal and chemical stability. The internal standard should be of high purity and should not react with the sample or solvent.
-
Sample Weighing: Accurately weigh a known amount of the this compound sample and the internal standard into a clean, dry vial.
-
Dissolution: Add a precise volume of the chosen deuterated solvent to the vial. Ensure complete dissolution of both the sample and the internal standard. Gentle vortexing or sonication may be used to aid dissolution.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The final sample volume should be sufficient to cover the detection region of the NMR probe (typically around 0.6-0.7 mL).
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Analysis of this compound Emulsions
Perfluorocarbons are often formulated as emulsions for biomedical applications.
-
Emulsion Preparation: Prepare the this compound emulsion according to the specific formulation protocol. This typically involves high-shear homogenization or microfluidization of the perfluorocarbon, a surfactant (e.g., egg yolk phospholipid), and an aqueous phase.
-
Internal Standard Addition: For quantitative analysis, a water-soluble internal standard containing fluorine is required. A known concentration of a standard like trifluoroacetic acid (TFA) can be added to the aqueous phase of the emulsion.
-
Sample Transfer: Transfer a known volume of the emulsion to a 5 mm NMR tube.
-
Lock Signal: Since the continuous phase is aqueous, a D₂O-based buffer can be used to provide the deuterium (B1214612) lock signal for the NMR spectrometer.
1D ¹⁹F NMR Acquisition Parameters
The following table summarizes typical acquisition parameters for quantitative 1D ¹⁹F NMR experiments. These parameters should be optimized for the specific instrument and sample being analyzed.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D pulse-acquire | Simple and robust for quantitative measurements. |
| Pulse Angle | 30° - 90° | A 90° pulse provides maximum signal intensity, but a smaller flip angle (e.g., 30°) can be used to shorten the required relaxation delay. |
| Spectral Width | ~250 ppm | Sufficient to cover the chemical shift range of most perfluorocarbons. |
| Acquisition Time (AQ) | 1 - 2 seconds | To ensure adequate digital resolution. |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing nucleus | Crucial for accurate quantification to allow for full relaxation of all fluorine nuclei between scans. T₁ values for perfluorocarbons can be several seconds. |
| Number of Scans (NS) | 16 - 128 | Dependent on the sample concentration. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 100:1 for accurate integration). |
| Temperature | 298 K (25 °C) | Maintain a constant and known temperature for reproducibility. |
| Decoupling | Inverse-gated ¹H decoupling | To remove ¹H-¹⁹F couplings and improve signal-to-noise without introducing NOE effects that can affect quantification. |
Data Processing and Quantification
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration of the signals.
-
Integration: Integrate the signals corresponding to the this compound and the internal standard.
-
Concentration Calculation: The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * (mstd / V)
Where:
-
Canalyte = Concentration of the analyte
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of fluorine atoms giving rise to the analyte signal
-
Istd = Integral of the internal standard signal
-
Nstd = Number of fluorine atoms in the internal standard
-
Manalyte = Molar mass of the analyte
-
Mstd = Molar mass of the internal standard
-
mstd = Mass of the internal standard
-
V = Volume of the solvent
-
Quantitative Data
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Perfluorocarbons
| Fluorine Environment | Chemical Shift Range (ppm) |
| -CF₃ | -50 to -80 |
| -CF₂- (cyclic) | -90 to -140 |
| -CF- (bridgehead) | -140 to -180 |
For a more concrete example, the ¹⁹F NMR spectrum of perfluorodecalin, a closely related molecule, exhibits two main groups of signals corresponding to the axial and equatorial fluorine atoms.
Table 2: Representative ¹⁹F NMR Data for Perfluorodecalin (cis and trans isomers)
| Isomer | Fluorine Position | Chemical Shift (δ, ppm vs CFCl₃) |
| trans | F-axial | ~ -116 |
| F-equatorial | ~ -132 | |
| cis | F-axial | ~ -110 |
| F-equatorial | ~ -128 |
Note: The exact chemical shifts can vary depending on the solvent and temperature.
Table 3: Representative Relaxation Times for Perfluorocarbon Emulsions
Relaxation times are crucial for setting up quantitative experiments and are sensitive to the local environment, such as oxygen concentration.
| Parameter | Typical Value Range | Significance |
| Spin-Lattice (T₁) | 0.5 - 2.5 s | Determines the necessary relaxation delay (D1) for quantitative analysis. |
| Spin-Spin (T₂) | 50 - 500 ms | Influences the linewidth of the NMR signal. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative ¹⁹F NMR analysis of a perfluorocarbon sample.
Caption: Workflow for quantitative 19F NMR analysis.
Logic of Quantitative NMR
This diagram outlines the logical relationship between the measured signal integrals and the final calculated concentration.
Caption: Logic diagram for qNMR concentration calculation.
Conclusion
¹⁹F NMR spectroscopy is a robust, sensitive, and highly informative technique for the analysis of this compound and other perfluorocarbons. Its application in quantitative analysis is particularly valuable for purity assessment and concentration determination in various formulations, including emulsions for drug delivery and blood substitutes. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and scientists to develop and validate their own ¹⁹F NMR methods for the analysis of these important compounds. While specific data for this compound remains to be extensively published, the principles and representative data from closely related perfluorocarbons provide a solid foundation for method development.
Application Notes and Protocols for Perfluoroperhydrophenanthrene in High-Temperature Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of perfluoroperhydrophenanthrene as a high-temperature solvent in fluorination reactions. Its exceptional thermal stability and chemical inertness make it a superior medium for demanding fluorination processes, particularly in the synthesis of fluorinated aromatic compounds critical to the pharmaceutical and agrochemical industries.
Introduction
This compound is a perfluorocarbon (PFC) fluid with a high boiling point and exceptional chemical inertness, making it an ideal solvent for high-temperature organic reactions.[1] In the realm of fluorination, particularly nucleophilic aromatic substitution reactions such as the Halex process, it offers significant advantages over traditional polar aprotic solvents.[1] These advantages include improved safety by reducing explosion hazards, simplified product isolation, and the potential for solvent recycling.[1] this compound can be used to replace a substantial portion, up to 90% v/v, of conventional solvents, thereby minimizing solvent waste and recovery issues.[1]
Key Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use as a high-temperature reaction solvent.
| Property | Value |
| Molecular Formula | C₁₄F₂₄ |
| Molecular Weight | 624.11 g/mol |
| Boiling Point | 215 °C |
| Melting Point | -31 °C |
| Density | 2.03 g/mL |
| Appearance | Clear, colorless liquid |
| Solubility | Immiscible with water and many organic solvents |
| Chemical Stability | Highly inert and thermally stable |
Applications in High-Temperature Fluorination
This compound is particularly well-suited for the Halex reaction, a cornerstone of industrial fluoroaromatic synthesis. This process involves the displacement of a chloro or bromo substituent on an electron-deficient aromatic ring with fluoride (B91410), typically using an alkali metal fluoride like potassium fluoride (KF). The high temperatures required for this reaction (typically 150-250 °C) are well within the operating range of this compound.
Logical Relationship: Solvent Replacement in Halex Reactions
Caption: Solvent replacement strategy in Halex reactions.
Experimental Protocols
The following are detailed protocols for conducting high-temperature fluorination reactions using this compound as a solvent.
General Protocol for Halex Reaction at Atmospheric Pressure
This protocol is a general guideline for performing a Halex reaction at atmospheric pressure, suitable for substrates that do not require elevated pressures for efficient conversion.
Experimental Workflow: Atmospheric Pressure Fluorination
References
Application Notes and Protocols for Creating Stable Hydrophobic Surfaces with Perfluoroperhydrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroperhydrophenanthrene (PFPHP) is a fully fluorinated hydrocarbon belonging to the class of perfluorocarbons (PFCs). PFCs are renowned for their exceptional chemical and thermal stability, low surface tension, and high hydrophobicity.[1] These properties make PFPHP an excellent candidate for creating stable, inert, and highly hydrophobic surfaces for a variety of applications in research, biotechnology, and drug development. This document provides detailed application notes and protocols for the preparation and characterization of hydrophobic surfaces using PFPHP.
The inherent non-reactive nature of PFPHP-coated surfaces can minimize non-specific protein adsorption and cellular adhesion, which is advantageous in cell culture, implantable devices, and drug delivery systems.[2][3] The ability to create well-defined hydrophobic environments is crucial for studying cellular responses to surface chemistry and for developing novel drug delivery platforms.[4][5]
Quantitative Data Summary
The following tables provide a summary of the key physical properties of this compound and typical surface property values for perfluorinated coatings. It is important to note that the contact angle and surface energy of a PFPHP-coated surface will depend on the coating method, substrate, and surface roughness. The data for PFPHP-coated surfaces are estimates based on structurally similar perfluorinated polymers and should be experimentally verified.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄F₂₄ | [1] |
| Molecular Weight | 624 g/mol | [1] |
| Boiling Point | 215 °C | [1] |
| Density | 2.03 g/mL | [1] |
| Surface Tension (liquid) | 19 mN/m | [1] |
Table 2: Typical Surface Properties of Perfluorinated Coatings
| Material | Water Contact Angle (°) | Surface Energy (mN/m) | Reference |
| Polytetrafluoroethylene (PTFE) | 108 - 115 | ~18 | [6] |
| Perfluoroalkoxy alkane (PFA) | 95 - 108 | ~16-18 | [7] |
| This compound (PFPHP) Coated Surface (Estimated) | 110 - 120 | ~15 - 17 | N/A |
Experimental Protocols
Protocol 1: Preparation of a Hydrophobic Surface by Spin Coating
This protocol describes a general method for creating a thin, uniform film of this compound on a substrate (e.g., glass coverslip, silicon wafer) using a spin coater.
Materials:
-
This compound (PFPHP)
-
A suitable fluorinated solvent (e.g., a perfluorohexane (B1679568) or a fluorinated ether)
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Acetone, isopropanol, and deionized water for cleaning
-
Nitrogen gas, filtered
-
Spin coater
-
Hot plate
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrates with a stream of filtered nitrogen gas.
-
For enhanced adhesion, the substrates can be treated with oxygen plasma for 5 minutes to create a hydrophilic surface.
-
-
Solution Preparation:
-
Prepare a solution of PFPHP in a suitable fluorinated solvent. The concentration will influence the final film thickness and should be optimized empirically. A starting concentration of 0.1-2% (w/v) is recommended.
-
Ensure PFPHP is fully dissolved. Gentle warming or sonication may be required.
-
-
Spin Coating:
-
Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a small volume of the PFPHP solution onto the center of the substrate, enough to cover the surface when spread.
-
Start the spin coater. A two-step process is often effective:
-
Spread cycle: 500 rpm for 10 seconds to evenly distribute the solution.
-
Coating cycle: 2000-4000 rpm for 30-60 seconds. The final film thickness is inversely proportional to the square root of the spin speed.[8]
-
-
Allow the substrate to spin until the film appears dry.
-
-
Annealing:
-
Carefully remove the coated substrate from the spin coater.
-
Place the substrate on a hot plate at a temperature slightly below the boiling point of the solvent (e.g., 60-80°C) for 10-15 minutes to evaporate any residual solvent.
-
Diagram of Spin Coating Workflow:
Caption: Workflow for creating a hydrophobic surface using spin coating.
Protocol 2: Characterization of the Hydrophobic Surface
This protocol outlines the methods for quantifying the hydrophobicity and stability of the prepared PFPHP-coated surfaces.
A. Contact Angle Measurement
This procedure measures the static water contact angle, a primary indicator of hydrophobicity.
Materials:
-
PFPHP-coated substrate
-
Contact angle goniometer
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Place the PFPHP-coated substrate on the sample stage of the goniometer.
-
Using the microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at several different locations on the surface to ensure uniformity and calculate the average contact angle. A higher contact angle indicates greater hydrophobicity.[9]
B. Surface Energy Calculation
Surface energy can be calculated using the Owens-Wendt-Rabel-Kaelble (OWRK) method, which requires contact angle measurements with at least two liquids of known surface tension components (polar and dispersive).
Materials:
-
PFPHP-coated substrate
-
Contact angle goniometer
-
Deionized water (polar liquid)
-
Diiodomethane (B129776) (non-polar liquid)
Procedure:
-
Measure the static contact angle of deionized water on the PFPHP surface as described above.
-
Thoroughly clean the surface and repeat the contact angle measurement with diiodomethane.
-
Use the OWRK equation and the known surface tension components of water and diiodomethane to calculate the surface energy of the PFPHP coating. Software for this calculation is often included with the goniometer.
C. Stability Assessment
This procedure assesses the stability of the hydrophobic coating in a simulated biological environment.
Materials:
-
PFPHP-coated substrates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Contact angle goniometer
Procedure:
-
Measure the initial water contact angle of the PFPHP-coated substrates.
-
Immerse the substrates in PBS in a sterile container.
-
Incubate at 37°C for various time points (e.g., 1, 3, 7, and 14 days).
-
At each time point, remove a substrate, rinse it gently with deionized water, and dry it with a stream of nitrogen.
-
Measure the water contact angle. A significant decrease in the contact angle over time may indicate degradation or instability of the coating.
Applications in Drug Development and Research
The stable and hydrophobic surfaces created with PFPHP have several potential applications in the fields of drug development and biomedical research.
Cell Culture and Spheroid Formation
Hydrophobic surfaces can be used to prevent cell adhesion, which is particularly useful for the formation of 3D cell spheroids. These spheroids more closely mimic the in vivo microenvironment and are valuable tools for drug screening and toxicity testing.
Diagram of Spheroid Formation Logic:
Caption: Logical flow of 3D cell spheroid formation on a hydrophobic surface.
High-Throughput Screening
PFPHP-coated microplates can be utilized in high-throughput screening (HTS) assays where minimizing non-specific binding of drug candidates or proteins to the plate surface is critical for accurate results.
Drug Delivery Systems
PFPHP can be a component in the formulation of drug delivery vehicles such as nanoemulsions.[4] The hydrophobic surface of PFPHP-coated nanoparticles could potentially be used to encapsulate and control the release of hydrophobic drugs. Further surface modification could allow for targeted delivery.
Diagram of a Potential Drug Delivery System Workflow:
Caption: Conceptual workflow for a PFPHP-based drug delivery system.
Signaling Pathways and Cellular Interactions
While specific signaling pathways affected by PFPHP surfaces have not been extensively studied, it is known that cell interactions with surfaces are mediated by the adsorption of proteins from the culture medium.[10] Hydrophobic surfaces generally promote the denaturation of adsorbed proteins, which can expose new epitopes and influence subsequent cellular responses, including adhesion, proliferation, and differentiation. The inert nature of PFPHP is expected to minimize specific chemical interactions, meaning that the cellular response will likely be dominated by the physical cues of the hydrophobic surface and the conformation of adsorbed proteins. Further research is needed to elucidate the precise signaling cascades involved.
Conclusion
This compound offers a promising avenue for the creation of stable and highly hydrophobic surfaces. The protocols and application notes provided here serve as a starting point for researchers to explore the potential of PFPHP in their specific areas of interest. The unique properties of PFPHP make it a valuable tool for advancing research in cell biology, drug discovery, and materials science. Further investigation into the specific biological interactions with PFPHP surfaces will undoubtedly open up new and exciting applications.
References
- 1. f2chemicals.com [f2chemicals.com]
- 2. Surface micromorphology and cellular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular interactions with synthetic polymer surfaces in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell surface engineering to control cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Contact Angle of Water on Smooth Surfaces and Wettability-KINO Scientific Instrument Inc. [surface-tension.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Perfluoroperhydrophenanthrene in Organ Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preservation of organs for transplantation is a critical factor in determining post-transplant outcomes. The period between organ procurement and transplantation, known as the ischemic time, is associated with significant cellular injury due to the lack of oxygen and nutrient supply. Perfluoroperhydrophenanthrene, a type of perfluorocarbon (PFC), has emerged as a promising agent in organ preservation protocols due to its high capacity for dissolving and transporting oxygen.[1] This document provides detailed application notes and protocols for the use of this compound in organ preservation, aimed at researchers, scientists, and drug development professionals.
Perfluorocarbons are chemically inert, synthetic compounds composed of carbon and fluorine atoms. Their unique ability to physically dissolve large volumes of oxygen and other gases makes them effective oxygen carriers, independent of physiological factors like pH and temperature.[1] In organ preservation, this compound can be utilized in two primary methods: the Two-Layer Method (TLM) for static cold storage and as an emulsion for continuous perfusion.[1][2] These approaches aim to mitigate ischemia-reperfusion injury (IRI), a major cause of graft dysfunction, by providing a continuous supply of oxygen to the organ during storage.
Mechanism of Action: Mitigating Ischemia-Reperfusion Injury
Ischemia-reperfusion injury is a complex process involving cellular damage and a robust inflammatory response upon the restoration of blood flow to an ischemic organ. A key signaling pathway implicated in this process is the Toll-like receptor 4 (TLR4) pathway. During ischemia, damaged cells release endogenous molecules known as damage-associated molecular patterns (DAMPs), which can activate TLR4 on various cell types within the organ.[3][4][5]
Activation of TLR4 triggers a downstream signaling cascade, primarily through the adaptor protein MyD88, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[4][6][7][8] NF-κB then translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[8][9] This cascade results in the recruitment of inflammatory cells, further exacerbating tissue damage.
Perfluorocarbons, including this compound, have been shown to exert a protective effect by down-regulating the TLR4/NF-κB signaling pathway. By ensuring a continuous oxygen supply, this compound helps maintain cellular energy levels (ATP) and reduces the release of DAMPs, thereby attenuating the initial trigger for TLR4 activation. This, in turn, suppresses the subsequent inflammatory cascade mediated by NF-κB, leading to reduced apoptosis, necrosis, and overall tissue injury.
Below is a diagram illustrating the TLR4/NF-κB signaling pathway and the proposed point of intervention for this compound.
Quantitative Data Summary
The use of this compound in organ preservation has shown significant improvements in various quantitative measures of organ viability and function across several studies. The following tables summarize key findings.
Table 1: Kidney Preservation Outcomes
| Parameter | Control (UW Solution) | This compound (TLM) | Organism | Study Reference |
| 1-Month Survival Rate | 12.5% | 62.5% | Rat | [10] |
| Serum Creatinine (µM) at 24h | 381 | 299 | Rat | [10] |
| Histological Damage Score | More Severe | Less Severe | Rat | [10] |
| Apoptosis (TUNEL Assay) | More Frequent | Less Frequent | Rat | [10] |
Table 2: Liver Preservation Outcomes
| Parameter | Control (UW Solution) | This compound | Organism | Study Reference |
| Postoperative Survival Rate | Significantly Lower | Significantly Improved | Rat | [11] |
| Serum AST at 6h (IU/L) | ~12000 | ~6000 | Rat | [11] |
| Serum ALT at 6h (IU/L) | ~8000 | ~4000 | Rat | [11] |
| Hepatic Necrosis & Apoptosis | Significantly More | Significantly Less | Rat | [11] |
Table 3: Heart Preservation Outcomes
| Parameter | Control (Cardioplegic Arrest) | Continuous Perfusion (Beating Heart) | Organism | Study Reference |
| Left Ventricular Developed Pressure (mmHg) at 2h Reperfusion | 53 ± 15 | 90 ± 6 | Swine | [12] |
| Myocardial Water Content (%) | 80 ± 1 | 73 ± 4 | Swine | [12] |
| Myocardial pH during Preservation | 6.1 ± 0.03 | 7.3 ± 0.01 | Swine | [12] |
Experimental Protocols
Protocol 1: Two-Layer Method (TLM) for Static Cold Storage of the Pancreas
This protocol describes the use of this compound in a two-layer system for the static cold storage of the pancreas, a method that has shown to be particularly effective for this organ.[1][2]
Materials:
-
This compound
-
University of Wisconsin (UW) solution, cooled to 4°C
-
Sterile organ preservation container
-
Oxygen source (95% O2, 5% CO2)
-
Sterile tubing
Procedure:
-
Prepare the Preservation Container: Add a layer of this compound to the bottom of a sterile organ preservation container. The volume should be sufficient to cover approximately two-thirds of the organ.
-
Oxygenate the Perfluorocarbon: Bubble 95% O2 / 5% CO2 gas through the this compound layer for at least 30 minutes to ensure full oxygenation.[13]
-
Position the Organ: Carefully place the procured pancreas into the container so that it is partially submerged in the oxygenated this compound layer.
-
Add UW Solution: Gently overlay the pancreas and this compound with cold (4°C) UW solution until the organ is fully submerged. The immiscibility of the two liquids will create a distinct two-layer system.
-
Seal and Store: Securely seal the container and store it on ice at 4°C for the duration of the preservation period.
-
Continuous Oxygenation (Optional): For prolonged preservation, a continuous low flow of 95% O2 / 5% CO2 can be bubbled through the this compound layer.
Protocol 2: Continuous Perfusion with this compound Emulsion for Kidney Preservation
This protocol outlines the procedure for continuous hypothermic machine perfusion of a kidney using a this compound-based emulsion.
Materials:
-
This compound
-
Emulsifying agent (e.g., egg yolk phospholipids)
-
University of Wisconsin (UW) solution or other suitable preservation solution
-
High-pressure homogenizer
-
Machine perfusion system with an oxygenator
-
Sterile tubing and cannulas
Procedure:
-
Prepare the this compound Emulsion:
-
Prepare a 5% (v/v) emulsion of this compound in UW solution.
-
Add an appropriate concentration of an emulsifying agent (e.g., 2% w/v egg yolk phospholipids).
-
Process the mixture through a high-pressure homogenizer to create a stable emulsion with a small particle size (typically <0.2 µm).[14]
-
Sterilize the emulsion by filtration.
-
-
Prime the Perfusion Circuit:
-
Prime the machine perfusion circuit with the prepared this compound emulsion, ensuring all air is removed from the system.
-
Cool the perfusate to the target temperature (e.g., 4-8°C).
-
-
Cannulate the Organ:
-
Cannulate the renal artery of the procured kidney.
-
-
Initiate Perfusion:
-
Connect the cannulated kidney to the perfusion circuit.
-
Initiate perfusion at a low pressure and gradually increase to the target pressure (e.g., 30-40 mmHg systolic).
-
Ensure a continuous flow of oxygenated perfusate through the organ. The oxygenator should be supplied with 95% O2 / 5% CO2.
-
-
Monitor Perfusion Parameters:
-
Continuously monitor perfusion pressure, flow rate, temperature, and perfusate oxygen levels.
-
Collect perfusate samples periodically to analyze for biomarkers of organ injury (e.g., lactate (B86563) dehydrogenase, aspartate aminotransferase).
-
References
- 1. Perfluorocarbon for organ preservation before transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organ Preservation: Current Concepts and New Strategies for the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - TLR4 activation mediates kidney ischemia/reperfusion injury [jci.org]
- 4. TLR4 signalling in ischemia/reperfusion injury: a promising target for linking inflammation, oxidative stress and programmed cell death to improve organ transplantation outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR4 signalling in ischemia/reperfusion injury: a promising target for linking inflammation, oxidative stress and programmed cell death to improve organ transplantation outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-kappaB in transplantation: friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of T cell-NF-κB in Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Induced the Donor Liver Cold Preservation Related Acute Lung Injury in Rat Liver Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cardiolinkgroup.com [cardiolinkgroup.com]
- 12. Continuous perfusion of donor hearts in the beating state extends preservation time and improves recovery of function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Perfluorocarbon emulsions and cardiopulmonary bypass: a technique for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perfluoroperhydrophenanthrene as a Contrast Agent for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroperhydrophenanthrene (PFPHP) is a perfluorocarbon (PFC) compound with properties that make it a promising candidate as a contrast agent for various in vivo imaging modalities.[1][2] Like other PFCs, PFPHP is chemically inert, biologically stable, and has the ability to be formulated into nanoemulsions for systemic administration.[3][4][5] These nanoemulsions can serve as effective contrast agents for 19F Magnetic Resonance Imaging (MRI), Ultrasound, and Photoacoustic Imaging (PAI). This document provides detailed application notes and protocols for the use of PFPHP-based contrast agents in preclinical research.
Due to the limited availability of specific quantitative imaging data for this compound, this document also includes comparative data for other commonly used perfluorocarbons to provide a frame of reference for experimental design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for the formulation of stable nanoemulsions and for understanding its behavior in vivo.
| Property | Value | Reference |
| Molecular Formula | C14F24 | [6] |
| Molecular Weight | 624.11 g/mol | [6] |
| Density | 2.03 g/mL at 20 °C | [7] |
| Boiling Point | 215 °C | [6] |
| Melting Point | -31 °C | [8] |
| Kinematic Viscosity | 13.99 mm²/s | [9] |
| Water Solubility | Insoluble | [9] |
I. 19F Magnetic Resonance Imaging (MRI)
This compound is an excellent candidate for 19F MRI due to its high fluorine content. The absence of a natural 19F background signal in biological tissues allows for highly specific and quantitative imaging of the contrast agent distribution.[3]
Quantitative 19F MRI Data
| Perfluorocarbon | T1 (ms) | T2 (ms) | Magnetic Field | Reference |
| Perfluoro-15-crown-5-ether (PFCE) | ~1000 | ~400 | 9.4 T | F-uTSI sequence paper |
| Perfluorooctyl Bromide (PFOB) | ~300-500 | ~100-200 | 7.0 T | General PFC review |
Experimental Protocol: In Vivo19F MRI of PFPHP Nanoemulsion
This protocol is adapted from established methods for in vivo19F MRI of PFC nanoemulsions and can be used as a starting point for imaging with PFPHP nanoemulsions.
1. Nanoemulsion Formulation:
-
Materials: this compound, a suitable surfactant (e.g., Pluronic F-68, lecithin), and high-purity water.
-
Procedure:
-
Prepare a premix of the surfactant in water.
-
Add this compound to the surfactant solution.
-
Homogenize the mixture using a high-pressure homogenizer or a microfluidizer to form a stable nanoemulsion with a particle size in the range of 100-250 nm.
-
Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
2. Animal Model and Administration:
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing subcutaneous tumors are commonly used.
-
Administration: Administer the PFPHP nanoemulsion intravenously (i.v.) via the tail vein. The typical dose ranges from 100 to 500 µL, depending on the concentration of the nanoemulsion and the specific experimental goals.
3. 19F MRI Acquisition:
-
MRI System: A high-field MRI scanner (e.g., 7T or 9.4T) equipped with a dual 1H/19F coil is required.
-
Animal Preparation: Anesthetize the animal using isoflurane (B1672236) and maintain its body temperature using a warming pad. Monitor vital signs throughout the imaging session.
-
Imaging Sequences:
-
1H Anatomical Imaging: Acquire a T2-weighted fast spin-echo (FSE) or turbo spin-echo (TSE) sequence for anatomical reference.
-
19F Imaging: Use a balanced steady-state free precession (bSSFP) or a fast spin-echo (FSE) sequence optimized for 19F detection. Key parameters to consider include the repetition time (TR), echo time (TE), flip angle, and number of averages.
-
-
Data Analysis:
-
Reconstruct the 19F images.
-
Overlay the 19F "hotspot" images onto the 1H anatomical images to visualize the biodistribution of the PFPHP nanoemulsion.
-
Quantify the 19F signal intensity in regions of interest (ROIs) to determine the concentration of the contrast agent.
-
In Vivo 19F MRI Experimental Workflow
II. Ultrasound Imaging
Perfluorocarbon nanoemulsions can act as phase-change contrast agents for ultrasound imaging. When exposed to a sufficient acoustic pressure, the liquid PFC core can vaporize, forming highly echogenic microbubbles that enhance the ultrasound signal.[10][11]
Acoustic Properties
The acoustic impedance and attenuation of a material are critical for its performance as an ultrasound contrast agent. While specific data for this compound is not available, the following table presents acoustic properties for other relevant materials.
| Material | Density ( kg/m ³) | Sound Velocity (m/s) | Acoustic Impedance (MRayl) | Reference |
| Water | 1000 | 1480 | 1.48 | [12] |
| Blood | 1060 | 1570 | 1.66 | General knowledge |
| Perfluorohexane | 1680 | 500 | 0.84 | [13] |
| Perfluoropentane | 1620 | 490 | 0.79 | [13] |
| This compound | 2030 | N/A | N/A | [7] |
Note: The acoustic impedance of PFPHP can be estimated if the sound velocity is known (Z = ρc).
Experimental Protocol: In Vivo Contrast-Enhanced Ultrasound (CEUS)
This protocol outlines a general procedure for using PFPHP nanoemulsions as phase-change contrast agents for in vivo ultrasound imaging.
1. Nanoemulsion Formulation:
-
Formulate a PFPHP nanoemulsion as described in the 19F MRI section. For phase-change applications, the choice of surfactant is critical to control the droplet stability and vaporization threshold.
2. Animal Model and Administration:
-
Use an appropriate animal model for the disease under investigation.
-
Administer the PFPHP nanoemulsion intravenously.
3. Ultrasound Imaging:
-
Ultrasound System: A high-frequency ultrasound system equipped with a linear array transducer is suitable for small animal imaging.
-
Imaging Mode: Use a contrast-specific imaging mode, such as pulse inversion or amplitude modulation, to enhance the signal from the microbubbles.
-
Acoustic Droplet Vaporization (ADV):
-
Acquire baseline images of the region of interest.
-
Apply a high-intensity focused ultrasound (HIFU) pulse or a high mechanical index (MI) diagnostic pulse to induce vaporization of the PFPHP nanodroplets.
-
Immediately acquire contrast-enhanced images to visualize the microbubbles.
-
-
Data Analysis:
-
Quantify the enhancement in the ultrasound signal by measuring the echo intensity in the region of interest before and after vaporization.
-
Analyze the temporal dynamics of the contrast enhancement to study perfusion and vascularity.
-
Contrast-Enhanced Ultrasound Workflow
III. Photoacoustic Imaging (PAI)
PFPHP nanoemulsions can be adapted for photoacoustic imaging by incorporating a near-infrared (NIR) absorbing dye into the nanoemulsion formulation. Upon laser irradiation, the dye absorbs light, leading to rapid thermal expansion and the generation of a photoacoustic signal.[14][15] If the temperature increase is sufficient, it can also trigger the vaporization of the PFPHP, leading to a secondary, larger photoacoustic signal and simultaneous ultrasound contrast.[15]
Experimental Protocol: In Vivo Photoacoustic Imaging
This protocol provides a general framework for PAI using dye-loaded PFPHP nanoemulsions.
1. Nanoemulsion Formulation:
-
Materials: this compound, a suitable surfactant, a NIR dye (e.g., indocyanine green - ICG), and high-purity water.
-
Procedure:
-
Co-dissolve the NIR dye and this compound.
-
Prepare the nanoemulsion using high-pressure homogenization as previously described.
-
Characterize the nanoemulsion for particle size, PDI, zeta potential, and dye loading efficiency.
-
2. Animal Model and Administration:
-
Administer the dye-loaded PFPHP nanoemulsion intravenously to the animal model.
3. Photoacoustic Imaging:
-
PAI System: A preclinical photoacoustic imaging system with a tunable laser and an ultrasound transducer is required.
-
Imaging Procedure:
-
Acquire baseline photoacoustic images of the region of interest before nanoemulsion administration.
-
After administration, acquire photoacoustic images at the excitation wavelength corresponding to the absorption maximum of the NIR dye.
-
If investigating phase-change-enhanced PAI, a higher laser fluence may be required to induce vaporization.
-
-
Data Analysis:
-
Reconstruct the photoacoustic images to visualize the distribution of the nanoemulsion.
-
Quantify the photoacoustic signal intensity in ROIs to assess the accumulation of the contrast agent.
-
Photoacoustic Imaging Experimental Workflow
Biodistribution and Toxicity
The biodistribution of perfluorocarbon nanoemulsions is largely dependent on their particle size and surface chemistry. Following intravenous administration, nanoparticles are typically taken up by the reticuloendothelial system (RES), leading to accumulation in the liver and spleen.[5][16] The clearance of PFCs from the body is primarily through exhalation.
While perfluorocarbons are generally considered to be biologically inert and have a good safety profile, comprehensive toxicity studies for each specific formulation are essential.[17] As a member of the per- and polyfluoroalkyl substances (PFAS) class of compounds, the long-term bioaccumulation and potential for toxicity should be carefully considered in the design of any in vivo studies.[9]
Conclusion
This compound, when formulated into a stable nanoemulsion, holds significant potential as a versatile contrast agent for multiple in vivo imaging modalities. Its high fluorine content makes it particularly suitable for quantitative 19F MRI. As a phase-change agent, it can provide strong contrast enhancement in ultrasound imaging, and when combined with a NIR dye, it can be utilized for photoacoustic imaging. The protocols provided in this document offer a starting point for researchers to explore the applications of this promising contrast agent in their preclinical imaging studies. Further research is warranted to determine the specific quantitative imaging properties of this compound to optimize its use in these applications.
References
- 1. This compound | C14F24 | CID 78972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 306-91-2 [smolecule.com]
- 3. Liquid perfluorocarbons as contrast agents for ultrasonography and (19)F-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perfluorocarbon Nanoemulsions for Quantitative Molecular Imaging and Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. パーフルオロパーヒドロフェナントレン Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 8. f2chemicals.com [f2chemicals.com]
- 9. f2chemicals.com [f2chemicals.com]
- 10. Phase-Change Contrast Agents for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Material Sound Velocities | Evident [ims.evidentscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. mdpi.com [mdpi.com]
- 16. In vitro Quality Assessments of Perfluorocarbon Nanoemulsions for Near-infrared Fluorescence Imaging of Inflammation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Perfluorocarbon nanoemulsions with fluorescent, colloidal and magnetic properties - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical Application Notes and Protocols for Gas Chromatography Using a Perfluoroperhydrophenanthrene-Based Stationary Phase
Disclaimer: The following application notes and protocols are hypothetical. As of the current knowledge base, Perfluoroperhydrophenanthrene is not a commercially available or widely documented stationary phase for gas chromatography. The information presented is based on the known properties of perfluorinated compounds and general principles of gas chromatography to illustrate a potential application.
Application Note: Analysis of Halogenated Persistent Organic Pollutants (POPs) using a PFPHPh-5 GC Column
Introduction
The analysis of halogenated persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), in environmental matrices is a significant analytical challenge. These analyses often require high-resolution gas chromatography (GC) to separate complex mixtures of congeners. This application note describes a hypothetical GC method utilizing a novel stationary phase based on this compound (PFPHPh) for the separation and quantification of selected POPs. The unique properties of this highly fluorinated stationary phase, such as its high thermal stability and distinct selectivity towards halogenated compounds, offer potential advantages for these challenging separations.
Column Chemistry and Properties
The hypothetical PFPHPh-5 column consists of a 5% this compound and 95% dimethylpolysiloxane stationary phase. The rigid, fully fluorinated structure of this compound is anticipated to provide:
-
High Thermal Stability: Allowing for higher elution temperatures for high-boiling point analytes like PBDEs.
-
Unique Selectivity: The fluorophilic nature of the phase may offer enhanced separation of halogenated compounds based on the degree and position of halogenation.[1][2][3]
-
Inertness: The chemical inertness of perfluorinated compounds could lead to reduced column bleed and improved peak shapes for active compounds.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of POPs in an environmental sample using the hypothetical PFPHPh-5 GC column.
Caption: Experimental workflow for POPs analysis.
Experimental Protocol: GC-MS Analysis of PCBs and PBDEs
This protocol details the instrumental parameters for the separation and detection of selected PCB and PBDE congeners on a hypothetical PFPHPh-5 column coupled to a mass spectrometer (MS).
1. Sample Preparation
-
Extraction: 20 g of the solid sample (e.g., soil, sediment) is extracted for 18 hours using a Soxhlet apparatus with a 1:1 (v/v) mixture of hexane (B92381) and acetone.
-
Cleanup: The extract is concentrated and passed through a Florisil solid-phase extraction (SPE) cartridge to remove polar interferences.
-
Final Preparation: The cleaned extract is evaporated to near dryness under a gentle stream of nitrogen and the solvent is exchanged to 1 mL of isooctane containing an internal standard (e.g., PCB-209).
2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | Hypothetical PFPHPh-5 (5% this compound, 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet | Splitless, 280 °C |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C (hold 2 min) Ramp 1: 15 °C/min to 200 °C Ramp 2: 5 °C/min to 320 °C (hold 10 min) |
| Transfer Line Temp. | 300 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Logical Relationship for Analyte Separation
The separation of analytes on a GC column is governed by their physicochemical properties and interaction with the stationary phase. The following diagram illustrates the expected elution order based on these principles.
Caption: Factors influencing analyte elution order.
Quantitative Data
The following table presents hypothetical quantitative data for a standard mixture of selected PCBs and PBDEs analyzed using the described method. The data reflects expected retention times and detector responses.
| Analyte (Congener) | Retention Time (min) | Peak Area (Counts) | Limit of Detection (LOD) (pg on column) |
| PCB-28 | 12.54 | 1,250,000 | 0.5 |
| PCB-52 | 13.89 | 1,180,000 | 0.5 |
| PCB-101 | 15.21 | 1,320,000 | 0.4 |
| PCB-153 | 17.63 | 1,450,000 | 0.4 |
| PCB-180 | 19.87 | 1,380,000 | 0.6 |
| BDE-47 | 22.45 | 950,000 | 1.0 |
| BDE-99 | 24.18 | 890,000 | 1.2 |
| BDE-100 | 24.35 | 875,000 | 1.2 |
| BDE-153 | 26.72 | 760,000 | 1.5 |
| BDE-154 | 26.91 | 740,000 | 1.5 |
| PCB-209 (IS) | 28.50 | 1,000,000 | - |
This hypothetical application note demonstrates the potential utility of a this compound-based stationary phase for the challenging analysis of halogenated persistent organic pollutants. The unique selectivity and high thermal stability of such a phase could provide improved resolution and analytical performance for these and other halogenated compounds. Further research into the synthesis and characterization of such stationary phases is warranted to explore these potential benefits.
References
Application Notes and Protocols: Perfluoroperhydrophenanthrene in the Development of Synthetic Blood Substitutes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorocarbons (PFCs) are a class of synthetic compounds composed of carbon and fluorine atoms that exhibit high gas-dissolving capacity, particularly for oxygen and carbon dioxide. This property has led to extensive research into their use as temporary oxygen carriers in synthetic blood substitutes. Perfluoroperhydrophenanthrene, a high molecular weight perfluorocarbon, has been considered as a component in these emulsions due to its chemical inertness and potential for creating stable emulsions.
These application notes provide a summary of the available data and general experimental protocols relevant to the use of this compound in the development of synthetic blood substitutes. It is important to note that while this compound was a component of early research in this field, more recent developments have focused on other perfluorocarbons with shorter tissue retention times.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for the development of a stable and effective oxygen-carrying emulsion.
| Property | Value | Reference |
| Molecular Formula | C₁₄F₂₄ | [1] |
| Molecular Weight | 624.11 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 2.03 g/mL | [3] |
| Boiling Point | 215 °C | [3] |
| Melting Point | -31 °C | [3] |
| Vapor Pressure | Low (not specified in results) | |
| Viscosity (dynamic) | 28.4 mPa·s | [3] |
| Water Solubility | Immiscible | [2] |
| Oxygen Solubility (estimated for PFCs) | 40-50% (v/v) | [4][5] |
Key Considerations for Development
The development of a this compound-based synthetic blood substitute requires careful consideration of several factors:
-
Oxygen Carrying Capacity: The primary function of a blood substitute is to transport and deliver oxygen to tissues. The high solubility of oxygen in perfluorocarbons makes them suitable for this purpose.
-
Emulsion Stability: Perfluorocarbons are immiscible in blood and must be emulsified to form stable, small-particle-size dispersions for intravenous administration. The long-term stability of these emulsions is critical to prevent particle aggregation and potential embolism.
-
Biocompatibility: The components of the emulsion, including the perfluorocarbon and the surfactants, must be non-toxic and not elicit an adverse immune response.
-
Excretion and Tissue Retention: The perfluorocarbon should be eliminated from the body in a reasonable timeframe to avoid long-term accumulation in tissues, which can lead to potential side effects. This compound, being a high-boiling-point compound, is known to have a long retention time in the body.
Experimental Protocols
The following are generalized protocols for the preparation and characterization of this compound-based emulsions. These protocols are based on established methods for perfluorocarbon emulsions and should be optimized for specific formulations.
Protocol 1: Preparation of a this compound Emulsion
This protocol describes a common method for preparing a perfluorocarbon emulsion using high-pressure homogenization.
Materials:
-
This compound (e.g., Flutec™ PP11)
-
Surfactant(s) (e.g., Pluronic F-68, egg yolk phospholipids)
-
Glycerol (B35011) (for tonicity adjustment)
-
Water for Injection (WFI)
Equipment:
-
High-pressure homogenizer
-
Microfluidizer
-
Analytical balance
-
Beakers and magnetic stirrer
-
Filtration apparatus (0.22 µm filter)
Procedure:
-
Aqueous Phase Preparation:
-
Dissolve the surfactant(s) and glycerol in WFI with gentle heating and stirring until a clear solution is obtained.
-
Filter the aqueous phase through a 0.22 µm filter to sterilize and remove any particulate matter.
-
-
Premix Formation:
-
In a separate beaker, add the this compound.
-
Slowly add the aqueous phase to the this compound while stirring at high speed with a magnetic stirrer to form a coarse premix.
-
-
Homogenization:
-
Pass the premix through a high-pressure homogenizer or microfluidizer. The number of passes and the operating pressure will need to be optimized to achieve the desired particle size and distribution. Typically, multiple passes at pressures ranging from 10,000 to 20,000 psi are used.
-
-
Sterilization:
-
The final emulsion can be terminally sterilized by autoclaving. The stability of the emulsion to heat treatment should be validated.
-
Protocol 2: Characterization of the this compound Emulsion
1. Particle Size and Distribution Analysis:
-
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Procedure: Dilute a small sample of the emulsion with WFI to an appropriate concentration for the instrument. Measure the particle size distribution. The desired mean particle size is typically below 0.2 µm to avoid embolism.
2. Emulsion Stability Assessment:
-
Method:
-
Accelerated Stability Testing: Store the emulsion at elevated temperatures (e.g., 40°C) and monitor changes in particle size over time.
-
Centrifugation: Subject the emulsion to high centrifugal forces and observe for any phase separation or creaming.
-
Long-Term Stability: Store the emulsion at the intended storage temperature (e.g., 4°C) and monitor particle size and visual appearance at regular intervals.
-
3. In Vitro Oxygen Carrying Capacity:
-
Method: Measurement of dissolved oxygen using an oxygen-sensitive electrode or a blood gas analyzer.
-
Procedure:
-
Equilibrate a sample of the emulsion with a gas mixture of known oxygen concentration (e.g., 95% O₂ / 5% CO₂) at 37°C.
-
Measure the dissolved oxygen concentration in the emulsion.
-
Deoxygenate the emulsion by bubbling with a nitrogen/carbon dioxide mixture.
-
The difference in oxygen content between the oxygenated and deoxygenated states represents the oxygen carrying capacity.
-
4. In Vitro Biocompatibility and Cytotoxicity:
-
Method: Cell culture-based assays using relevant cell lines (e.g., endothelial cells, macrophages).
-
Assays:
-
MTT or WST-1 assay: To assess cell viability and proliferation.
-
Hemolysis assay: To evaluate the lytic effect of the emulsion on red blood cells.
-
Cytokine release assays (e.g., ELISA): To assess the inflammatory potential of the emulsion by measuring the release of cytokines from immune cells.
-
Visualizations
References
Application Notes and Protocols: Preparation of Perfluoroperhydrophenanthrene-Based Emulsions for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorocarbon (PFC) nanoemulsions are emerging as a promising platform for non-viral gene delivery.[1][2] Their unique properties, including high gas-dissolving capacity, chemical inertness, and biocompatibility, make them attractive vehicles for therapeutic agents.[2][3][4][5] Specifically, perfluoroperhydrophenanthrene (PFP) is a commonly used PFC in these formulations. This document provides detailed protocols for the preparation and characterization of PFP-based emulsions for the delivery of genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). The protocols are based on established methodologies in the field and are intended to provide a comprehensive guide for researchers.
Data Presentation
The physicochemical properties of nanoemulsions are critical for their stability and biological activity. The following table summarizes typical quantitative data for PFP-based emulsions designed for gene delivery.
| Parameter | Typical Value | Method of Analysis | Reference |
| Droplet Size (Diameter) | 180 - 200 nm | Dynamic Light Scattering (DLS) | [1] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | |
| Zeta Potential | Variable (depends on surfactant) | Laser Doppler Velocimetry | [6] |
| Gene Encapsulation Efficiency | > 90% | Gel Electrophoresis | [1] |
Experimental Protocols
Protocol 1: Preparation of a Basic PFP Nanoemulsion
This protocol describes the formation of a simple PFP-in-water nanoemulsion stabilized by a surfactant.
Materials:
-
This compound (PFP)
-
Surfactant (e.g., Pluronic F-68, or a custom-synthesized block copolymer)[1]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Deionized water
Equipment:
-
Probe sonicator
-
Dynamic Light Scattering (DLS) instrument
-
Vortex mixer
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Surfactant Preparation: Dissolve the chosen surfactant in DMF. This solution will be diluted with PBS to achieve the final desired surfactant concentration (e.g., 15 wt%).[1]
-
Aqueous Phase Preparation: Dilute the surfactant/DMF solution with PBS (pH 7.4).
-
Emulsification:
-
Purification: Filter the resulting nanoemulsion through a 0.22 µm syringe filter to sterilize and remove any large aggregates.
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential of the nanoemulsion.
-
Protocol 2: Preparation of a Gene-Loaded PFP Nanoemulsion with a Redox-Responsive Surfactant
This protocol details the formulation of a "smart" nanoemulsion that can release its genetic payload in response to the reducing environment of the cell cytoplasm.[1]
Materials:
-
This compound (PFP)
-
Redox-responsive surfactant (e.g., a disulfide-linked poly(2-oxazoline) diblock copolymer)[1]
-
Non-responsive control surfactant
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., eGFP)
-
Cationic fluorous tag (to solubilize pDNA in the PFC phase)[1][8]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Deionized water
Equipment:
-
Probe sonicator
-
Lyophilizer (Freeze-dryer)
-
Dynamic Light Scattering (DLS) instrument
-
Gel electrophoresis system
-
Vortex mixer
Procedure:
-
pDNA Complexation:
-
Combine the cationic fluorous tag with the eGFP pDNA in an aqueous solution.
-
Freeze-dry the mixture overnight to form a complex.[1]
-
-
Loading into PFC Phase: Dissolve the freeze-dried pDNA/fluorous tag complex in the PFP.
-
Surfactant Preparation: Prepare solutions of both the redox-responsive and control surfactants in DMF, subsequently diluted with PBS to the desired concentration (e.g., 2.8 wt%).[1]
-
Emulsification:
-
Characterization:
-
Confirm droplet size (typically 180-200 nm) via DLS.[1]
-
Verify pDNA loading by running a sample of the destroyed emulsion on an agarose (B213101) gel. A band corresponding to the pDNA should be visible.[1]
-
Protocol 3: In Vitro Gene Transfection
This protocol outlines the steps for transfecting mammalian cells with the prepared gene-loaded nanoemulsions.
Materials:
-
Gene-loaded PFP nanoemulsions (from Protocol 2)
-
Mammalian cell line (e.g., HEK-293)[1]
-
Complete cell culture medium (e.g., MEM + 10% FBS)
-
Glutathione (B108866) (GSH) solution (optional, for release studies)
-
Phosphate Buffered Saline (PBS)
-
Transfection reagent (e.g., Lipofectamine, as a positive control)[1]
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Multi-well cell culture plates
-
Flow cytometer or fluorescence microscope
-
Centrifuge
Procedure:
-
Cell Seeding: Plate the cells in multi-well plates and allow them to adhere and reach 50-70% confluency.[9]
-
Transfection:
-
Post-Transfection Care:
-
Analysis of Gene Expression:
-
Assess the expression of the reporter gene (e.g., eGFP) using fluorescence microscopy or quantify the percentage of transfected cells using flow cytometry.[1]
-
Visualizations
Caption: Workflow for preparing gene-loaded PFP nanoemulsions.
Caption: Cellular uptake and gene release from responsive nanoemulsions.
References
- 1. Redox-responsive gene delivery from perfluorocarbon nanoemulsions through cleavable poly(2-oxazoline) surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluorocarbon nanomaterials as theranostic delivery vehicles [escholarship.org]
- 3. Perfluorocarbon Nanoemulsions for Quantitative Molecular Imaging and Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and optimization of nanosomal formulations for siRNA delivery to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene Delivery Nanoparticles Fabricated by Supercritical Fluid Extraction of Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Perfluoroperhydrophenanthrene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of perfluoroperhydrophenanthrene from synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method for synthesizing this compound (C₁₄F₂₄) is through the fluorination of its hydrocarbon precursor, perhydrophenanthrene. This is typically achieved using a strong fluorinating agent like cobalt trifluoride (CoF₃) at elevated temperatures. The process involves the substitution of all hydrogen atoms with fluorine atoms.
Q2: What are the likely byproducts of the cobalt trifluoride fluorination of perhydrophenanthrene?
-
Incompletely fluorinated compounds: Molecules where not all hydrogen atoms have been replaced by fluorine.
-
Isomers of this compound: Different spatial arrangements of the fluorine atoms on the phenanthrene (B1679779) skeleton.
-
Fragmentation products: Smaller perfluorinated molecules resulting from the cleavage of carbon-carbon bonds under the harsh reaction conditions.
-
Rearrangement products: Perfluorinated compounds with different carbon skeletons formed through carbocationic intermediates during the fluorination process.
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary methods for purifying this compound are fractional distillation under reduced pressure and recrystallization.
-
Fractional Vacuum Distillation is effective for separating components with different boiling points. Given the high boiling point of this compound, performing the distillation under vacuum is crucial to prevent thermal decomposition.
-
Recrystallization is a powerful technique for achieving high purity, especially for removing isomers and other closely-related impurities. The choice of solvent is critical for successful recrystallization.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: This technique is highly specific to fluorine-containing compounds and can provide detailed information about the structure and purity of the sample. The presence of unexpected peaks can indicate impurities.
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause | Solution |
| Poor Separation | Inefficient column packing; incorrect reflux ratio; unstable vacuum. | Ensure the distillation column is packed uniformly. Optimize the reflux ratio – a higher ratio generally improves separation but increases distillation time. Use a reliable vacuum pump and controller to maintain a stable, low pressure. |
| Product Decomposition | Distillation temperature is too high. | Reduce the distillation temperature by lowering the pressure (improving the vacuum). This compound has a high boiling point, making vacuum distillation essential. |
| Bumping/Unstable Boiling | Uneven heating of the distillation flask. | Use a stirring mechanism (magnetic stirrer) and a heating mantle to ensure even heat distribution. |
| Column Flooding | Excessive boil-up rate. | Reduce the heating rate to decrease the rate of vapor generation. |
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated at a temperature above the melting point. | Use a lower-boiling solvent or a solvent mixture. Try to induce crystallization at a lower temperature by seeding with a small crystal of the pure compound. |
| No Crystal Formation | The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent. | Concentrate the solution by slowly evaporating some of the solvent. If the compound is too soluble, add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until turbidity persists, then warm to redissolve and cool slowly. |
| Impure Crystals | Cooling was too rapid, trapping impurities; insufficient washing of crystals. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Wash the filtered crystals with a small amount of cold, fresh solvent. |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. To improve recovery from the filtrate, concentrate it and perform a second crystallization. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable, volatile solvent (e.g., a fluorinated solvent or a high-purity alkane).
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of non-polar, high-boiling point compounds.
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected parent ion and fragmentation patterns of this compound and its potential byproducts.
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Analyze any smaller peaks to identify potential impurities by comparing their mass spectra to library data. Quantify the purity by integrating the peak areas.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., with Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump with a pressure gauge.
-
Procedure:
-
Place the crude this compound in the distillation flask with a stir bar.
-
Slowly evacuate the system to the desired pressure.
-
Begin heating the distillation flask gently and evenly with a heating mantle.
-
As the mixture begins to boil, adjust the heating to establish a steady reflux in the column.
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
Once the head temperature stabilizes at the boiling point of this compound at the working pressure, collect the main fraction in a clean receiving flask.
-
Stop the distillation before the flask boils to dryness to avoid the concentration of high-boiling impurities and potential decomposition.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Data Presentation
The following table summarizes key physical properties of this compound, which are essential for planning purification procedures. Data for specific byproducts are not available, but they are generally expected to have different boiling points and solubilities, enabling separation.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₄F₂₄ | - |
| Molecular Weight | 624.11 g/mol | - |
| Boiling Point | ~215 °C at 760 mmHg | A high boiling point necessitates vacuum distillation to avoid thermal decomposition. |
| Melting Point | ~ -20 to -31 °C | The low melting point means that recrystallization will need to be performed from a solution at low temperatures. |
| Density | ~2.03 g/mL | The high density can be a factor in phase separations if used in liquid-liquid extractions. |
| Solubility | Immiscible with water; soluble in some organic and fluorinated solvents. | Solvent selection is critical for recrystallization. Fluorinated solvents are often good candidates for dissolving perfluorocarbons. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting purification issues.
Technical Support Center: Perfluoroperhydrophenanthrene (PFPHP) Mounting Medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing air bubbles when using Perfluoroperhydrophenanthrene (PFPHP) as a mounting medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFPHP) and why is it used as a mounting medium?
A1: this compound (PFPHP) is a highly fluorinated, inert liquid.[1] It is used as a mounting medium in advanced imaging and microscopy due to its unique optical properties.[2] Its refractive index is very close to that of living cells and tissues, which significantly reduces light scattering and allows for sharper, deeper imaging into biological specimens.[2][3]
Q2: What are the main causes of air bubbles when using PFPHP mounting medium?
A2: Air bubbles in PFPHP, as with other mounting media, can be introduced through several mechanisms:
-
Trapped air: Air can be trapped between the coverslip and the slide during the mounting process.[4]
-
Dissolved gases: The mounting medium itself can contain dissolved gases that may come out of solution to form bubbles.
-
Uneven sample surface: Irregularities on the tissue surface can create pockets where air gets trapped.
-
Improper technique: Rushing the mounting process or using an incorrect coverslip placement technique is a common cause.[5]
-
Viscosity of the medium: The viscosity of the mounting medium can influence the likelihood of trapping air bubbles.[6]
Q3: Is PFPHP hazardous to handle?
A3: Based on available safety data sheets, PFPHP is not classified as a hazardous substance or mixture. However, it is always recommended to handle it in accordance with good industrial hygiene and safety practices.[7] This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area.[8] Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for complete safety information.[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter with air bubbles when using PFPHP mounting medium.
| Problem | Potential Cause | Recommended Solution |
| Numerous small bubbles appear immediately after placing the coverslip. | 1. Improper coverslip technique: Lowering the coverslip too quickly or at a flat angle can trap air.[5] 2. Air introduced from the dispensing tip: The tip of the pipette or dispenser may have small air bubbles. | 1. Use the "hinge" or "45-degree angle" method: Place one edge of the coverslip onto the PFPHP droplet first and then slowly lower the other side, allowing the medium to spread evenly and push the air out.[5] 2. Dispense a small amount of PFPHP onto a waste tissue before applying it to the slide. This will help to clear any bubbles from the dispenser tip. |
| A large, single bubble is trapped under the center of the coverslip. | 1. Insufficient amount of mounting medium: Not enough PFPHP was used to fill the space between the slide and the coverslip. 2. Air trapped in a concave sample: The tissue sample may have a depression that traps air. | 1. Use an adequate amount of PFPHP: Ensure there is enough medium to completely cover the area under the coverslip. You can gently press on the coverslip to help spread the medium. 2. Gently "pre-fill" any concavities in the tissue with a small drop of PFPHP before applying the main droplet and the coverslip. |
| Bubbles appear over time, after the slide has been prepared. | 1. Dissolved gases in the PFPHP: The medium may not have been properly degassed. 2. Evaporation of the medium: If the coverslip is not properly sealed, the medium can evaporate from the edges, allowing air to enter. | 1. Degas the PFPHP before use: Place the required amount of PFPHP in a vacuum chamber for 15-30 minutes to remove dissolved gases. 2. Seal the edges of the coverslip: Use a suitable sealant, such as nail polish or a commercial coverslip sealant, to create an airtight barrier around the coverslip. |
| Bubbles are present within the tissue itself. | Incomplete infiltration of the clearing or mounting medium: Air spaces within the tissue have not been fully replaced by the liquid. | Ensure complete tissue clearing and infiltration: Follow the tissue clearing protocol diligently, ensuring adequate incubation times in each solution to allow for complete penetration. If bubbles persist, consider extending the infiltration time with PFPHP. |
Data Presentation
The physical properties of a mounting medium can significantly influence the formation of air bubbles. Here is a comparison of this compound with other common mounting media.
| Property | This compound (PFPHP) | Glycerol (B35011) | DPX |
| Refractive Index | ~1.3348[11] | ~1.47[12] | Similar to glass (~1.52)[13] |
| Viscosity | 28.4 mPa·s[11] | High (variable with concentration)[14] | High (viscous solution)[12] |
| Surface Tension | 19 mN/m[11] | High (variable with concentration) | Not specified, but generally high for resinous media |
| Density | 2.03 g/mL[11] | ~1.26 g/mL | Not specified |
Interpretation: PFPHP's lower viscosity compared to glycerol and DPX may facilitate the escape of trapped air bubbles during coverslip placement. However, its very low surface tension might also allow it to flow quickly and potentially trap air if the mounting technique is not performed carefully. The close refractive index match to aqueous samples is a key advantage for imaging quality.[3]
Experimental Protocols
Protocol 1: Standard Mounting Procedure with PFPHP
This protocol is designed for mounting cleared tissue sections or other biological samples.
Materials:
-
Microscope slides and coverslips
-
This compound (PFPHP) mounting medium
-
Pipette or dispenser
-
Fine-tipped forceps
-
Vacuum chamber (optional, for degassing)
-
Coverslip sealant (e.g., nail polish)
Methodology:
-
Preparation of PFPHP (Optional but Recommended):
-
Dispense the required amount of PFPHP into a small, clean container.
-
Place the container in a vacuum chamber and apply a vacuum for 15-30 minutes to degas the medium. This will help prevent the formation of bubbles over time.
-
-
Slide and Sample Preparation:
-
Ensure the microscope slide and coverslip are clean and free of dust and debris.
-
If your sample is in a final wash buffer, carefully remove the excess buffer from the slide without allowing the sample to dry out.
-
-
Applying the Mounting Medium:
-
Dispense a small drop of degassed PFPHP onto the center of the sample on the microscope slide. The volume will depend on the size of the coverslip but should be sufficient to fill the space beneath it.
-
-
Placing the Coverslip:
-
Using forceps, hold the coverslip at a 45-degree angle.
-
Touch one edge of the coverslip to the slide, adjacent to the PFPHP droplet.
-
Slowly and gently lower the coverslip onto the slide, allowing the PFPHP to spread evenly and displace the air. Avoid trapping air bubbles.
-
-
Removing Excess Medium and Sealing:
-
If there is excess PFPHP, gently blot it from the edges of the coverslip with a lab wipe.
-
To prevent evaporation and movement of the coverslip, seal the edges with a suitable sealant. Allow the sealant to dry completely.
-
-
Imaging:
-
The slide is now ready for imaging. The refractive index of PFPHP is approximately 1.33, so ensure your microscope objectives are appropriate for this medium.[11]
-
Visualizations
Workflow for Minimizing Air Bubbles with PFPHP
Caption: A step-by-step workflow for mounting samples with PFPHP to minimize air bubbles.
Troubleshooting Logic for Air Bubble Formation
Caption: A logical diagram to diagnose and solve issues with air bubble formation.
References
- 1. Buy this compound | 306-91-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mounting Media for Microscopy | AAT Bioquest [aatbio.com]
- 6. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. f2chemicals.com [f2chemicals.com]
- 10. Page loading... [wap.guidechem.com]
- 11. f2chemicals.com [f2chemicals.com]
- 12. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
Technical Support Center: Perfluoroperhydrophenanthrene Emulsion Stability
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with perfluoroperhydrophenanthrene (PFPE) emulsions. Here you will find troubleshooting guidance for common stability issues, answers to frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and storage of PFPE emulsions.
| Issue | Symptom | Potential Causes | Solutions |
| 1. Emulsion Instability: Creaming or Sedimentation | Visible separation of the emulsion into distinct layers over time. | Large Droplet Size: Larger droplets are more susceptible to gravitational forces, leading to faster separation.[1]Insufficient Viscosity of Continuous Phase: A low-viscosity medium offers less resistance to droplet movement.[1]Density Mismatch: A significant difference in density between the this compound and the aqueous phase accelerates separation.[1] | Reduce Droplet Size: Optimize homogenization parameters (increase pressure, more passes) to achieve a smaller, more uniform droplet size. Nanoemulsions (droplets < 200 nm) exhibit greater kinetic stability.[2][3][4]Increase Continuous Phase Viscosity: Incorporate viscosity-modifying agents like biocompatible polymers.Component Selection: For applications where it is feasible, select a continuous phase with a density closer to that of PFPE. |
| 2. Increased Particle Size Over Time | Gradual increase in the average droplet size of the emulsion upon storage, as measured by techniques like Dynamic Light Scattering (DLS). | Ostwald Ripening: Diffusion of smaller PFPE molecules through the aqueous phase to larger droplets. This is a major destabilization mechanism for PFC emulsions.[4][5]Coalescence: Merging of two or more droplets to form a larger one, often due to an unstable interfacial film.[5] | Utilize a "Heavier" Perfluorocarbon: Incorporate a small amount of a higher molecular weight, less water-soluble perfluorocarbon to inhibit molecular diffusion.[5]Optimize Surfactant System: Ensure complete and stable coverage of the droplet surface. A combination of surfactants can sometimes provide better steric and electrostatic stabilization. Fluorinated surfactants can be particularly effective.[6][7]Control Temperature: Store emulsions at a consistent, recommended temperature to minimize molecular diffusion. |
| 3. Inconsistent Batch-to-Batch Results | Significant variations in emulsion stability, particle size, or performance between different manufacturing batches. | Variability in Raw Materials: Differences in the purity or grade of PFPE, surfactants, or other excipients.Inconsistent Processing Parameters: Fluctuations in homogenization pressure, temperature, or duration.[8][9]Order of Component Addition: The sequence in which components are mixed can influence emulsion formation and stability. | Implement Quality Control for Raw Materials: Use materials from the same lot or qualify new lots before use.Standardize Manufacturing Protocol: Precisely control and document all processing parameters. Implement a Quality by Design (QbD) approach.[3][10]Develop a Standard Operating Procedure (SOP): Detail the exact methodology for emulsion preparation, including the order of addition for all components. |
| 4. Poor Drug Loading or Entrapment Efficiency | Low or variable amounts of the active pharmaceutical ingredient (API) incorporated into the emulsion. | Low API Solubility in PFPE: The drug may have limited solubility in the perfluorocarbon core.API Partitioning into Aqueous Phase: The drug may preferentially reside in the continuous phase.Unstable Interfacial Film: A weak surfactant layer may not effectively retain the drug at the interface or within the core. | Formulate as a Triphasic Emulsion: Incorporate a small amount of a hydrocarbon oil (e.g., triacetin) in which the drug is soluble.[3][6]Modify the API: Use a more lipophilic or fluorophilic derivative of the drug.Optimize Surfactant Choice: Select surfactants that enhance drug solubility at the interface or within the core. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability for perfluorocarbon emulsions like PFPE?
A1: The primary mechanism of instability for PFC emulsions is typically Ostwald ripening.[5] This process involves the diffusion of smaller PFC molecules through the continuous aqueous phase to larger droplets, leading to an overall increase in the average particle size over time.[4][5] This occurs because smaller droplets have a higher surface energy, making them less thermodynamically stable than larger ones.
Q2: Which surfactants are most effective for stabilizing PFPE emulsions?
A2: The choice of surfactant is critical for stability. Commonly used and effective surfactants include:
-
Phospholipids (B1166683): Egg yolk phospholipids (EYP) are frequently used and have been part of clinically used formulations.[11]
-
Pluronic Block Copolymers (e.g., F-68): These non-ionic surfactants provide steric stabilization.[11]
-
Fluorinated Surfactants: These are designed with a fluorous tail that has a high affinity for the PFC core, providing excellent stabilization.[6][7]
-
Proteins: Bovine serum albumin (BSA) or human serum albumin (HSA) can be used to form a robust protein layer around the droplets.[8][9][12]
Q3: How does the manufacturing process affect emulsion stability?
A3: The manufacturing process significantly impacts emulsion properties. High-pressure homogenization is a common and effective technique for producing fine, stable nanoemulsions.[3][8] Key parameters to control are:
-
Homogenization Pressure: Higher pressures generally lead to smaller droplet sizes.
-
Number of Passes: Multiple passes through the homogenizer can improve droplet size uniformity.
-
Temperature: Temperature can affect surfactant adsorption and component stability. Controlling the temperature during homogenization is crucial to prevent issues like denaturation of protein surfactants.[8][9]
Q4: What are the key characterization techniques for assessing PFPE emulsion stability?
A4: A multi-faceted approach is recommended for thorough characterization:
-
Droplet Size Analysis: Dynamic Light Scattering (DLS) for mean hydrodynamic diameter and polydispersity index (PDI), and Static Light Scattering (SLS) for size distribution.[8][13][14]
-
Microscopy: Cryo-Transmission Electron Microscopy (cryo-TEM) and Scanning Electron Microscopy (SEM) for direct visualization of droplet morphology.[8][13][14]
-
Zeta Potential: To assess the electrostatic stability of the droplets.
-
Accelerated Stability Studies: Centrifugation and temperature cycling can help predict long-term stability.
Q5: Can I sterilize my PFPE emulsion?
A5: Yes, PFPE emulsions can often be sterilized. Heat sterilization (autoclaving) is a possibility for some formulations, but it's crucial to evaluate its impact on droplet size and stability.[4] The stability of the chosen surfactant at high temperatures is a key consideration. Filtration through a 0.22 µm filter is another option for sterilization, provided the emulsion's droplet size is sufficiently small.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a PFPE Nanoemulsion using High-Pressure Homogenization
This protocol describes a general method for preparing a stable oil-in-water (o/w) PFPE nanoemulsion.
Materials:
-
This compound (PFPE)
-
Surfactant (e.g., Egg Yolk Phospholipid, Pluronic F-68, or a fluorinated surfactant)
-
Co-surfactant (optional, e.g., a short-chain alcohol)
-
Aqueous phase (e.g., deionized water, saline, or buffer)
-
High-shear mixer
-
High-pressure homogenizer (e.g., Microfluidizer)
Procedure:
-
Aqueous Phase Preparation: Dissolve the primary surfactant and any other water-soluble components in the aqueous phase.
-
Premixing: Coarsely mix the PFPE and the aqueous phase using a high-shear mixer for 5-10 minutes to create a pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer.
-
Characterization: Immediately after preparation, characterize the emulsion for droplet size, polydispersity index (PDI), and zeta potential.
-
Storage: Store the final emulsion at a controlled temperature (e.g., 4°C) and monitor its stability over time.
Protocol 2: Droplet Size Analysis using Dynamic Light Scattering (DLS)
Objective: To measure the mean hydrodynamic diameter and size distribution of the PFPE droplets.
Procedure:
-
Sample Preparation: Dilute the emulsion with the continuous phase (e.g., filtered deionized water) to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument.
-
Perform the measurement, typically consisting of multiple runs that are averaged.
-
-
Data Analysis: Analyze the correlation function to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse and uniform population of droplets.
Visualizations
Caption: Workflow for PFPE nanoemulsion preparation and characterization.
Caption: Decision tree for troubleshooting common PFPE emulsion instabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. Redox-responsive gene delivery from perfluorocarbon nanoemulsions through cleavable poly(2-oxazoline) surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Perfluorocarbon nanodroplets stabilized by fluorinated surfactants: characterization and potentiality as theranostic agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Deciphering the Emulsification Process to Create an Albumin-Perfluorocarbon-(o/w) Nanoemulsion with High Shelf Life and Bioresistivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluoroalkylated polyethylene glycol as potential surfactant for perfluorocarbon emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of surfactants used to prepare aqueous perfluoropentane emulsions for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Synthesis of Perfluoroperhydrophenanthrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Perfluoroperhydrophenanthrene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
A1: The most prevalent industrial method for synthesizing this compound is the Fowler process, which involves the direct fluorination of perhydrophenanthrene using a high-valency metal fluoride, typically cobalt trifluoride (CoF₃), as the fluorinating agent. The hydrocarbon vapor is passed over a heated bed of CoF₃, which is consumed and converted to cobalt difluoride (CoF₂). The CoF₃ is then regenerated by passing elemental fluorine gas over the CoF₂ bed.
Q2: What are the primary challenges in the large-scale synthesis of this compound?
A2: The primary challenges include:
-
Low Selectivity and Impurity Formation: The high reactivity of the fluorination process can lead to the formation of a complex mixture of partially fluorinated intermediates, isomers, and fragmentation products.
-
Harsh Reaction Conditions: The process requires elevated temperatures, which can be energy-intensive and challenging to control on a large scale.
-
Purification Difficulties: Separating the desired this compound from closely boiling impurities and isomers is a significant challenge, often requiring specialized and multi-step purification techniques.
-
Safety Concerns: Handling highly reactive and toxic reagents like elemental fluorine and cobalt trifluoride requires stringent safety protocols and specialized equipment.
Q3: How can I improve the yield and purity of my this compound synthesis?
A3: Optimizing yield and purity involves careful control over reaction and purification parameters:
-
Reaction Temperature: Maintain optimal reaction temperatures to ensure complete fluorination while minimizing thermal degradation and side reactions.
-
Flow Rate: Control the flow rate of the perhydrophenanthrene vapor to ensure sufficient residence time for complete reaction with the cobalt trifluoride bed.
-
Fluorinating Agent Regeneration: Ensure the complete regeneration of the cobalt trifluoride bed to maintain high reactivity.
-
Purification Strategy: Employ a multi-step purification process, often combining distillation
Technical Support Center: Optimizing Reaction Conditions for Perhydrophenanthrene Fluorination
Welcome to the Technical Support Center for the fluorination of perhydrophenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this challenging synthesis. Here you will find detailed protocols, data summaries, and visual guides to help you optimize your reaction conditions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the fluorination of perhydrophenanthrene?
A1: The most common and industrially relevant method for the exhaustive fluorination of perhydrophenanthrene to produce perfluoroperhydrophenanthrene is high-temperature vapor-phase fluorination. This can be achieved using either elemental fluorine (F₂) diluted with an inert gas or a high-valent metal fluoride (B91410), most notably cobalt trifluoride (CoF₃).[1] The reaction with cobalt trifluoride is generally more controlled than direct fluorination with elemental fluorine, reducing the extent of polymerization and decomposition.[1]
Q2: Why is the fluorination of perhydrophenanthrene challenging?
A2: The fluorination of perhydrophenanthrene presents several challenges. The high strength of C-H bonds requires aggressive fluorinating agents and high temperatures, which can lead to fragmentation of the carbon skeleton and the formation of a complex mixture of byproducts. Achieving complete fluorination to this compound can be difficult, and the reaction often yields a mixture of partially and fully fluorinated compounds. Furthermore, the formation of various stereoisomers and structural isomers can complicate purification.
Q3: What are the primary safety concerns when working with elemental fluorine and cobalt trifluoride?
A3: Both elemental fluorine and cobalt trifluoride are highly hazardous materials that require stringent safety protocols.
-
Elemental Fluorine (F₂): A highly toxic and corrosive gas that reacts violently with most organic materials.[2] It can cause severe burns upon contact with skin and is extremely dangerous if inhaled.[2] All reactions with elemental fluorine should be conducted in a specialized, well-ventilated fume hood or a glove box with appropriate scrubbers.
-
Cobalt Trifluoride (CoF₃): A powerful oxidizing and fluorinating agent. It is a moisture-sensitive solid that can release hydrogen fluoride (HF) upon contact with water.[3][4] Inhalation of CoF₃ dust can be toxic, and it may cause severe skin burns and eye damage.[4][5] It is classified as a particularly hazardous substance and requires specific handling procedures, including the use of personal protective equipment (PPE) and containment in a fume hood or glove box.[3]
Q4: How can I analyze the products of my perhydrophenanthrene fluorination reaction?
A4: The product mixture from a perhydrophenanthrene fluorination reaction is typically complex and requires advanced analytical techniques for characterization. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying the various fluorinated products, including different isomers.[6][7][8] Due to the similar boiling points of the isomers, a high-resolution capillary column is often necessary for effective separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fluorination of perhydrophenanthrene.
| Problem | Possible Causes | Solutions |
| Low or No Conversion of Starting Material | 1. Insufficient Reaction Temperature: The activation energy for C-H bond fluorination is high. 2. Inactive Fluorinating Agent: Cobalt trifluoride can be deactivated by moisture.[3] 3. Poor Contact Between Reactants: In vapor-phase fluorination, inefficient mixing of the hydrocarbon vapor and the fluorinating agent can occur. | 1. Increase Temperature: Gradually increase the reactor temperature in increments of 20-30°C. 2. Ensure Anhydrous Conditions: Handle CoF₃ in an inert atmosphere (glove box or glove tent) and ensure all gases and solvents are dry.[3] 3. Optimize Flow Rates: Adjust the flow rate of the perhydrophenanthrene vapor and any inert carrier gas to ensure adequate residence time and mixing in the reactor. |
| Low Yield of this compound (Incomplete Fluorination) | 1. Insufficient Fluorinating Agent: The stoichiometry of the fluorinating agent to C-H bonds is critical. 2. Short Residence Time: The perhydrophenanthrene vapor may not have enough time in the hot zone to undergo complete fluorination. 3. Catalyst Deactivation: The CoF₃ may become coated with carbonaceous material, reducing its activity. | 1. Increase Amount of Fluorinating Agent: Ensure a sufficient excess of the fluorinating agent is present in the reactor. 2. Decrease Flow Rate: Lowering the flow rate of the hydrocarbon vapor will increase the residence time in the reactor. 3. Regenerate Fluorinating Agent: If using CoF₃, it can often be regenerated by passing elemental fluorine over the heated bed to remove carbon deposits and reconvert CoF₂ to CoF₃. |
| Formation of Fragmentation Products (Low Molecular Weight Fluorocarbons) | 1. Excessively High Reaction Temperature: High temperatures can lead to the cleavage of C-C bonds. 2. High Reactivity of Fluorinating Agent: Elemental fluorine is highly reactive and can cause fragmentation if not properly controlled. | 1. Optimize Temperature: Carefully screen a range of temperatures to find the optimal balance between reaction rate and selectivity. 2. Use a Milder Fluorinating Agent: Cobalt trifluoride is generally less aggressive than elemental fluorine.[1] 3. Dilute Reactants: If using elemental fluorine, ensure it is well-diluted with an inert gas like nitrogen or helium. |
| Difficult Purification of the Final Product | 1. Presence of Multiple Isomers: The reaction can produce a mixture of cis/trans and other structural isomers with very similar boiling points. 2. Formation of Partially Fluorinated Byproducts: These can be difficult to separate from the desired perfluorinated product. | 1. Fractional Distillation: Careful fractional distillation under vacuum can help to separate some isomers and impurities. 2. Crystallization: Low-temperature crystallization can be an effective method for purifying perfluorocarbons. 3. Chromatography: Preparative gas chromatography or other specialized chromatographic techniques may be necessary for obtaining high-purity material. |
Experimental Protocols
Representative Protocol for Vapor-Phase Fluorination with Cobalt Trifluoride
This is a representative protocol based on general procedures for the fluorination of hydrocarbons and should be adapted and optimized for your specific setup and safety requirements.
1. Preparation of the Reactor:
-
A tubular reactor made of a material resistant to high temperatures and fluorine, such as nickel or Monel, is charged with cobalt trifluoride powder.
-
The reactor is assembled in a furnace with temperature control.
-
The system is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
2. Activation of Cobalt Trifluoride:
-
The reactor is heated to 250-300°C under a flow of inert gas.
-
A dilute stream of elemental fluorine in nitrogen is passed through the reactor to ensure the cobalt is in the +3 oxidation state. This step should be performed with extreme caution and appropriate safety measures.
3. Fluorination Reaction:
-
The reactor temperature is maintained between 200-350°C.
-
Perhydrophenanthrene is vaporized and carried into the reactor by a stream of inert gas.
-
The flow rates of the hydrocarbon vapor and inert gas are controlled to optimize the residence time in the reactor.
-
The reaction products exit the reactor and are passed through a series of traps cooled with ice and dry ice/acetone to condense the fluorinated products and unreacted starting material.
4. Work-up and Purification:
-
The condensed product mixture is washed with a dilute aqueous solution of sodium bicarbonate to remove any acidic byproducts like HF, followed by washing with water.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The crude product is purified by fractional distillation under reduced pressure. Further purification can be achieved by low-temperature crystallization or preparative chromatography if necessary.
Data Presentation
The following table provides generalized data on the effect of temperature on the fluorination of a polycyclic hydrocarbon with cobalt trifluoride. Note: This data is illustrative and not specific to perhydrophenanthrene. Actual results will vary based on the specific substrate and reaction conditions.
| Reaction Temperature (°C) | Conversion of Starting Material (%) | Yield of Perfluorinated Product (%) | Yield of Fragmentation Products (%) |
| 200 | 45 | 30 | 5 |
| 250 | 75 | 55 | 10 |
| 300 | 95 | 70 | 15 |
| 350 | >99 | 60 | 25 |
Visual Guides
Troubleshooting Workflow for Low Yield in Perhydrophenanthrene Fluorination
Caption: A decision tree for troubleshooting low yields in perhydrophenanthrene fluorination.
Experimental Workflow for Perhydrophenanthrene Fluorination
Caption: A general workflow for the vapor-phase fluorination of perhydrophenanthrene.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. IsoLab - Cobalt III Fluoride [isolab.ess.washington.edu]
- 4. isolab.ess.washington.edu [isolab.ess.washington.edu]
- 5. Cobalt Fluoride - ESPI Metals [espimetals.com]
- 6. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Removal of Perfluoroperhydrophenanthrene from Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual Perfluoroperhydrophenanthrene (PFP) and other per- and polyfluoroalkyl substances (PFAS) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFP) and why is its removal from biological samples important?
This compound (PFP) is a type of per- and polyfluoroalkyl substance (PFAS), often referred to as a "forever chemical" due to its high persistence in the environment and resistance to degradation.[1] These compounds can bioaccumulate in living organisms, and their presence in biological samples can interfere with experimental results and pose potential health concerns.[1][2] Accurate quantification of other analytes and toxicological assessments requires the effective removal of PFP.
Q2: What are the main challenges in removing PFP from biological samples?
The primary challenges stem from the chemical stability of PFP and its tendency to bind to matrix components like proteins and lipids.[3][4] Key difficulties include:
-
Complex Biological Matrices: Tissues, blood, and plasma contain numerous interfering substances that can complicate extraction and analysis.[3][5]
-
Low Concentrations: PFP may be present at trace levels, requiring highly sensitive and clean analytical methods.[6][7]
-
Risk of Contamination: PFAS are ubiquitous in laboratory environments, leading to a high risk of sample cross-contamination during preparation and analysis.[8][9]
-
Co-extraction of Interfering Substances: Lipids and phospholipids (B1166683) are often co-extracted with PFP, which can suppress the instrument signal during analysis (matrix effects).[4][10]
Q3: What are the most common analytical techniques used to detect and quantify PFP after removal?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust method for the quantification of PFP and other PFAS in biological matrices.[6][11] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring a derivatization step.[12][13]
Troubleshooting Guide
Problem: Low recovery of PFP from the biological sample.
| Possible Cause | Suggested Solution |
| Inefficient primary extraction | Optimize the extraction solvent. Methanol (B129727) has been shown to provide high extraction efficiencies for PFAS from tissue homogenates.[3][14] Consider repeated extractions of the sample pellet and combine the supernatants.[3] |
| Inappropriate Solid-Phase Extraction (SPE) sorbent | The choice of SPE sorbent is critical. For PFAS, Weak Anion Exchange (WAX) cartridges are often effective.[15] ENVI-Carb columns have also demonstrated high recoveries for a range of PFAS.[3][14] |
| Analyte loss during solvent evaporation | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40-60°C).[16] Avoid complete dryness if the compound is volatile. |
| Adsorption to labware | Use polypropylene (B1209903) tubes and vials instead of glass, as PFAS can adsorb to glass surfaces.[4] |
Problem: High background noise or interfering peaks in the chromatogram.
| Possible Cause | Suggested Solution |
| Co-elution of matrix components (e.g., phospholipids) | Incorporate a more rigorous clean-up step. Dispersive SPE (dSPE) with sorbents like EMR-Lipid can effectively remove lipids.[10] Specialized cartridges like Captiva EMR—Lipid can remove over 99% of phospholipids from plasma samples.[4] |
| Contamination from the lab environment or reagents | Use PFAS-free water and solvents. Pre-rinse all sample preparation materials with the extraction solvent. Be mindful of potential contamination sources like PTFE-containing lab equipment.[9] |
| Carry-over from the analytical instrument | Implement a rigorous wash sequence for the autosampler and analytical column between samples. A delay column can also be used to mitigate interference from the LC system itself.[8] |
Problem: Poor reproducibility between sample replicates.
| Possible Cause | Suggested Solution |
| Incomplete sample homogenization | Ensure the biological tissue is thoroughly homogenized to a uniform consistency before taking an aliquot for extraction. |
| Inconsistent protein precipitation | When working with plasma or serum, ensure vigorous and consistent vortexing after adding the precipitation solvent (e.g., acetonitrile) to ensure uniform protein crashing.[16] |
| Variable SPE elution | Ensure a consistent and slow flow rate during sample loading and elution from the SPE cartridge. A controlled flow rate is recommended for optimal performance.[4] |
Quantitative Data Summary
The following tables summarize quantitative data for PFAS removal from various biological matrices, providing a benchmark for method performance.
Table 1: Recovery of PFAS from Biological Tissues Using Different Extraction and Clean-up Methods
| Biological Matrix | Extraction Method | Clean-up Method | Analyte | Recovery (%) | Reference |
| Wild Boar Liver | Methanol | None | PFOA | 86.6 - 114.4% | [3] |
| Wild Boar Liver | Methanol | ENVI-Carb SPE | PFOA | 80.3 - 110.6% | [3] |
| Wild Boar Liver | Methanol | Oasis WAX SPE | PFOA | Decreased recovery | [3][14] |
| Fish Tissue | Acetonitrile (B52724) | dSPE (EMR-Lipid) | Various POPs & PAHs | 59 - 120% | [10] |
| Plasma | Acetonitrile (1% Formic Acid) | Captiva EMR—Lipid | Various PFAS | > 75% | [4] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for PFAS in Biological Matrices
| Biological Matrix | Analytical Technique | Analyte | LOD | LOQ | Reference |
| Goat Milk | GC-MS | Phenanthrene (B1679779) | 2.3 - 5.1 ng/mL | Not Specified | [12] |
| Goat Urine/Blood | GC-MS | Phenanthrene | 0.5 - 2.5 ng/mL | Not Specified | [12] |
| Goat Tissue | GC-MS | Phenanthrene | 1.9 - 8.0 ng/g | Not Specified | [12] |
| Human Plasma | LC-MS/MS | PFHxA | Not Specified | 0.1 - 50 ng/mL (Calibration Range) | [4][16] |
Experimental Protocols
Protocol 1: Extraction and Clean-up of PFP from Tissue Samples
This protocol is based on methods shown to be effective for a broad range of PFAS in mammalian tissues.[3][14]
-
Homogenization:
-
Weigh approximately 0.5 g of tissue into a polypropylene centrifuge tube.
-
Add 5 mL of methanol.
-
Homogenize the tissue thoroughly using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Primary Extraction:
-
Vortex the homogenate for 60 seconds, mix thoroughly for 10 minutes, and sonicate for 20 minutes.
-
Centrifuge at 2500 x g for 10 minutes.
-
Carefully transfer the supernatant to a new polypropylene tube.
-
Repeat the extraction on the pellet with another 5 mL of methanol, and combine the supernatants.[3]
-
-
SPE Clean-up (using ENVI-Carb):
-
Condition an ENVI-Carb SPE cartridge with 5 mL of methanol.
-
Load the combined methanol extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the PFP and other PFAS with 5 mL of methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluent to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of 1:1 water/methanol for LC-MS/MS analysis.[16]
-
Protocol 2: Extraction of PFP from Plasma/Serum Samples
This protocol is a standard method for biofluids, incorporating protein precipitation and lipid removal.[4][16]
-
Sample Preparation:
-
Aliquot 0.5 mL of plasma or serum into a 15 mL polypropylene tube.
-
-
Protein Precipitation:
-
Add 2 mL of acetonitrile (containing 1% formic acid) to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.[16]
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Lipid Removal (using Captiva EMR—Lipid):
-
Carefully transfer the supernatant to a Captiva EMR—Lipid cartridge.
-
Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately one drop every 3-5 seconds.[4]
-
Collect the eluent in a clean polypropylene tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40-60°C.
-
Reconstitute the residue in 200 µL of 1:1 water/methanol (with 1% formic acid).[16]
-
Vortex to mix and transfer to a polypropylene autosampler vial for analysis.
-
Visualizations
Caption: General experimental workflow for PFP/PFAS removal.
Caption: Decision tree for selecting a suitable clean-up method.
References
- 1. Removal of PFAS by Biological Methods | Asian Pacific Journal of Environment and Cancer [waocp.com]
- 2. Challenges and Current Status of the Biological Treatment of PFAS-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. inside.battelle.org [inside.battelle.org]
- 6. Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods employed in the identification and quantification of per- and polyfluoroalkyl substances in human matrices - A scoping review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "EXTRACTION OF PER- AND POLYFLUOROALKYL SUBSTANCES FROM MUSCLE TISSUE S" by London Van Every* and D. W. Holley [digitalcommons.gaacademy.org]
- 14. Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Degradation pathways of Perfluoroperhydrophenanthrene under stress conditions
Technical Support Center: Perfluoroperhydrophenanthrene Degradation Studies
Welcome to the Technical Support Center for this compound (PFPHP). This resource is designed for researchers, scientists, and drug development professionals working with this highly stable perfluorinated compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation when studying the potential degradation of this compound under various stress conditions.
Due to its fully fluorinated structure, this compound exhibits exceptional thermal and chemical stability, making it highly resistant to degradation.[1] Current research indicates that PFPHP is not readily biodegradable and that abiotic degradation pathways, such as hydrolysis and photolysis under typical environmental conditions, are severely limited.[2] This inherent stability is a critical factor to consider in all experimental designs.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to degrade under standard experimental conditions?
A1: No. This compound is a highly stable and non-reactive compound due to the strength of its carbon-fluorine bonds.[1] It is resistant to hydrolysis, and photolytic degradation under normal environmental conditions is minimal.[2] Significant degradation is not expected without the application of extreme stress conditions.
Q2: What are the known hazardous decomposition products of this compound?
A2: Safety Data Sheets for this compound typically state that there are no known hazardous decomposition products under normal storage and handling conditions.[3][4] However, thermal breakdown of perfluorocarbons at high temperatures (exceeding 400°C) may lead to the formation of smaller perfluorinated compounds, including potentially toxic fragments like perfluoroisobutene (PFIB) in some cases, though this has not been specified for this compound itself.[5]
Q3: What are the general degradation pathways for other, less stable, per- and polyfluoroalkyl substances (PFAS)?
A3: While specific pathways for this compound are not well-documented due to its high stability, studies on other PFAS like PFOA and PFOS have identified several degradation mechanisms under specific, aggressive conditions. These are provided for informational purposes and may not be directly applicable to PFPHP.
-
Thermal Degradation: At very high temperatures (e.g., >400°C for PFCAs and >450°C for PFSAs), thermal decomposition of PFAS can occur via free-radical reactions.[6][7] This may involve the cleavage of C-C bonds to form smaller perfluorinated radicals, which can then recombine to form other fluorocarbons.[8]
-
Photochemical Degradation: Direct photolysis of many PFAS is limited. However, in the presence of photochemical mediators (like persulfate) and UV light, reactive radicals can be generated that may induce degradation.[9][10]
-
Advanced Oxidation Processes (AOPs): Techniques like the Fenton process (using UV light, hydrogen peroxide, and iron catalysts) can generate highly reactive hydroxyl radicals that may degrade some PFAS.[11]
-
Reductive Degradation: Hydrated electrons, generated for example by UV photolysis, are powerful reducing agents that have been shown to degrade certain PFAS.
Q4: What are the primary analytical challenges when studying the potential degradation of this compound?
A4: The analysis of perfluorinated compounds, including any potential degradation products of PFPHP, is challenging. Key issues include:
-
Background Contamination: PFAS are widely used in laboratory equipment (e.g., vial caps (B75204) with Teflon seals, LDPE containers), which can lead to sample contamination and false positives.[12]
-
Analytical Sensitivity: Detecting trace levels of degradation products requires highly sensitive instrumentation, typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12][13]
-
Matrix Effects: Complex sample matrices can interfere with the ionization and detection of target analytes, potentially leading to inaccurate quantification.
-
Lack of Standards: Identifying unknown degradation products is difficult without certified analytical standards for comparison.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation of this compound is observed even under stress conditions. | The applied stress (e.g., temperature, UV intensity) is insufficient to break the C-F and C-C bonds of the highly stable PFPHP molecule. | * Verify the stability of PFPHP; it is known to be stable up to approximately 300°C in the presence of some metals.[5] * Consider that complete mineralization may require very high temperatures (e.g., >700°C), as seen with other PFAS.[7] * If using photochemical methods, ensure the generation of highly reactive species (e.g., hydrated electrons, sulfate (B86663) radicals) as hydroxyl radicals may not be sufficient. |
| Detection of unexpected perfluorinated compounds in control samples. | Background contamination from laboratory equipment, solvents, or handling procedures. | * Use polypropylene (B1209903) or polyethylene (B3416737) labware instead of glass or items containing Teflon.[12] * Pre-rinse all equipment with the analysis solvent. * Analyze "blanks" (reagents and solvents without the sample) to identify sources of contamination. * Employ a delayed injection technique in LC-MS/MS to chromatographically separate sample peaks from system-related background PFAS.[13] |
| Low or inconsistent recovery of this compound or potential degradation products. | Sorption of the analyte to sample containers or instrument components. Matrix effects suppressing the analytical signal. | * Use polypropylene vials for sample storage and analysis. * Optimize the solid-phase extraction (SPE) method if used for sample cleanup and concentration. A weak anion exchange (WAX) resin is often effective for a range of PFAS.[13] * Incorporate isotopically labeled internal standards to correct for matrix effects and recovery losses. |
| Difficulty in identifying unknown peaks in chromatograms of stressed samples. | Formation of novel degradation products for which no analytical standards exist. Interference from matrix components. | * Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental formulas for unknown compounds.[13] * Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can help elucidate the structure of the unknown peaks. * Compare fragmentation patterns to those of known PFAS to identify potential structural similarities. |
Experimental Protocols: General Methodologies for PFAS Degradation Studies
Thermal Degradation Study
-
Sample Preparation: Accurately weigh a known amount of this compound into a high-temperature resistant, inert crucible (e.g., quartz).
-
Thermal Treatment: Place the crucible in a programmable furnace. Ramp the temperature to the desired setpoint (e.g., starting from 200°C and increasing in increments to >700°C) under a controlled atmosphere (e.g., inert gas like nitrogen or an oxidative atmosphere like air).
-
Cooling and Extraction: After a set duration, cool the furnace to room temperature. Extract any remaining residue and potential degradation products using a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Analyze the extract using LC-MS/MS to quantify the remaining this compound and identify any degradation products.
Photochemical Degradation Study (UV/Persulfate)
-
Solution Preparation: Prepare an aqueous solution of this compound at a known concentration. Add a photochemical mediator, such as sodium persulfate.
-
UV Irradiation: Place the solution in a photoreactor equipped with a UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm).
-
Sampling: Withdraw aliquots at specific time intervals.
-
Quenching and Analysis: Quench the reaction (e.g., by adding a reducing agent like sodium sulfite) to stop further degradation. Analyze the samples by LC-MS/MS to measure the decrease in the parent compound concentration and the formation of any products.
Visualizations
References
- 1. CAS 306-91-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 306-91-2 [smolecule.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Page loading... [guidechem.com]
- 5. f2chemicals.com [f2chemicals.com]
- 6. newmoa.org [newmoa.org]
- 7. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Light Scattering in Deep Tissue Imaging with Perfluoroperhydrophenanthrene
Welcome to the technical support center for utilizing Perfluoroperhydrophenanthrene (PFPHP) as an optical clearing agent for deep tissue imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFPHP) and how does it work for optical clearing?
A1: this compound is a perfluorocarbon, a compound where all hydrogen atoms have been replaced by fluorine. In deep tissue imaging, PFPHP serves as an optical clearing agent. The primary mechanism is refractive index (RI) matching. Biological tissues are opaque due to the scattering of light at interfaces between components with different refractive indices (e.g., lipids, proteins, water). PFPHP has a refractive index that more closely matches that of cellular components, thereby reducing light scattering and allowing for deeper light penetration and clearer images.
Q2: What are the main advantages of using PFPHP for deep tissue imaging?
A2: The key advantages of PFPHP include:
-
Reduced Light Scattering: Enables deeper imaging into tissues.
-
Chemical Inertness: As a perfluorocarbon, it is generally chemically inert and biocompatible, minimizing alterations to the tissue's molecular integrity.
-
Compatibility with Fluorescence: It is often compatible with fluorescent proteins and dyes, crucial for modern microscopy techniques.
Q3: What types of microscopy techniques are compatible with PFPHP-cleared tissues?
A3: PFPHP is particularly beneficial for high-resolution, deep-tissue imaging techniques such as:
-
Confocal Microscopy
-
Two-Photon Excitation Fluorescence Microscopy (TPEF)
-
Light-Sheet Fluorescence Microscopy (LSFM)
Q4: Is PFPHP toxic to cells or tissues?
A4: Perfluorocarbons are generally considered to be of low toxicity and biologically inert. However, as with any chemical, it is crucial to handle PFPHP with appropriate laboratory safety measures. For long-term live-cell imaging, specific cytotoxicity assays are recommended to ensure the compound does not interfere with the biological processes under investigation. Safety data sheets indicate that while not classified as hazardous, the toxicological properties have not been thoroughly investigated.
Experimental Protocols
While a standardized, universally accepted protocol for PFPHP-based tissue clearing is not prominently published, the following methodology is a synthesized approach based on common principles of solvent-based clearing techniques. Users should optimize these steps for their specific tissue type and experimental goals.
Detailed Methodology for Tissue Clearing with PFPHP (Inferred Protocol)
-
Fixation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) to ensure thorough fixation of the tissue of interest.
-
Dissect the tissue and post-fix in 4% PFA at 4°C for 12-24 hours, depending on the tissue size and type.
-
-
Washing:
-
Wash the fixed tissue extensively in PBS at room temperature with gentle agitation to remove residual fixative. Perform at least three washes of 1-2 hours each.
-
-
Dehydration:
-
Dehydrate the tissue through a graded series of ethanol (B145695) or methanol (B129727) (e.g., 20%, 50%, 80%, 95%, 100%, 100%) at 4°C. The duration of each step depends on the sample size, typically ranging from 1 hour to overnight for larger samples. Complete dehydration is critical for effective clearing.
-
-
Delipidation (Optional but Recommended for Dense Tissues):
-
For tissues with high lipid content (e.g., brain), incubate the dehydrated sample in a delipidation solution (e.g., a mixture of dichloromethane (B109758) or a milder solvent compatible with your sample) to remove lipids, which are a major source of light scattering. Incubation times will vary.
-
-
Refractive Index Matching with PFPHP:
-
After complete dehydration (and delipidation), immerse the tissue in this compound.
-
Incubate at room temperature with gentle agitation until the tissue becomes transparent. This can take several hours to a few days depending on the tissue's thickness and density.
-
-
Imaging:
-
Mount the cleared tissue in a chamber with fresh PFPHP for imaging.
-
Use an objective lens with a high numerical aperture and a long working distance suitable for deep-tissue imaging.
-
Quantitative Data Summary
The following table summarizes the key physical properties of this compound relevant to its application in optical clearing.
| Property | Value | Reference |
| Refractive Index | ~1.3348 | [1] |
| Molecular Weight | 624.116 g/mol | [2] |
| Boiling Point | 215 °C | [1] |
| Melting Point | -31 °C | [1] |
| Density | 2.03 g/cm³ | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Solubility | Insoluble in water | [1] |
Troubleshooting Guides
Issue 1: Incomplete Tissue Clearing
-
Symptom: The tissue remains opaque or has cloudy regions after incubation in PFPHP.
-
Potential Cause & Solution:
-
Incomplete Dehydration: Residual water in the tissue will prevent PFPHP from penetrating effectively. Ensure a thorough dehydration series with fresh, anhydrous ethanol or methanol. Increase the incubation time in the final 100% alcohol steps.
-
Insufficient Incubation Time: Larger or denser tissues require longer incubation in PFPHP. Extend the incubation period with fresh PFPHP.
-
Inadequate Delipidation: For lipid-rich tissues, a separate delipidation step is crucial. Consider a more effective delipidation solvent or a longer incubation time.
-
Issue 2: Tissue Discoloration (Yellowing/Browning)
-
Symptom: The tissue develops a yellowish or brownish tint after clearing.
-
Potential Cause & Solution:
-
Residual Blood: Incomplete perfusion can leave heme groups in the tissue, which can cause discoloration. Ensure thorough perfusion with PBS before fixation.
-
Reaction with Fixative: Prolonged or improper fixation can sometimes lead to discoloration. Adhere to recommended fixation times and ensure complete removal of the fixative by thorough washing.
-
Issue 3: Sample Shrinkage or Expansion
-
Symptom: The tissue significantly changes in size during the clearing process.
-
Potential Cause & Solution:
-
Harsh Solvents: The use of strong organic solvents during dehydration or delipidation can cause tissue shrinkage. Consider using a milder solvent series or optimizing the incubation times to minimize this effect.
-
Osmotic Effects: Rapid changes in solvent concentration can lead to osmotic shock. Ensure a gradual transition between different concentrations in the dehydration series.
-
Issue 4: Imaging Artifacts in Cleared Tissue
-
Symptom: The acquired images show streaking, blurring, or a hazy background.
-
Potential Cause & Solution:
-
Refractive Index Mismatch: Ensure the immersion medium for the objective lens is compatible with the refractive index of PFPHP. If there is a significant mismatch, it can introduce spherical aberrations.
-
Inhomogeneous Clearing: If the tissue is not uniformly cleared, it can lead to localized scattering and imaging artifacts. Ensure complete penetration of PFPHP.
-
Air Bubbles: Trapped air bubbles on the surface of the tissue or in the imaging chamber will cause significant light scattering. Carefully mount the sample to avoid bubbles.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for deep tissue imaging using PFPHP.
Potential Cellular Effects of Perfluorocarbons (Inferred)
Disclaimer: Direct studies on the effects of this compound on specific cellular signaling pathways are limited. The following diagram is an inferred representation based on studies of other per- and polyfluoroalkyl substances (PFAS), which may or may not be directly applicable to PFPHP. This is intended for informational purposes and highlights potential areas for further investigation.
Caption: Inferred cellular signaling pathways potentially affected by perfluorocarbons.
References
Technical Support Center: 19F NMR Spectra of Perfluoroperhydrophenanthrene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19F NMR spectroscopy of perfluoroperhydrophenanthrene isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the 19F NMR spectrum of my this compound sample so complex and difficult to interpret?
The complexity arises from several factors inherent to the structure of this compound isomers:
-
Large Number of Fluorine Atoms: Each isomer has a large number of fluorine atoms, many of which are chemically inequivalent, leading to a multitude of signals.
-
Stereoisomerism: The presence of multiple stereocenters results in different isomers, each with its unique 19F NMR spectrum. Your sample is likely a mixture of these isomers, leading to overlapping spectra.
-
Complex Spin-Spin Coupling: Extensive through-bond (2J, 3J, and even longer-range 4J and 5J) and potentially through-space couplings between fluorine nuclei create complex multiplet patterns.
-
Diastereotopicity: In chiral isomers, geminal fluorine atoms (CF2 groups) are often diastereotopic, meaning they are chemically inequivalent and can couple to each other, giving rise to complex AB quartet patterns.[1]
Q2: I am observing broad signals and a rolling baseline in my spectrum. What could be the cause?
These are common issues in 19F NMR spectroscopy and can stem from:
-
Probe Background: The NMR probe itself may contain fluorinated materials (e.g., Teflon components), which can contribute broad background signals.
-
Sample Viscosity: Concentrated solutions of large molecules like this compound can be viscous, leading to broader lines.
-
Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening.
-
Improper Acquisition Parameters: A very large spectral width, which is often necessary for 19F NMR, can sometimes lead to baseline distortions. Incorrectly set filter widths or a short acquisition time can also contribute to this issue.
-
Acoustic Ringing: The high-power radiofrequency pulses used in 19F NMR can cause the probe to vibrate, introducing artifacts in the free induction decay (FID) that manifest as baseline roll.
Q3: How can I differentiate between different stereoisomers of this compound in my sample?
Differentiating stereoisomers is a significant challenge that relies on detailed spectral analysis:
-
Chemical Shift Dispersion: Each isomer will have a unique set of chemical shifts due to the different spatial arrangements of the fluorine atoms. Even subtle differences in stereochemistry can lead to measurable changes in the local electronic environment and thus the chemical shift.
-
Coupling Patterns: The magnitude of coupling constants, particularly three-bond (3JFF) couplings, is dependent on the dihedral angle between the coupled nuclei. Different isomers will exhibit distinct coupling patterns.
-
2D NMR Techniques: Advanced 2D NMR experiments are invaluable.
-
19F-19F COSY (Correlation Spectroscopy): This experiment reveals through-bond coupling networks, helping to trace the connectivity within each isomer.[2][3]
-
19F-19F NOESY/HOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify through-space correlations, providing information about the spatial proximity of fluorine atoms, which is crucial for stereochemical assignment.[2][4]
-
19F-19F TOCSY (Total Correlation Spectroscopy): This can help identify all the fluorine atoms belonging to a particular spin system (isomer).[4]
-
Troubleshooting Guides
Issue 1: Severely Overlapped and Unresolved Spectra
Symptoms:
-
A dense "forest" of peaks in the 1D spectrum.
-
Inability to accurately integrate signals or measure coupling constants.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overlapped 19F NMR spectra.
Solutions:
-
Increase Magnetic Field Strength: If possible, acquire the spectrum on a higher field spectrometer. The chemical shift dispersion (in Hz) is proportional to the magnetic field strength, which will improve signal separation.
-
Optimize Acquisition Parameters:
-
Increase the acquisition time (AQ) to improve digital resolution.
-
Use a larger number of data points (TD).
-
Apply resolution enhancement window functions during processing (e.g., Lorentzian-to-Gaussian transformation).
-
-
Utilize 2D NMR:
-
Sample Preparation:
-
Lower the sample concentration to reduce potential viscosity effects.
-
Experiment with different deuterated solvents (e.g., acetone-d6 (B32918), chloroform-d, benzene-d6), as solvent effects can alter chemical shifts and improve resolution.
-
Issue 2: Poor Signal-to-Noise (S/N) Ratio
Symptoms:
-
Weak signals that are difficult to distinguish from the baseline noise.
-
Inaccurate integrals.
Solutions:
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.
-
Check Sample Concentration: Ensure the sample concentration is adequate. Perfluorocarbons are generally dense, so ensure you have a sufficient molar quantity in the active volume of the NMR tube.
-
Optimize Pulse Width and Relaxation Delay (D1):
-
Ensure the 90° pulse width is correctly calibrated for your sample.
-
For quantitative measurements, the relaxation delay (D1) should be at least 5 times the longest T1 relaxation time of the fluorine nuclei in your sample.[6]
-
-
Use a Cryoprobe: If available, a cryogenically cooled probe will significantly enhance the S/N ratio.
-
Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the 19F frequency and matched to the sample.
Data Presentation: Expected 19F NMR Parameters
| Fluorine Environment | Typical Chemical Shift Range (ppm vs. CFCl3) | Typical Homonuclear Coupling Constants (JFF) |
| -CF3 (tertiary) | -70 to -85 | 2J: N/A 3J: 0-15 Hz 4J: 5-20 Hz |
| -CF2- (in a ring) | -100 to -140 | 2J (geminal): 220-300 Hz 3J (vicinal): 0-15 Hz |
| -CF- (bridgehead or tertiary) | -140 to -190 | 3J (vicinal): 0-20 Hz |
Note: Chemical shifts are highly sensitive to the local electronic and steric environment and can vary significantly.
Experimental Protocols
Standard 1D 19F NMR Acquisition
A generalized protocol for acquiring a standard 1D 19F spectrum of a perfluorocarbon like this compound is as follows:
-
Sample Preparation:
-
Dissolve 10-50 mg of the this compound isomer mixture in approximately 0.6 mL of a deuterated solvent (e.g., acetone-d6 or chloroform-d).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Spectrometer Setup:
-
Tune and match the probe for the 19F nucleus.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain good resolution on the lock signal.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg) is usually sufficient. For quantitative results, use inverse-gated proton decoupling to suppress NOE effects while collapsing 1H-19F couplings.
-
Spectral Width (SW): Set a wide spectral width to encompass all signals (e.g., 200-250 ppm).
-
Transmitter Frequency Offset (O1P): Center the spectral width on the expected region of signals (e.g., around -130 ppm).
-
Acquisition Time (AQ): Set to at least 1-2 seconds for good digital resolution.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds for qualitative spectra. For quantitative analysis, D1 should be > 5 * T1.
-
Number of Scans (NS): Adjust based on sample concentration, typically from 16 to 256 scans.
-
-
Processing:
-
Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3-1.0 Hz).
-
Phase the spectrum carefully.
-
Reference the spectrum. If no internal standard is used, the solvent residual peak can be used as a secondary reference, but an internal standard like C6F6 (-164.9 ppm) is recommended for accuracy.[3]
-
19F-19F COSY Experiment
This experiment is crucial for establishing connectivity between coupled fluorine nuclei.
Caption: Experimental workflow for 19F-19F COSY.
Key Parameters:
-
Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Dimensions: Typically acquire 1024-2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Spectral Width: Use the same spectral width in both dimensions as determined from the 1D spectrum.
-
Number of Scans: 4 to 16 scans per increment are usually sufficient.
References
- 1. dioxin20xx.org [dioxin20xx.org]
- 2. Concerning the origin of 19F-19F NMR COSY and NOESY connections in the spectra of perfluorooctanoic acid, R(F)-palmitic acid-F13 and diethyl perfluorosuberate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. Selective Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]
- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F [nmr.chem.ucsb.edu]
Technical Support Center: Handling High-Density Perfluoroperhydrophenanthrene
This guide provides researchers, scientists, and drug development professionals with essential information for handling high-density Perfluoroperhydrophenanthrene (PFPE) in experimental settings. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure safe and effective use.
Properties of this compound (PFPE)
Understanding the physical and chemical properties of PFPE is crucial for proper handling and experimental design.
| Property | Value | Notes |
| Molecular Formula | C₁₄F₂₄ | A fully fluorinated derivative of phenanthrene.[1][2] |
| Molecular Weight | ~624 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1][4] |
| Density | ~2.03 g/mL at 20°C | Significantly denser than water.[3][5][6] |
| Boiling Point | 215°C | [1][3][7] |
| Melting Point | -20°C to -31°C | [1][3][7] |
| Viscosity | ~28.4 mPa·s | [3][5] |
| Water Solubility | Insoluble/Immiscible | [4][5][7] |
| Solubility | Soluble in some aliphatic and chlorinated hydrocarbons. | [5] |
| Refractive Index | ~1.3348 | Close to that of plant tissues and living cells.[3][5][8] |
| Chemical Stability | Highly stable and non-reactive. | [2][4][8] |
| Flammability | Non-combustible | [4][9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFPE) and why is its high density significant?
A1: PFPE is a perfluorinated compound, meaning all its hydrogen atoms have been replaced by fluorine.[2] This substitution results in a molecule with high chemical and thermal stability, low surface tension, and a high density of approximately 2.03 g/mL.[2][3] Its density is significant in applications requiring a dense, immiscible liquid phase, such as in vitreoretinal surgery where it serves as a tamponading agent or in creating stable, layered systems in experiments.[4]
Q2: Is PFPE hazardous? What are the primary safety precautions?
A2: PFPE is generally considered to have low toxicity and is non-reactive under normal conditions.[5] However, it is crucial to handle it in accordance with good laboratory practices.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][10] Experiments should be conducted in a well-ventilated area to avoid inhaling any potential vapors.[9][10] Avoid all personal contact, including skin and eye contact.[9]
Q3: How should I store PFPE?
A3: Store PFPE in a tightly closed container in a cool, dry, and well-ventilated area.[5][11] Keep it away from incompatible materials such as strong acids or bases, although it is known for its low reactivity.[11]
Q4: In what types of solvents is PFPE soluble?
A4: PFPE is insoluble in water and most polar solvents.[5][7] It shows solubility in some aliphatic hydrocarbons and chlorinated hydrocarbons.[5] Its unique "fluorous" nature means it may also be miscible with other perfluorinated liquids.
Q5: How do I properly dispose of PFPE waste?
A5: Dispose of PFPE and any contaminated materials in accordance with your institution's hazardous waste program and local regulations.[5][11] Do not pour PFPE down the drain, as it can persist in the environment.[1][9] Collect waste in a suitable, sealed, and clearly labeled container.[1]
Troubleshooting Guide
Q1: I'm having trouble pipetting PFPE accurately due to its high density and viscosity. What should I do?
A1: Standard air-displacement pipettes can struggle with dense and viscous liquids. For improved accuracy, use a positive-displacement pipette, which uses a piston in direct contact with the liquid to ensure accurate aspiration and dispensing. Alternatively, the "reverse pipetting" technique with a standard pipette can improve results. When dispensing, depress the plunger completely to expel all the liquid, leaving the final blowout volume inside the tip.
Q2: My PFPE forms a distinct layer with my aqueous solution and won't mix. How can I create an emulsion?
A2: PFPE is immiscible with water, so it will naturally form a separate, denser layer at the bottom. To create an emulsion, you will need to add a surfactant and apply mechanical energy. Fluorosurfactants are often most effective. The choice of surfactant and the method of agitation (e.g., vortexing, sonication, or homogenization) will depend on the required stability and droplet size for your experiment.
Q3: I'm observing poor image quality when using PFPE as a mounting medium in microscopy. How can I improve it?
A3: While PFPE's refractive index is beneficial for reducing light scattering, poor image quality can arise from air bubbles or an uneven layer.[8] To avoid bubbles, apply the PFPE to the sample and then gently lower the coverslip at an angle. Ensure the layer of PFPE is uniform and completely covers the tissue surface. Its lower viscosity compared to some alternatives should facilitate more uniform coverage.[4]
Q4: How do I handle a PFPE spill?
A4: In case of a spill, first ensure the area is well-ventilated.[5] Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[9] Collect the absorbed material into a labeled, sealed container for proper disposal.[1][9] Prevent the spill from entering drains or waterways.[9]
Experimental Protocols
Protocol 1: Using PFPE as a Mounting Medium for Clearing and Imaging Biological Samples
This protocol is adapted for researchers using PFPE to reduce light scattering in microscopy, particularly for tissues like plant leaves.[8]
Materials:
-
Biological sample (e.g., leaf tissue)
-
This compound (PFPE)
-
Microscope slides and coverslips
-
Pipette or dropper
-
Forceps
Methodology:
-
Sample Preparation: Prepare your biological sample as required by your primary experimental protocol. Ensure the surface to be imaged is clean and accessible.
-
Slide Preparation: Place the prepared sample onto a clean microscope slide.
-
PFPE Application: Using a pipette, apply a small drop of PFPE directly onto the surface of the sample. Due to its low surface tension, it should spread easily.[2][4] Ensure enough is used to fill the space between the slide and the coverslip.
-
Mounting the Coverslip: Hold a coverslip at a 45-degree angle to the slide. Touch one edge to the drop of PFPE and slowly lower the coverslip onto the sample. This technique helps prevent the formation of air bubbles.
-
Sealing (Optional): For long-term imaging or to prevent evaporation (if volatile components are present), you can seal the edges of the coverslip with nail polish or a commercial sealant.
-
Imaging: The sample is now ready for imaging. The refractive index of PFPE helps to reduce light scattering at interfaces, which can enhance imaging depth and clarity.[4][8]
Protocol 2: General Procedure for Liquid-Liquid Phase Separation
This protocol describes a basic procedure for applications where PFPE is used as a dense, non-aqueous phase for separation or extraction.
Materials:
-
Aqueous solution containing the substance of interest
-
This compound (PFPE)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer or shaker (if agitation is needed)
-
Pipettes for phase transfer
Methodology:
-
Combine Liquids: In a suitable container (e.g., a 15 mL centrifuge tube), combine your aqueous solution with a defined volume of PFPE.
-
Phase Separation: Due to its high density and immiscibility, the PFPE will quickly settle to the bottom, forming the lower phase.
-
Mixing (Optional): If extraction is desired, cap the container securely and vortex or shake for a specified time to increase the surface area between the two phases and facilitate the transfer of the target molecule.
-
Separation: Allow the two phases to fully separate. If an emulsion has formed, centrifugation can be used to break it and create a sharp interface.
-
Collection:
-
Using a Pipette: Carefully insert a pipette through the top aqueous layer to aspirate and remove the bottom PFPE layer.
-
Using a Separatory Funnel: If using a separatory funnel, simply drain the bottom PFPE layer through the stopcock.
-
-
Analysis: The separated phases can now be analyzed according to your experimental needs.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 306-91-2: this compound | CymitQuimica [cymitquimica.com]
- 3. f2chemicals.com [f2chemicals.com]
- 4. Buy this compound | 306-91-2 [smolecule.com]
- 5. f2chemicals.com [f2chemicals.com]
- 6. This compound Selectophore 306-91-2 [sigmaaldrich.com]
- 7. This compound CAS#: 306-91-2 [amp.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. angenechemical.com [angenechemical.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Perfluoroperhydrophenanthrene (PFP) Oxygen Carriers
Welcome, researchers and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of oxygen loading capacity in Perfluoroperhydrophenanthrene (PFP) and other perfluorocarbon (PFC) based oxygen carriers.
Frequently Asked Questions (FAQs)
Q1: What fundamentally determines the oxygen carrying capacity of a PFP emulsion?
A1: The oxygen carrying capacity of a PFP emulsion is governed by two main factors: the intrinsic ability of PFP to dissolve oxygen and the formulation of the emulsion. Perfluorocarbons, including PFP, can dissolve large amounts of oxygen—up to 20-40 times more than water—because they are non-polar and have weak intermolecular forces, which create cavities for gas molecules.[1] The oxygen dissolution is a physical phenomenon that follows Henry's Law, meaning the amount of dissolved oxygen is directly proportional to the partial pressure of oxygen (pO₂) in the surrounding environment. Therefore, the total oxygen capacity of an emulsion is a function of the specific PFC chosen, its concentration in the emulsion, and the ambient pO₂.
Q2: My PFP emulsion shows lower oxygen loading than theoretical values. What are the common causes?
A2: Several factors could lead to lower-than-expected oxygen loading.
-
Insufficient Oxygenation: PFP carriers do not bind oxygen chemically like hemoglobin; they physically dissolve it. Maximum capacity is only reached under high partial pressures of oxygen. Ensure your emulsion is equilibrated with a high concentration of oxygen (e.g., bubbling with 100% O₂) prior to measurement.[2]
-
Inaccurate Measurement Technique: Standard dissolved oxygen meters that use polarographic or galvanic electrodes are often unreliable for PFC emulsions.[3] This is because they are calibrated for aqueous solutions, and the partitioning of oxygen from the PFC phase into the sensor's electrolyte is significantly different, leading to artificially low readings.[3]
-
Temperature Effects: Gas solubility in PFCs is inversely related to temperature.[4][5] If your experiment is conducted at a higher temperature than the one cited in the literature for solubility data, you should expect a lower oxygen loading capacity.
-
Emulsion Instability: If the emulsion is unstable, droplet growth (e.g., through Ostwald ripening) can reduce the surface-area-to-volume ratio, which can impair the kinetics of oxygen diffusion and overall performance.[6]
Q3: What is the optimal particle size for a PFP emulsion and why is it critical?
A3: The optimal droplet size for PFP emulsions in biomedical applications is typically in the range of 100 to 200 nanometers.[7][8] This size is critical for several reasons:
-
Stability: A narrow and small particle size distribution enhances emulsion stability by minimizing Ostwald ripening.[7]
-
Efficacy: Smaller particles provide a larger surface-area-to-volume ratio, which can improve the rate of oxygen diffusion into and out of the droplets.[6]
-
Safety: Droplets larger than 0.5 micrometers (500 nm) can pose a risk of causing microembolisms by obstructing small blood vessels.[2][9]
Q4: How important is the choice of surfactant or emulsifier?
A4: The choice of surfactant is critical for the formation and stability of the emulsion, although it may not directly affect the intrinsic oxygen solubility of the PFP core.[10][11] An effective emulsifier, such as egg yolk phospholipids (B1166683) or various Pluronics, reduces the interfacial tension between the PFP and water, allowing for the formation of small, stable droplets under high-pressure homogenization.[6][7] An inadequate surfactant system can lead to rapid emulsion breakdown through coalescence or flocculation, rendering the carrier ineffective.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Inconsistent or Unreliable Oxygen Loading Measurements
-
Possible Cause: Use of an inappropriate measurement device, such as a standard dissolved oxygen meter. These devices are calibrated for water and give erroneous readings for PFCs.[3]
-
Solution: Employ a validated method for measuring oxygen in PFC emulsions. Two reliable methods are:
-
Enzymatic Oxygen Consumption Assay: This method uses an enzymatic reaction (e.g., glucose oxidase) that consumes oxygen at a predictable rate. The rate of reaction, measured by optical density or other means, correlates directly with the initial dissolved oxygen concentration.[11][12][13]
-
Fluorescence Lifetime Oxygen Sensors: These sensors provide accurate measurements and can be fitted into custom microchambers for precise quantification.[12][13]
-
-
Possible Cause: Temperature fluctuations during measurement.
-
Solution: Ensure strict temperature control throughout the oxygenation and measurement process. Gas solubility in PFP is sensitive to temperature changes.[4]
Problem 2: Poor Emulsion Stability (Particle Size Increases Over Time)
-
Possible Cause: Ostwald Ripening. This is a major mechanism of instability where smaller droplets dissolve and their PFP molecules diffuse through the aqueous phase to deposit onto larger droplets.[9][14] This process is driven by the higher Laplace pressure of smaller droplets and is dependent on the solubility of the PFP in water.[2]
-
Solution 1 - PFC Selection: Use a PFP with very low water solubility and vapor pressure to minimize diffusion through the aqueous phase.[2]
-
Solution 2 - Formulate with a Stabilizer: Incorporate a small percentage of a "molecular stabilizer"—a second, heavier, and less water-soluble PFC—into the formulation. This second PFC is insoluble in the aqueous phase and gets concentrated in the smaller droplets as the primary PFC dissolves, effectively halting the ripening process.[7][15]
-
Possible Cause: Flocculation or Coalescence. This occurs when droplets aggregate and merge, often due to an inadequate surfactant layer.
-
Solution: Ensure the use of an effective emulsifier (e.g., egg yolk lecithin) at an optimal concentration to provide a sufficient surface charge (zeta potential), which creates electrostatic repulsion between droplets and prevents them from aggregating.[2]
// Nodes start [label="Start:\nLow O2 Capacity\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; check_method [label="Is the O2 measurement\nmethod validated for PFCs\n(e.g., enzymatic assay)?", fillcolor="#FBBC05", fontcolor="#202124"]; correct_method [label="Action:\nImplement a validated\nmeasurement protocol.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_pressure [label="Was the emulsion\nequilibrated with high\npartial pressure of O2?", fillcolor="#FBBC05", fontcolor="#202124"]; increase_pressure [label="Action:\nSaturate emulsion with\n100% O2 under controlled\nconditions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_stability [label="Is the emulsion stable?\n(Check particle size\nand PDI over time)", fillcolor="#FBBC05", fontcolor="#202124"]; reformulate [label="Action:\nReformulate emulsion.\nConsider PFC choice,\nstabilizers, or surfactants.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="Was temperature\nstrictly controlled\nduring experiment?", fillcolor="#FBBC05", fontcolor="#202124"]; control_temp [label="Action:\nImplement precise\ntemperature control.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Resolved:\nAccurate O2 Capacity\nMeasurement", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges start -> check_method; check_method -> check_pressure [label="Yes"]; check_method -> correct_method [label="No"]; correct_method -> check_method;
check_pressure -> check_stability [label="Yes"]; check_pressure -> increase_pressure [label="No"]; increase_pressure -> check_pressure;
check_stability -> check_temp [label="Yes"]; check_stability -> reformulate [label="No"]; reformulate -> check_stability;
check_temp -> end [label="Yes"]; check_temp -> control_temp [label="No"]; control_temp -> check_temp; }
Caption: Troubleshooting workflow for diagnosing low oxygen capacity.
// Nodes stability [label="Emulsion Stability", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
ostwald [label="Ostwald Ripening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; coalescence [label="Coalescence / Flocculation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
pfc_sol [label="PFP Solubility\nin Water", fillcolor="#FBBC05", fontcolor="#202124"]; laplace [label="Laplace Pressure\n(Droplet Size)", fillcolor="#FBBC05", fontcolor="#202124"]; stabilizer [label="Molecular Stabilizer\n(e.g., heavier PFC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
surfactant [label="Surfactant Choice\n& Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; zeta [label="Zeta Potential\n(Surface Charge)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges ostwald -> stability [label="Decreases"]; coalescence -> stability [label="Decreases"];
pfc_sol -> ostwald [label="Promotes"]; laplace -> ostwald [label="Drives"]; stabilizer -> ostwald [label="Inhibits"];
surfactant -> coalescence [label="Prevents"]; surfactant -> zeta [label="Determines"]; zeta -> coalescence [label="Prevents"]; }
Caption: Logical relationships of factors that influence emulsion stability.
Quantitative Data Summary
The following tables summarize key quantitative data for easy comparison.
Table 1: Factors Influencing Oxygen Solubility in PFP Carriers
| Parameter | Effect on O₂ Solubility | Typical Values / Remarks |
| PFC Type | Varies significantly | Oxygen solubility is inversely correlated with PFC molecular weight.[16] |
| PFC Concentration | Directly proportional | A 60% w/v emulsion has an O₂ solubility of ~17 vol%.[7] |
| Partial Pressure (pO₂) | Directly proportional (Henry's Law) | Benefits are maximized when using high inspired O₂ fractions.[17] |
| Temperature | Inversely proportional | Solubility decreases as temperature increases from 288K to 313K.[4][5] |
| Particle Size | Indirect (affects diffusion kinetics) | Optimal range is 100-200 nm.[7] Increased size can reduce diffusion.[6] |
| Surfactant Type | Generally insignificant on intrinsic solubility[11] | Critical for emulsion stability, which is essential for function. |
Table 2: Comparison of Oxygen Measurement Techniques for PFC Emulsions
| Technique | Principle | Advantages | Disadvantages |
| Standard DO Meter | Polarographic/Galvanic Sensor | Widely available, easy to use. | Not recommended. Inaccurate due to partitioning issues.[3] |
| Enzymatic Assay | O₂ consumption by enzymes (e.g., Glucose Oxidase) | Accurate, reliable, reproducible, relatively low cost.[12][18] | Requires specific reagents and protocol development. |
| Fluorescence Sensor | O₂ quenching of a fluorescent probe | High precision, allows for real-time monitoring.[13] | Higher initial equipment cost. |
| Gas Chromatography | Separation and detection of gases | Highly accurate, considered a gold standard. | Requires elaborate equipment and complex methodology.[12][13] |
Experimental Protocols
Protocol 1: Preparation of a Stable PFP Nanoemulsion
This protocol describes a common method for creating a PFP nanoemulsion using high-pressure homogenization.
Materials:
-
This compound (PFP)
-
Emulsifier (e.g., Egg Yolk Phospholipid, Pluronic F-68)
-
Glycerol (B35011) (as an osmotic agent)
-
Purified, sterile water for injection
-
High-pressure homogenizer (e.g., Microfluidizer)
-
Dynamic Light Scattering (DLS) instrument for particle sizing
Methodology:
-
Prepare Aqueous Phase: Dissolve the emulsifier and glycerol in the purified water. Gently heat (e.g., to 40-50°C) if necessary to aid dissolution.[19]
-
Create Pre-emulsion: Add the PFP (oil phase) to the aqueous phase. Coarsely mix using a high-speed rotor-stator homogenizer (e.g., 10,000 rpm for 5-10 minutes) to create a macroemulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through the high-pressure homogenizer. Typical parameters are 15,000-25,000 PSI for 5-10 cycles. The exact parameters should be optimized for your specific formulation.[20]
-
Cooling: Rapidly cool the resulting nanoemulsion to room temperature or 4°C for storage.
-
Characterization:
Protocol 2: Measurement of Dissolved Oxygen via an Enzymatic Method
This protocol is adapted from methods described for measuring oxygen content in PFC emulsions.[11][12][13]
Materials:
-
PFP emulsion sample
-
Enzyme solution: Glucose oxidase (GO) and Horseradish peroxidase (HRP) in a suitable buffer (e.g., PBS).
-
Substrate solution: Glucose, 4-aminoantipyrine, and a phenolic compound (e.g., 3,5-dichloro-2-hydroxybenzenesulfonic acid) in buffer.
-
Spectrophotometer or plate reader
-
Sealed, stirred microchamber
Methodology:
-
Oxygenation: Equilibrate the PFP emulsion sample to a known oxygen partial pressure (e.g., by bubbling with air for 21% O₂ or pure O₂ for 100% O₂) at a constant, controlled temperature.
-
Reaction Setup: In the sealed microchamber, combine the oxygenated PFP emulsion with the substrate solution.
-
Initiate Reaction: Add the enzyme solution to the chamber to start the oxygen-consuming reaction. Glucose is oxidized by GO, consuming dissolved O₂. HRP is used in a secondary reaction to produce a colored product from the substrates.
-
Measurement: Immediately begin monitoring the increase in optical density (absorbance) of the colored product over time using the spectrophotometer. The initial rate of this color change is a zero-order reaction that is directly proportional to the initial concentration of dissolved oxygen.
-
Calibration: Create a calibration curve using solutions with known oxygen concentrations (e.g., deionized water saturated with gas mixtures of known O₂ content) to correlate the reaction rate with the absolute oxygen concentration.
// Nodes formulate [label="1. Formulation\n(PFP, Surfactant,\nAqueous Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; premix [label="2. Pre-emulsification\n(High-Shear Mixing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; homogenize [label="3. Homogenization\n(High Pressure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterize [label="4. Characterization\n(DLS for Size/PDI,\nZeta Potential)", fillcolor="#FBBC05", fontcolor="#202124"]; oxygenate [label="5. Oxygenation\n(Equilibrate with O2 gas\nat constant T)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="6. Measurement\n(Enzymatic Assay or\nFluorescence Sensor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="7. Data Analysis\n(Calculate O2 Capacity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges formulate -> premix; premix -> homogenize; homogenize -> characterize; characterize -> oxygenate; oxygenate -> measure; measure -> analyze; }
Caption: General workflow for PFP emulsion preparation and O2 analysis.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. f2chemicals.com [f2chemicals.com]
- 4. sweet.ua.pt [sweet.ua.pt]
- 5. sweet.ua.pt [sweet.ua.pt]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unstable - Ostwald Ripening | Entegris [entegris.com]
- 10. Effect of the interfacial surfactant layer on oxygen transfer through the oil/water phase boundary in perfluorocarbon emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Complementary methods for the determination of dissolved oxygen content in perfluorocarbon emulsions and other solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ostwald ripening - Wikipedia [en.wikipedia.org]
- 15. Analysis of Ostwald ripening in fluorocarbon emulsions by sedimentation field-flow fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Understanding the fundamentals of perfluorocarbons and perfluorocarbon emulsions relevant to in vivo oxygen delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Complementary methods for the determination of dissolved oxygen content in perfluorocarbon emulsions and other solutions. | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Perfluoroperhydrophenanthrene
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Perfluoroperhydrophenanthrene (CAS No. 306-91-2). It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use in experimental settings.
General Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety. This substance is a clear, colorless liquid known for its exceptional chemical and thermal stability.[1][2]
Key Handling Practices:
-
Ventilation: Use in a well-ventilated area or outdoors.[3]
-
Personal Contact: Avoid all personal contact, including inhalation of mist, vapors, or spray.[3]
-
Hygiene: Do not eat, drink, or smoke when using this product. Always wash hands with soap and water after handling.[3][4] Contaminated work clothes should be laundered separately before reuse.[3]
-
Incompatible Materials: Avoid contact with incompatible materials, although none are specifically noted under normal conditions.[3][4]
Storage Conditions:
-
Container: Keep the container tightly closed and securely sealed when not in use.[3][4] Suitable containers are made of polyethylene (B3416737) or polypropylene (B1209903).[3] Ensure all containers are clearly labeled and free from leaks.[3]
-
Environment: Store in a cool, dry, well-ventilated place.[3][5] Avoid physical damage to containers.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is essential to minimize exposure and ensure personal safety.
| PPE Category | Specifications | Citation |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or a face shield. | [6][7] |
| Skin Protection | Wear impervious, protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [3][6] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws. | [6][7] |
| Respiratory Protection | If ventilation is inadequate, wear a self-contained breathing apparatus. | [4] |
First Aid Measures
In case of accidental exposure, follow these first aid measures and seek medical attention if symptoms persist.
| Exposure Route | First Aid Procedure | Citation |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [6][7] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [6][7] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician. | [3][6][7] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [6] |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments involving this compound.
Q1: My this compound phase is not separating cleanly from my aqueous solution.
A1: This can be due to the formation of an emulsion. This compound has a high density (approx. 1.325 g/mL at 25°C) and low surface tension, which can sometimes lead to the formation of stable emulsions with aqueous phases, especially with vigorous mixing.
-
Troubleshooting Steps:
-
Centrifugation: The most effective method to break the emulsion is centrifugation. The density difference will aid in separating the layers.
-
Resting Time: Allow the mixture to stand undisturbed for an extended period.
-
Temperature Change: Gently warming the mixture may help to break the emulsion, but be mindful of the thermal sensitivity of your other reagents.
-
Q2: I am observing unexpected peaks in my analytical results (e.g., GC-MS, HPLC).
A2: this compound is exceptionally stable and non-reactive under normal conditions.[1][2][4] Therefore, the unexpected peaks are more likely due to contamination or interaction with a component of your experimental setup.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the solvents you are using are of high purity and are not degrading. Some per- and polyfluoroalkyl substances (PFAS) have shown instability in certain organic solvents like acetonitrile, acetone, and DMSO, though this is less likely for a fully fluorinated compound like this compound.[8]
-
System Blank: Run a system blank with your solvents and instrument to check for background contamination.
-
Leachables: Perfluorocarbons can sometimes leach plasticizers from certain types of plastic labware. If possible, use glass or polypropylene containers.[3]
-
Q3: I am having difficulty dissolving a compound in this compound.
A3: this compound is a fluorous solvent, meaning it will primarily dissolve other highly fluorinated compounds. It is immiscible with most common organic solvents and water.
-
Troubleshooting Steps:
-
Compound Compatibility: Verify that your compound of interest has fluorous characteristics. Non-fluorinated compounds will have very low solubility.
-
Co-solvent: In some cases, a co-solvent system might be necessary. However, finding a co-solvent that is miscible with both this compound and your compound can be challenging.
-
Sonication: Applying ultrasonic energy can sometimes help to dissolve sparingly soluble compounds.
-
Frequently Asked Questions (FAQs)
Q: What is the chemical formula and molecular weight of this compound? A: The chemical formula is C₁₄F₂₄, and the molecular weight is approximately 624.11 g/mol .[6][9]
Q: Is this compound flammable? A: No, it is not considered flammable.[4] However, containers may burn in a fire, potentially releasing toxic fumes.[3]
Q: What should I do in case of a spill? A: For a small spill, absorb the liquid with an inert material such as sand, earth, or vermiculite.[3] Collect the material into a labeled container for disposal.[3] For a large spill, clear the area, move upwind, and alert the fire brigade.[3] Prevent the spillage from entering drains or water courses.[3]
Q: How should I dispose of this compound waste? A: Dispose of the contents and container in accordance with local regulations. This should be done through a licensed disposal company.[4][7]
Q: Is this compound reactive? A: No, it is a very stable and non-reactive compound under normal conditions of use, storage, and transport.[2][4] Hazardous decomposition products are not expected under normal conditions.[4]
Quantitative Data Summary
| Property | Value | Citation |
| CAS Number | 306-91-2 | [2][3][4][6] |
| Molecular Formula | C₁₄F₂₄ | [2][4][6] |
| Molecular Weight | ~624.11 g/mol | [6][9] |
| Appearance | Clear, colorless liquid | [6] |
| Density | 1.324-1.326 g/mL at 20°C, 1.325 g/mL at 25°C | |
| Refractive Index | ~1.3348 | [4] |
| Boiling Point | 39.8-40 °C |
Experimental Workflow Visualization
The following diagram illustrates a general troubleshooting workflow for unexpected experimental results when using this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Buy this compound | 306-91-2 [smolecule.com]
- 2. CAS 306-91-2: this compound | CymitQuimica [cymitquimica.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. f2chemicals.com [f2chemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Page loading... [guidechem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C14F24 | CID 78972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Perfluoroperhydrophenanthrene and Perfluorodecalin for Tissue Clearing
For Researchers, Scientists, and Drug Development Professionals
The optical transparency of biological tissues is a significant hurdle in high-resolution, three-dimensional imaging of intact organs and organisms. Tissue clearing techniques have emerged as powerful tools to overcome this limitation by reducing light scattering. Organic solvent-based clearing methods, in particular, are known for their rapid and effective clearing of dense tissues. A critical final step in these protocols is the immersion of the delipidated tissue in a refractive index (RI) matching solution. Perfluorocarbons (PFCs), such as Perfluoroperhydrophenanthrene (PPF) and Perfluorodecalin (PFD), are inert, non-toxic liquids that have been explored as RI matching agents, primarily in specialized applications like in vivo imaging of plant tissues.
Physicochemical Properties: A Head-to-Head Comparison
The efficacy of a refractive index matching solution in tissue clearing is largely dependent on its physical properties, including its refractive index, viscosity, and density. An ideal RI matching solution should have a refractive index close to that of the tissue's protein components (approximately 1.52-1.55) to minimize light scattering.
| Property | This compound (PPF) | Perfluorodecalin (PFD) | Significance in Tissue Clearing |
| Refractive Index | ~1.3348[1][2] | ~1.314[3][4] | A closer match to the RI of tissue proteins reduces light scattering and enhances transparency. |
| Viscosity | 28.4 mPa·s[2] | ~5.412 mPa·s (at 298K) | Lower viscosity can facilitate faster and more uniform penetration into the tissue, potentially reducing clearing times. |
| Density | 2.03 g/mL[2] | ~1.908 g/mL (at 25°C)[4] | Higher density is a characteristic of these compounds but has less direct impact on the optical properties of the cleared tissue. |
| Molecular Weight | 624.11 g/mol | 462.08 g/mol | Can influence diffusion rates into the tissue. |
| Boiling Point | 212-218 °C[5] | 142 °C[4] | Higher boiling point indicates lower volatility, which can be advantageous for long-term imaging and sample storage. |
Experimental Considerations and Inferred Performance
While direct experimental data comparing PPF and PFD for clearing animal tissues is lacking, we can infer potential performance characteristics based on their physical properties and general principles of tissue clearing.
Refractive Index Matching
A critical aspect of tissue clearing is matching the refractive index of the immersion medium with that of the tissue's remaining components after delipidation (primarily proteins). The refractive index of PPF (~1.3348) is slightly higher than that of PFD (~1.314). While both are lower than the ideal RI of protein (around 1.52-1.55), a higher RI is generally more desirable for minimizing light scatter. In the context of clearing plant tissues, PPF has been reported to outperform PFD due to a closer RI match with plant components.[1]
Tissue Permeation
The viscosity of the immersion medium can affect the speed and uniformity of tissue clearing. PFD has a significantly lower viscosity (5.412 mPa·s) compared to PPF (28.4 mPa·s).[2] This suggests that PFD may penetrate tissues more rapidly and evenly, potentially leading to shorter clearing times and more consistent transparency, especially for larger or denser tissue samples.
Fluorescence Preservation
A major concern with organic solvent-based clearing methods is the quenching of fluorescent signals from genetically encoded reporters like GFP. The chemical inertness of perfluorocarbons is a potential advantage in this regard. However, without direct experimental evidence, it is difficult to definitively state the compatibility of PPF and PFD with a wide range of fluorescent proteins. Researchers should empirically test the effect of these compounds on their specific fluorophores of interest.
Experimental Workflow: A Generalized Organic Solvent-Based Clearing Protocol
The following diagram illustrates a general workflow for organic solvent-based tissue clearing, where PPF or PFD could potentially be used as the final refractive index matching solution. This workflow is based on established protocols like 3DISCO, iDISCO, and uDISCO.
Detailed Methodological Steps (Hypothetical Protocol)
This protocol is a generalized representation and would require optimization for specific tissue types and experimental goals.
-
Fixation: The tissue of interest is fixed, typically by transcardial perfusion followed by immersion in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C. Fixation is crucial for preserving the structural integrity of the tissue.
-
Washing: The fixed tissue is thoroughly washed in PBS to remove excess fixative.
-
Dehydration: The tissue is dehydrated through a graded series of an organic solvent, such as ethanol or tetrahydrofuran (B95107) (THF). This step removes water from the tissue.
-
Delipidation: Lipids, a major source of light scattering, are removed by incubating the dehydrated tissue in a solvent like dichloromethane (B109758) (DCM).
-
Refractive Index Matching: The delipidated tissue is immersed in either this compound or Perfluorodecalin until it becomes transparent. The sample should be fully submerged, and the container sealed to prevent evaporation.
-
Imaging: The cleared tissue is then imaged using a suitable microscopy technique, such as light-sheet fluorescence microscopy or confocal microscopy. The imaging chamber should be filled with the same perfluorocarbon used for RI matching to avoid refractive index mismatches during imaging.
Conclusion
This compound and Perfluorodecalin present as potentially useful, inert, and non-toxic alternatives for refractive index matching in organic solvent-based tissue clearing protocols. Based on their physicochemical properties, PFD's lower viscosity may offer advantages in terms of faster and more uniform tissue penetration, while PPF's slightly higher refractive index could theoretically provide better light scatter reduction.
However, the lack of direct comparative studies in the scientific literature for clearing animal tissues makes it impossible to definitively recommend one over the other. The choice of an appropriate clearing agent will depend on the specific requirements of the experiment, including the tissue type, the desired clearing time, and the fluorescent markers being used. Researchers are strongly encouraged to perform pilot experiments to evaluate the performance of both PPF and PFD for their specific applications. Future studies providing quantitative data on transparency, fluorescence preservation, and tissue morphology after clearing with these agents would be highly valuable to the research community.
References
- 1. Comparative Analyses of Clearing Efficacies of Tissue Clearing Protocols by Using a Punching Assisted Clarity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guidebook for DISCO tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLUID: a fluorescence-friendly lipid-compatible ultrafast clearing method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for ultrafast tissue clearing that preserves fluorescence for multimodal and longitudinal brain imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical Clearing and Index Matching of Tissue Samples for High-resolution Fluorescence Imaging Using SeeDB2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Perfluoroperhydrophenanthrene: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of critical compounds like Perfluoroperhydrophenanthrene is paramount for ensuring experimental reproducibility and the safety of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity validation of this compound, supported by experimental data and detailed protocols.
This compound, a highly fluorinated organic compound, is synthesized through the fluorination of perhydrophenanthrene. This process can lead to the formation of impurities, primarily cyclic perfluorocarbons and partially fluorinated products, which can impact its physicochemical properties and biological inertness.[1] Therefore, robust analytical methods are required to identify and quantify these impurities.
Comparative Analysis of Purity Validation Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying trace impurities. However, alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages, particularly for structural elucidation and quantification without the need for reference standards of impurities.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field, providing structural and quantitative information. | Separation based on differential partitioning between a mobile and stationary phase. |
| Strengths | - High sensitivity and selectivity. - Excellent separation of complex mixtures. - Provides structural information of impurities through mass spectra. | - Non-destructive. - Provides detailed structural information. - Quantitative (qNMR) without the need for specific impurity standards. | - Suitable for non-volatile or thermally labile compounds. |
| Limitations | - Requires volatile or semi-volatile analytes. - Potential for thermal degradation of some compounds. | - Lower sensitivity compared to GC-MS. - Can have complex spectra requiring expertise for interpretation. | - this compound lacks a UV chromophore, requiring alternative detection methods like an Evaporative Light Scattering Detector (ELSD) or MS. |
| Typical Purity Determination | > 99.5% | > 99% | Method dependent |
| Common Impurities Detected | Partially fluorinated phenanthrenes, other cyclic perfluorocarbons. | Can identify and quantify a wide range of fluorinated and non-fluorinated impurities. | Dependent on the impurity's properties and the detection method used. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Purity
This protocol is designed for the identification and quantification of this compound and its potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as perfluorohexane (B1679568) or a highly fluorinated solvent, to create a 1 mg/mL solution.
-
Vortex the solution until the sample is fully dissolved.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector at 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 25°C/min to 300°C, hold for 5 minutes.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Quadrupole: 150°C.
-
Mass Range: m/z 50-700.
-
Data Acquisition: Full scan mode.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage. The main peak corresponding to this compound (C₁₄F₂₄) should be identified by its retention time and mass spectrum.
-
The mass spectrum of this compound is expected to show characteristic fragment ions. Key fragments to monitor include m/z 69 (CF₃⁺), 131 (C₃F₅⁺), and other higher mass fragments.
-
Impurities, such as partially fluorinated species, will have different retention times and distinct mass spectra, often showing fragments corresponding to the loss of fluorine atoms or the presence of hydrogen.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds, providing a distinct signal for each unique fluorine environment.
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Nucleus Observed: ¹⁹F.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 scans).
-
A relaxation delay (D1) of at least 5 times the longest T1 of the fluorine nuclei to ensure accurate quantification.
-
3. Data Analysis:
-
The ¹⁹F NMR spectrum of pure this compound will show a complex set of multiplets corresponding to the different fluorine environments in the molecule.
-
The presence of impurities will be indicated by additional peaks in the spectrum. The chemical shifts of these peaks can help in identifying the nature of the impurities (e.g., C-H bonds in partially fluorinated compounds will result in different ¹⁹F chemical shifts and coupling patterns).
-
Purity can be estimated by integrating the signals corresponding to the main compound and the impurities.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for GC-MS analysis and a decision-making process for selecting the appropriate purity validation method.
References
A Comparative Analysis of Perfluoroperhydrophenanthrene and Silicone Oil in Ophthalmic Surgery
In the realm of vitreoretinal surgery, the choice of an appropriate intraocular tamponade agent is critical for successful retinal reattachment and visual rehabilitation. Among the available options, perfluoroperhydrophenanthrene (PFPHP), a type of perfluorocarbon liquid (PFCL), and silicone oil represent two distinct classes of vitreous substitutes. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their respective roles and limitations in ophthalmology.
Physicochemical Properties and Intended Use
This compound, commercially known as Vitreon, is a high-density, low-viscosity liquid primarily utilized as an intraoperative tool to flatten detached retinas.[1] Its high specific gravity allows for effective manipulation and stabilization of the retina during surgical procedures. While it has been explored for short-term postoperative tamponade, its long-term use is generally avoided due to concerns about potential toxicity and complications.[2][3]
In contrast, silicone oil is a long-term tamponade agent used to provide extended support for the retina in complex cases of retinal detachment, such as those with proliferative vitreoretinopathy (PVR) or giant retinal tears.[4] It is a chemically inert and transparent polymer with a lower specific gravity than water.
Comparative Efficacy: Quantitative Data
Direct long-term comparative studies between this compound and silicone oil are scarce, primarily because their intended durations of use differ significantly. The following tables summarize key efficacy and safety data from separate clinical investigations.
Table 1: Efficacy and Safety of this compound (Vitreon) as a Short-Term Tamponade
| Outcome Measure | Vitreon Collaborative Study (Giant Retinal Tears)[2][3] | Retrospective Comparative Study (vs. PFO for PVR)[1] |
| Retinal Reattachment Rate | 88% (mean follow-up 8.6 months)[2] | 71.7% (at 6 months)[1] |
| Postoperative Visual Acuity | >20/400 in 52% of patients[2] | Improved or stable in 80% of patients[1] |
| Recurrent Retinal Detachment | 26%[2] | Not specified |
| Intraocular Pressure (IOP) Elevation | Not specified | Tendency for lower IOP vs PFO[1] |
| Cataract Formation | 23%[2] | Not specified |
| Corneal Decompensation | 6.2%[3] | Tendency for clearer cornea vs PFO[1] |
| Hypotony | 4%[2] | Not specified |
| Retained PFPHP | Not specified in this study | 8.4% (at 6 months)[1] |
Table 2: Efficacy and Complications of Silicone Oil as a Long-Term Tamponade (Representative Data)
| Outcome Measure | Silicone Study Report 2 (PVR)[5] | Meta-Analysis of SO Complications[2] |
| Retinal Reattachment Rate | 61-64% (at last examination)[5] | Varies by indication |
| Postoperative Visual Acuity | ≥5/200 in 33-45% of patients[5] | Varies by indication |
| Recurrent Retinal Detachment | Lower rate compared to gas tamponade[2] | Varies by indication |
| Intraocular Pressure (IOP) Elevation | Common complication | Significant risk (OR = 1.66 vs other agents)[2] |
| Cataract Formation | Very common, approaching 100% in phakic eyes[6] | High incidence[2] |
| Corneal Decompensation | A known complication[7] | A recognized risk[7] |
| Hypotony | Less prevalent than with gas tamponade[5] | Can occur[6] |
| Silicone Oil Emulsification | A significant long-term complication[3] | A primary concern leading to other complications[3] |
Experimental Protocols
Vitreon Collaborative Study for Giant Retinal Tears
-
Objective: To evaluate the use of this compound as an intraoperative and postoperative tool in the management of giant retinal tears.[3]
-
Methodology: A multicenter prospective case series involving 162 eyes of 161 patients with retinal tears of 90 degrees or greater. This compound was used as a surgical adjunct in all cases. In 16 eyes (9.9%), it was left as a temporary postoperative tamponade for a mean of 87.2 days.[3]
-
Key Assessments: Retinal reattachment rates and visual acuity were the main outcome measures. Postoperative complications were also documented.[3]
Silicone Study (Report 2)
-
Objective: To compare the efficacy of silicone oil and perfluoropropane gas in eyes with severe proliferative vitreoretinopathy.[5]
-
Methodology: A randomized clinical trial where 265 eyes with severe PVR were treated with vitrectomy and randomized to receive either perfluoropropane gas or silicone oil.[5]
-
Key Assessments: The primary outcomes were visual acuity of 5/200 or greater and complete posterior retinal reattachment. Rates of reoperation, keratopathy, and hypotony were also compared.[5]
Visualizing the Comparison: Logical Relationships and Workflows
The following diagrams illustrate the typical clinical workflow for each agent and the logical relationship between their application and potential outcomes.
References
- 1. This compound versus perfluoro-n-octane in vitreoretinal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Vitreon) in the management of giant retinal tears: results of a collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The management of giant retinal tears using this compound. A multicenter case series. Vitreon Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effectiveness of vitrectomy with silicone oil or perfluoropropane tamponade for myopic foveoschisis with foveal detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel approach for 25-gauge transconjunctival sutureless vitrectomy to evaluate vitreous substitutes in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of viscoelastic poly(ethylene glycol) sols as vitreous substitutes in an experimental vitrectomy model in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repair of retinal detachment associated with proliferative vitreoretinopathy using this compound (Vitreon). Vitreon Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Frontier: A Comparative Guide to LC-MS/MS Methods for Perfluoroperhydrophenanthrene Detection in Environmental Samples
A notable gap exists in scientific literature regarding validated LC-MS/MS methodologies specifically for the detection of Perfluoroperhydrophenanthrene (PFPHP) in environmental matrices. However, based on established protocols for other per- and polyfluoroalkyl substances (PFAS), this guide presents a comparative framework of potential analytical approaches. The methods described herein are extrapolated from successful PFAS analyses and serve as a foundational resource for researchers developing and validating novel detection strategies for PFPHP.
This compound (C₁₄F₂₄, MW: 624.11) is a highly fluorinated compound characterized by its chemical inertness, thermal stability, and hydrophobicity.[1][2][3] These properties, common to many PFAS, necessitate sensitive and specific analytical techniques for their determination in complex environmental samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for PFAS analysis due to its high sensitivity and specificity.[4][5]
This guide compares potential sample preparation and LC-MS/MS methodologies applicable to PFPHP analysis in water, soil, and sediment. The presented data is based on studies of other common PFAS and is intended to provide a starting point for method development for PFPHP.
Comparison of Analytical Methodologies
Due to the absence of specific data for this compound, the following table summarizes typical performance data for the analysis of representative PFAS compounds in various environmental matrices using LC-MS/MS. These values can serve as a benchmark for the development of a PFPHP-specific method.
| Analyte (Matrix) | Sample Preparation | LC Column | Mobile Phase | Detection Mode | LOD (ng/L or ng/g) | LOQ (ng/L or ng/g) | Recovery (%) | Reference |
| PFOA (Water) | Solid Phase Extraction (SPE) | C18 | Methanol (B129727)/Water with Ammonium (B1175870) Acetate (B1210297) | ESI- MRM | 0.01 - 1 | 0.03 - 2 | 85 - 110 | [6] |
| PFOS (Water) | Direct Injection (Large Volume) | C18 | Methanol/Water with Ammonium Acetate | ESI- MRM | 0.5 - 5 | 1 - 10 | 90 - 105 | [4] |
| Various PFAS (Soil) | QuEChERS-based Extraction | C18 | Acetonitrile (B52724)/Water with Formic Acid | ESI- MRM | 0.1 - 2 | 0.3 - 5 | 70 - 120 | [7] |
| Various PFAS (Sediment) | Ultrasonic Extraction & SPE | C18 | Methanol/Water with Ammonium Formate | ESI- MRM | 0.05 - 1 | 0.15 - 3 | 75 - 115 | [6] |
Disclaimer: The data presented in this table is for representative PFAS compounds and not for this compound. LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the specific instrument and matrix conditions.
Experimental Protocols
The following are detailed, generalized protocols for the extraction and analysis of PFAS from environmental samples, which can be adapted for PFPHP.
Sample Preparation: Solid Phase Extraction (SPE) for Water Samples
This protocol is a common approach for the extraction and concentration of PFAS from water matrices.
-
Sample Collection: Collect water samples in polypropylene (B1209903) bottles.
-
Fortification: Spike the sample with a known concentration of an appropriate internal standard (e.g., a ¹³C-labeled analog of the target analyte, if available).
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing methanol followed by reagent water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a solution of methanol and water to remove interferences.
-
Elution: Elute the retained analytes with a small volume of a basic methanol solution (e.g., methanol with ammonium hydroxide).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
Sample Preparation: Extraction for Soil and Sediment Samples
This protocol outlines a general procedure for extracting PFAS from solid matrices.
-
Sample Preparation: Homogenize and weigh a portion of the soil or sediment sample.
-
Fortification: Spike the sample with internal standards.
-
Extraction: Add an extraction solvent (e.g., acetonitrile or methanol) and shake, vortex, or sonicate to extract the analytes from the solid matrix.
-
Centrifugation: Centrifuge the sample to separate the solid material from the solvent extract.
-
Cleanup (dSPE or SPE): The supernatant can be subjected to a cleanup step using dispersive SPE (dSPE) with sorbents like C18 and graphitized carbon black (GCB) to remove interferences, or further purified using cartridge SPE.
-
Concentration and Reconstitution: Concentrate the cleaned extract and reconstitute it in the mobile phase.
LC-MS/MS Analysis
The following are typical instrumental parameters for the analysis of PFAS.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a modifier such as ammonium acetate or formic acid.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically employed.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is standard for most PFAS.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte.[8]
-
Hypothetical MRM Transitions for PFPHP (C₁₄F₂₄): As PFPHP is a neutral, non-ionizable molecule under typical ESI conditions, its analysis by LC-MS would likely require an alternative ionization technique such as atmospheric pressure chemical ionization (APCI) or the formation of adducts. Without experimental data, predicting MRM transitions is speculative. However, if ionization were to occur, fragmentation would likely involve the loss of CF₂ units.
-
Workflow and Pathway Diagrams
References
- 1. lookchem.com [lookchem.com]
- 2. f2chemicals.com [f2chemicals.com]
- 3. CAS 306-91-2: this compound | CymitQuimica [cymitquimica.com]
- 4. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Heat Transfer Fluids for High-Stakes Research and Pharmaceutical Applications
In the precise and demanding environments of research, scientific discovery, and drug development, maintaining stringent temperature control is not merely a procedural step but a cornerstone of experimental integrity and product stability. The selection of a coolant, or heat transfer fluid, is therefore a critical decision that can significantly impact the efficiency, reliability, and safety of thermal management systems. This guide provides an objective comparison of Perfluoroperhydrophenanthrene (PFPE), a high-performance fluorocarbon, with other commonly utilized coolants: a 50/50 ethylene (B1197577) glycol-water mixture and a representative synthetic polyalphaolefin (PAO) oil. This analysis is supported by a review of their thermophysical properties and outlines a standard methodology for evaluating their heat transfer performance.
Key Performance Indicators: A Thermophysical Property Showdown
The efficacy of a coolant is primarily determined by its thermophysical properties. An ideal heat transfer fluid possesses high thermal conductivity for rapid heat absorption and dissipation, high specific heat capacity to carry significant amounts of thermal energy, low viscosity for ease of pumping and reduced energy consumption, and a wide operating temperature range to suit diverse applications. The following table summarizes the key thermophysical properties of this compound, a 50/50 ethylene glycol-water solution, and a typical PAO synthetic oil.
| Property | This compound (PFPE) | 50/50 Ethylene Glycol/Water | Polyalphaolefin (PAO 4) |
| Thermal Conductivity (W/m·K) | ~0.07 (estimated) | ~0.41[1] | ~0.15 |
| Specific Heat Capacity (kJ/kg·K) | 1.07[2] | ~3.5[1] | ~2.0 |
| Density ( kg/m ³) | 2030[2] | ~1060[1] | ~820 |
| Kinematic Viscosity (mm²/s at 20°C) | 13.99[2] | ~4.2[1] | ~17.2 |
| Boiling Point (°C) | 215[2] | ~106[1] | >250 |
| Freezing/Pour Point (°C) | -31[2] | ~-37[1] | ~-60 |
In-Depth Coolant Profiles
This compound (PFPE): The Specialist
This compound, a type of perfluorocarbon (PFC), stands out for its exceptional chemical inertness, high dielectric strength, and wide operating temperature range.[3] Its non-flammable nature and compatibility with a vast array of materials make it a prime candidate for applications where safety and material integrity are paramount, such as in direct contact cooling of sensitive electronics or in aggressive chemical reactor environments. However, its significantly lower thermal conductivity and specific heat capacity compared to water-based coolants mean that it is less efficient at transferring and storing heat on a per-mass basis. Its high density and viscosity also demand more robust pumping solutions.
50/50 Ethylene Glycol/Water: The Workhorse
A mixture of ethylene glycol and water is a widely adopted coolant due to its excellent thermal properties, low cost, and the ability to depress the freezing point and elevate the boiling point of water.[4] The high thermal conductivity and specific heat capacity of the water component make it a highly efficient medium for heat transfer.[1] While effective, ethylene glycol is toxic and requires careful handling and disposal. Furthermore, its operating temperature range, although enhanced by the glycol, is more limited than that of PFPE or synthetic oils.
Polyalphaolefin (PAO) Synthetic Oil: The High-Temperature Performer
Polyalphaolefin (PAO) synthetic oils are prized for their excellent thermal stability at high temperatures, low volatility, and good lubricity.[5] These characteristics make them suitable for applications involving high-temperature processes where water-based coolants would vaporize. PAOs also offer a very low pour point, ensuring fluidity at cold temperatures.[5] Their heat transfer capabilities, as indicated by their thermal conductivity and specific heat capacity, are moderate, falling between those of PFPE and ethylene glycol/water mixtures. Like PFPE, they are dielectric and compatible with many materials.
Experimental Protocol for Comparative Heat Transfer Efficiency Analysis
To empirically determine the heat transfer efficiency of these coolants, a standardized experimental setup is crucial. The following protocol outlines a robust methodology for comparing their performance in a controlled laboratory setting.
Objective: To measure and compare the single-phase convective heat transfer coefficient of this compound, a 50/50 ethylene glycol/water mixture, and a PAO synthetic oil.
Apparatus:
-
Closed-Loop Fluid Circulation System: Consisting of a variable-speed pump, a flow meter, and a reservoir.
-
Test Section: A heated tube or channel of known dimensions (e.g., copper or stainless steel) through which the coolant flows. The test section should be well-insulated to minimize heat loss to the surroundings.
-
Heating Element: A cartridge heater or resistive wire wrapped around the test section to provide a uniform and measurable heat flux.
-
Temperature Sensors: High-precision thermocouples or RTDs placed at the inlet and outlet of the test section, as well as at multiple points along the surface of the heated section.
-
Data Acquisition System: To log temperature, flow rate, and power input data.
-
Heat Exchanger: To cool the fluid before it returns to the reservoir, maintaining a constant inlet temperature.
Methodology:
-
System Preparation: The circulation loop is thoroughly cleaned and filled with the first test coolant. The system is then run to remove any air bubbles.
-
Setting Operating Conditions: The pump speed is adjusted to achieve a desired flow rate, which is measured by the flow meter. The heat exchanger is set to maintain a constant coolant inlet temperature.
-
Applying Heat Flux: A known and constant power is supplied to the heating element.
-
Reaching Steady State: The system is allowed to run until the temperatures at all measurement points stabilize, indicating that a steady state has been reached.
-
Data Acquisition: Once at steady state, the inlet and outlet coolant temperatures, the surface temperatures of the heated section, the flow rate, and the power input are recorded for a set period to ensure data stability.
-
Calculation of Heat Transfer Coefficient:
-
The actual heat absorbed by the fluid (Q) is calculated using the formula: Q = ṁ * cₚ * (T_out - T_in) where ṁ is the mass flow rate, cₚ is the specific heat capacity of the coolant, and T_out and T_in are the outlet and inlet temperatures, respectively.
-
The average heat transfer coefficient (h) is then calculated using: h = Q / (A * (T_s - T_b)) where A is the heat transfer surface area, T_s is the average surface temperature of the heated section, and T_b is the average bulk fluid temperature ((T_in + T_out) / 2).
-
-
Repetition: The experiment is repeated for a range of flow rates and heat inputs.
-
Coolant Change: The system is drained, cleaned, and filled with the next coolant, and the entire procedure is repeated under the identical sets of operating conditions.
Data Presentation: The calculated heat transfer coefficients for each coolant at various flow rates and heat inputs should be tabulated and plotted for direct comparison.
Visualizing the Process
To better understand the decision-making and experimental processes, the following diagrams are provided.
Conclusion
The choice between this compound, ethylene glycol/water mixtures, and PAO synthetic oils is contingent upon the specific demands of the application. For scenarios requiring extreme chemical inertness, dielectric properties, and a wide temperature range, PFPE is a strong, albeit less thermally efficient, contender. Ethylene glycol/water solutions offer superior heat transfer performance at a lower cost, making them ideal for many general-purpose cooling applications where toxicity is manageable. PAO synthetic oils excel in high-temperature environments where thermal stability is the primary concern. A thorough evaluation of the thermophysical properties, coupled with experimental validation under conditions that mimic the intended application, is essential for making an informed and optimal coolant selection.
References
Cross-Validation of Analytical Methods for Perfluoroperhydrophenanthrene Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of Perfluoroperhydrophenanthrene (PFPHP) is critical in various fields, including environmental monitoring, toxicology, and pharmaceutical development, due to its persistence and potential bioaccumulation. The selection of a suitable analytical method is a pivotal step in obtaining high-quality data. This guide provides a comparative overview of the primary analytical techniques used for PFPHP quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Cross-validation of analytical methods is essential to ensure data accuracy, comparability, and reliability across different laboratories and studies. While direct cross-validation studies for PFPHP are not extensively published, this guide synthesizes available information on validated methods for similar per- and polyfluoroalkyl substances (PFAS) to provide a comprehensive comparison.
Overview of Predominant Analytical Techniques
The quantification of PFPHP is predominantly achieved through chromatographic methods coupled with mass spectrometry. The choice between GC-MS and LC-MS/MS often depends on the sample matrix, required sensitivity, and the specific physicochemical properties of PFPHP.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like many PFAS, derivatization may be necessary to increase their volatility. GC-MS offers high chromatographic resolution and is a robust technique for identifying and quantifying a wide range of compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Recognized for its high sensitivity and specificity, LC-MS/MS is the most common and often considered the "gold standard" for the analysis of a broad range of PFAS, including those that are non-volatile and polar. It allows for the direct analysis of samples with minimal preparation, reducing the potential for analyte loss or contamination.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of PFAS, which can be extrapolated to the quantification of PFPHP. These parameters are crucial for evaluating the suitability of a method for a specific application.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Accuracy (% Recovery) | 70-130% | 80-120% |
| Precision (% RSD) | ≤ 20% | ≤ 15% |
| Limit of Detection (LOD) | Analyte and matrix dependent (ng/L to µg/L range) | Analyte and matrix dependent (pg/L to ng/L range) |
| Limit of Quantification (LOQ) | Analyte and matrix dependent (ng/L to µg/L range) | Analyte and matrix dependent (pg/L to ng/L range) |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are generalized experimental protocols for the quantification of PFAS, adaptable for PFPHP, using GC-MS and LC-MS/MS.
Protocol 1: this compound Quantification by GC-MS
1. Sample Preparation (Derivatization may be required)
-
Extraction: Solid-phase extraction (SPE) is commonly used to isolate and concentrate PFAS from aqueous and solid samples.
-
Derivatization: To increase volatility for GC analysis, derivatization of non-volatile PFAS may be necessary.
-
Solvent Exchange: The extracted and derivatized sample is exchanged into a solvent suitable for GC injection (e.g., hexane).
2. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: An optimized temperature ramp is crucial for the separation of target analytes from matrix components.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) is commonly used.
-
Analysis Mode: Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity for the target analyte.
-
Protocol 2: this compound Quantification by LC-MS/MS
1. Sample Preparation
-
Extraction: For solid samples, extraction with a suitable organic solvent (e.g., methanol (B129727), acetonitrile) is performed. For liquid samples, a "dilute-and-shoot" approach or SPE can be used.
-
Cleanup: SPE is often employed to remove interfering matrix components.[1][2]
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is commonly used for PFAS analysis.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an ammonium (B1175870) acetate (B1210297) or formic acid additive, is typical.
-
-
Tandem Mass Spectrometer (MS/MS):
Method Validation Workflow
The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Logical Relationship of Validation Parameters
The various parameters of method validation are interconnected and collectively ensure the reliability of the analytical data. The following diagram illustrates the logical relationships between key validation parameters.
References
Performance comparison of Perfluoroperhydrophenanthrene in different microscopy techniques
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of high-resolution microscopy, the choice of immersion fluid or mounting medium is critical to achieving optimal image quality. Perfluoroperhydrophenanthrene (PFPHP), a perfluorocarbon, has emerged as a valuable tool in advanced imaging techniques. This guide provides a comprehensive comparison of PFPHP's performance against traditional immersion fluids like glycerol (B35011) and immersion oil across various microscopy platforms. The information presented herein is supported by available experimental data and established optical principles.
Quantitative Data Summary
A key determinant of an immersion fluid's performance is its refractive index (RI), which dictates how light bends as it passes through the medium. Mismatches in RI between the sample, mounting medium, and objective lens can lead to spherical aberrations and light scattering, ultimately degrading image quality. The following table summarizes the refractive indices of PFPHP and common alternatives.
| Immersion Medium | Refractive Index (n) | Key Characteristics |
| This compound (PFPHP) | ≈ 1.334 | Low refractive index, chemically and biologically inert, suitable for live-cell imaging.[1] |
| Glycerol (80% in water) | ≈ 1.45 - 1.47 | High viscosity, hygroscopic, commonly used for fixed samples.[2][3][4][5][6] |
| Immersion Oil (Standard) | ≈ 1.515 | High refractive index matching that of glass, ideal for high-numerical-aperture objectives, typically used for fixed samples.[7][8][9][10][11] |
Performance Comparison in Microscopy Techniques
While direct quantitative comparisons of PFPHP with glycerol and immersion oil are not extensively documented in peer-reviewed literature, qualitative evidence and the optical properties of PFPHP allow for a strong inference of its performance advantages in specific applications.
A study comparing this compound (referred to as PP11) with water and another perfluorocarbon (perfluorodecalin, PFD) for imaging plant leaves demonstrated a marked improvement in image quality with PFPHP in both laser scanning confocal microscopy (LSCM) and two-photon microscopy. The use of PFPHP as a mounting medium resulted in clearer images deeper into the tissue, showcasing its ability to reduce light scattering and improve signal penetration.
Based on its properties, the performance of PFPHP can be extrapolated as follows:
-
Confocal & Two-Photon Microscopy: PFPHP's low refractive index makes it particularly well-suited for imaging live biological specimens, which have an RI closer to water (≈1.33). By minimizing the RI mismatch between the sample and the immersion medium, PFPHP can significantly reduce spherical aberrations and light scattering, leading to improved image brightness, contrast, and imaging depth compared to using high-RI oils or glycerol with aqueous samples. The enhanced signal clarity may also allow for the use of lower laser powers, thereby reducing phototoxicity and photobleaching.[12][13][14]
-
Stimulated Raman Scattering (SRS) Microscopy: In SRS, a label-free chemical imaging technique, reducing light scattering is crucial for achieving high signal-to-noise ratios, especially deep within tissues. The refractive index matching property of PFPHP is highly advantageous in this context, leading to clearer images with better contrast.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Live-Cell Imaging with Confocal Microscopy
This protocol describes the preparation of live cultured cells for imaging with a confocal microscope using PFPHP as the imaging medium.
Live-cell confocal microscopy workflow with PFPHP.
Materials:
-
Cultured cells on #1.5 thickness glass-bottom dishes or coverslips
-
This compound (PFPHP)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Appropriate fluorescent stains (e.g., Hoechst for nuclei, MitoTracker for mitochondria)
-
Live-cell imaging chamber
Procedure:
-
Culture cells to the desired confluency on a #1.5 thickness coverslip or glass-bottom dish.
-
If staining is required, incubate the cells with the appropriate fluorescent probes according to the manufacturer's instructions.
-
Gently wash the cells three times with pre-warmed PBS to remove any residual media or unbound stain.
-
Carefully aspirate the final PBS wash, leaving a minimal amount of liquid to prevent the cells from drying out.
-
Immediately add a sufficient volume of PFPHP to the coverslip or dish to completely cover the cells.
-
Place the sample in a live-cell imaging chamber to maintain temperature and CO2 levels if required for long-term imaging.
-
Mount the chamber on the stage of the confocal microscope.
-
Select a low-magnification objective to locate the area of interest.
-
Switch to a high-numerical-aperture objective suitable for immersion. Note: While PFPHP's refractive index is low, a water-immersion objective may be a suitable choice. If using an oil-immersion objective, ensure the correction collar is adjusted for the refractive index of PFPHP.
-
Optimize imaging parameters, starting with low laser power to minimize phototoxicity.
-
Acquire images.
Two-Photon Microscopy of Tissue Sections
This protocol outlines the preparation of fixed tissue sections for deep-tissue imaging using two-photon microscopy with PFPHP as the mounting and immersion medium.
Two-photon microscopy workflow for tissue sections with PFPHP.
Materials:
-
Fixed tissue block (e.g., brain, tumor)
-
Vibratome or cryostat for sectioning
-
Glass microscope slides and #1.5 thickness coverslips
-
This compound (PFPHP)
-
Phosphate-buffered saline (PBS)
-
Antibodies and fluorescent secondary antibodies (if applicable)
-
Mounting spacers (optional)
-
Nail polish or sealant
Procedure:
-
Fix the tissue using a standard protocol (e.g., perfusion with 4% paraformaldehyde).
-
Cut tissue sections to a thickness of 50-100 µm using a vibratome or cryostat.
-
If required, perform immunohistochemical staining to label specific structures of interest.
-
Thoroughly wash the tissue sections in PBS.
-
Mount a tissue section onto a clean glass slide.
-
Wick away excess PBS from around the section.
-
Place a drop of PFPHP directly onto the tissue section.
-
Gently lower a coverslip over the section, avoiding air bubbles. Use of mounting spacers may be beneficial for thicker sections.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent evaporation and movement.
-
Place the slide on the stage of the two-photon microscope.
-
Apply a drop of PFPHP to the top of the coverslip for immersing the objective lens.
-
Use a long-working-distance, high-numerical-aperture objective suitable for deep-tissue imaging.
-
Tune the two-photon laser to the appropriate wavelength for exciting the fluorophore(s).
-
Optimize laser power and detector gain for imaging deep within the tissue.
-
Acquire Z-stack images through the desired tissue depth.
Stimulated Raman Scattering (SRS) Microscopy of Live Cells
This protocol details the use of PFPHP for label-free chemical imaging of live cells with SRS microscopy.
SRS microscopy workflow for live cells using PFPHP.
Materials:
-
Cultured cells on #1.5 thickness glass-bottom dishes or coverslips
-
This compound (PFPHP)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Live-cell imaging chamber
Procedure:
-
Culture cells on a #1.5 thickness coverslip or glass-bottom dish.
-
Wash the cells three times with pre-warmed PBS.
-
Aspirate the final wash and add a sufficient amount of PFPHP to cover the cells.
-
Place the sample in a live-cell imaging chamber.
-
Mount the chamber on the SRS microscope stage.
-
Tune the pump and Stokes lasers to the Raman shift corresponding to the chemical bond of interest (e.g., CH2 for lipids).
-
Optimize the laser powers and lock-in amplifier settings to maximize the SRS signal while minimizing potential photodamage.
-
Acquire images at the desired location within the cells.
Biocompatibility and Phototoxicity
Perfluorocarbons, as a class of compounds, are generally considered to be chemically and biologically inert, which makes them suitable for live-cell imaging applications.[1] However, it is important to note that some studies on specific perfluorinated compounds (different from PFPHP) have reported potential cytotoxic effects at high concentrations.[15][16][17] Therefore, it is recommended to perform viability assays to confirm the biocompatibility of PFPHP with the specific cell type and experimental conditions being used.
Regarding phototoxicity, PFPHP itself is not a fluorophore and does not directly contribute to light-induced damage. In fluorescence microscopy, phototoxicity is primarily caused by the excitation of fluorophores, which can lead to the generation of reactive oxygen species.[12][13][14] By improving the clarity of the imaging medium and reducing light scattering, PFPHP can enhance the signal collected by the objective. This improved signal detection may allow researchers to use lower laser powers to achieve the same image quality, thereby indirectly reducing phototoxicity and photobleaching.[12][13][14]
References
- 1. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Confocal Microscopy List - Glycerol/Type G immersion liquid? [confocal-microscopy-list.275.s1.nabble.com]
- 4. hypertextbook.com [hypertextbook.com]
- 5. umassmed.edu [umassmed.edu]
- 6. researchgate.net [researchgate.net]
- 7. Immersion Oil and Refractive Index | Nikon’s MicroscopyU [microscopyu.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. Which Immersion Oil to use – Cellular Imaging [cellularimaging.nl]
- 10. Oil immersion - Wikipedia [en.wikipedia.org]
- 11. Immersion Objectives | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 14. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Effects of perfluorooctanoate and perfluorooctane sulfonate exposure on hepatoma Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocompatibility of Perfluoroperhydrophenanthrene: A Comparative Analysis with Other Perfluorocarbons
A comprehensive review of available scientific literature reveals a significant gap in direct comparative biocompatibility studies between Perfluoroperhydrophenanthrene (PFPE) and other perfluorocarbons (PFCs). While a body of research exists on the biocompatibility of the broader PFC class, particularly concerning well-studied compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), specific quantitative data and detailed experimental protocols for PFPE are notably scarce. This guide summarizes the available information on PFPE and provides a general overview of PFC biocompatibility for context.
This compound (PFPE): Limited Biocompatibility Data
This compound, also known by its trade name Flutec PP11, is a perfluorinated hydrocarbon. Despite its applications in various fields, including as a heat transfer fluid and in electronics, its biological safety profile is not extensively documented in publicly accessible research.
A report submitted to the UK Parliament by F2 Chemicals Ltd., a manufacturer of PFPE, provides some basic toxicological information. The report states that PFPE has low acute toxicity, with a dermal LD50 (lethal dose for 50% of subjects) greater than 2 g/kg in rats. It is also reported to be non-irritating to the skin and eyes. However, this document does not provide the detailed experimental protocols for these studies, nor does it offer comparative data with other PFCs.
Concerns regarding PFPE have been raised by organizations such as the Environmental Working Group (EWG), primarily focused on its persistence and potential for bioaccumulation, which are characteristic of many per- and polyfluoroalkyl substances (PFAS). However, these concerns are not substantiated with specific in vitro or in vivo biocompatibility studies directly comparing PFPE to other PFCs.
An initial search identified a promising diagram suggesting a study on the effect of "PFPE" on cell viability. However, upon further investigation, it was determined that "PFPE" in that specific research referred to "Palm Fruit (Phoenix dactylifera L.) Pollen Extract," a completely unrelated substance. This highlights the critical lack of specific and unambiguous research on the biocompatibility of this compound.
General Biocompatibility of Perfluorocarbons (PFCs)
While specific data on PFPE is lacking, the broader class of PFCs has been the subject of numerous biocompatibility studies. It is important to note that the biocompatibility of PFCs can vary significantly based on their specific chemical structure, chain length, and functional groups.
Cytotoxicity and Cell Viability
In vitro studies on various PFCs have demonstrated a range of cytotoxic effects. For instance, long-chain PFCs like PFOA and PFOS have been shown to induce cytotoxicity in various cell lines, including human liver cells (HepG2) and lung cells. The mechanisms of toxicity are often linked to the induction of oxidative stress and apoptosis. Shorter-chain PFCs are generally considered to be less toxic and less bioaccumulative.
Inflammatory Response
The inflammatory potential of PFCs is a key aspect of their biocompatibility. Studies have shown that certain PFCs can modulate immune responses. For example, PFOA and PFOS have been reported to have immunomodulatory effects, potentially leading to pro-inflammatory responses. The specific signaling pathways involved are complex and can vary depending on the PFC and the cell type.
In Vivo Toxicity
In vivo studies in animal models have provided further insights into the systemic toxicity of some PFCs. These studies have investigated effects on various organs, including the liver, kidney, and thyroid. The toxicity profiles are again dependent on the specific PFC, with longer-chain compounds generally exhibiting greater toxicity.
Data Presentation: A Noteworthy Absence for PFPE
Due to the lack of available quantitative data from direct comparative studies, it is not possible to construct the requested tables summarizing the biocompatibility of this compound against other PFCs. Such a comparison would require standardized experimental protocols and consistent reporting of metrics such as IC50 values for cytotoxicity, levels of inflammatory cytokine expression, and histopathological findings from in vivo studies.
Experimental Protocols: A General Overview
While specific protocols for PFPE are unavailable, the following are examples of standard methodologies used in the biocompatibility testing of PFCs.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with the PFC of interest at various concentrations. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells is quantified spectrophotometrically.
-
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells. An increase in LDH activity in the cell culture supernatant is indicative of cell membrane disruption and cytotoxicity.
-
Live/Dead Staining: This fluorescence-based assay uses two dyes, typically calcein-AM and ethidium (B1194527) homodimer-1, to differentiate between live and dead cells. Calcein-AM stains live cells green, while ethidium homodimer-1 stains the nuclei of dead cells red.
Inflammatory Response Assays
-
ELISA (Enzyme-Linked Immunosorbent Assay): This technique is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released by immune cells (such as macrophages) in response to PFC exposure.
-
Quantitative PCR (qPCR): This method can be used to measure the gene expression levels of inflammatory markers in cells exposed to PFCs.
Logical Workflow for Biocompatibility Assessment
The following diagram illustrates a general workflow for assessing the biocompatibility of a substance like a PFC.
Conclusion
A Comparative Guide to Perfluoroperhydrophenanthrene and Alternative Fluorinated Solvents: An Economic and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the economic and performance characteristics of Perfluoroperhydrophenanthrene (PFPHP) against other common fluorinated solvents. The analysis is supported by a review of their physicochemical properties, lifecycle costs, and suitability for various research and development applications. All quantitative data is summarized in comparative tables, and key experimental workflows are detailed and visualized to aid in solvent selection.
Introduction to Fluorinated Solvents
Fluorinated solvents are a class of fluids characterized by the substitution of hydrogen atoms with fluorine. This fluorination imparts unique properties, including high chemical and biological inertness, thermal stability, non-flammability, and excellent material compatibility. These characteristics make them invaluable in specialized applications ranging from precision cleaning in the electronics industry to oxygen carriers in biomedical research.
This compound (PFPHP), a perfluorocarbon (PFC), is a dense, high-boiling-point fluid used in niche applications such as a temporary tamponade in retinal surgery, an imaging adjunct, and a solvent for preparing specialized copolymers and ion-selective electrodes.[1][2] However, its high cost and environmental persistence necessitate a careful evaluation against alternative fluorinated solvents like other PFCs and hydrofluoroethers (HFEs). This guide examines the total cost of ownership and application-specific performance to inform a rational selection process.
Physicochemical Properties: A Comparative Overview
The selection of a fluorinated solvent is fundamentally guided by its physical and chemical properties. These properties dictate its behavior in specific applications, such as its ability to dissolve gases, transfer heat, or remain inert in a reaction.
Table 1: Comparison of Key Physicochemical Properties
| Property | This compound (PFPHP) | Fluorinert™ FC-72 (Perfluorohexane) | Fluorinert™ FC-40 | HFE-7100 |
| CAS Number | 306-91-2 | 355-42-0 | 86508-26-3 | 163702-07-6 / 163702-08-7 |
| Molecular Formula | C₁₄F₂₄ | C₆F₁₄ | Mixture | C₄F₉OCH₃ |
| Molecular Weight | 624.11 g/mol | 338.04 g/mol | ~650 g/mol | 250.05 g/mol |
| Boiling Point | 215 °C[1] | 56 °C | 155 °C | 61 °C |
| Density (at 25°C) | 2.03 g/mL | 1.68 g/mL | 1.85 g/mL | 1.52 g/mL |
| Vapor Pressure (at 25°C) | 0.219 mmHg[1] | 240 mmHg | 4.1 mmHg | 202 mmHg |
| Surface Tension | ~17 dynes/cm | ~10 dynes/cm | ~16 dynes/cm | ~13.6 dynes/cm |
| Oxygen Solubility (at 25°C) | ~45 ml O₂/100 ml | ~49 ml O₂/100 ml | ~40 ml O₂/100 ml | ~33 ml O₂/100 ml |
| Chemical Class | Perfluorocarbon (PFC) | Perfluorocarbon (PFC) | Perfluorocarbon (PFC) | Hydrofluoroether (HFE) |
Economic Analysis: Beyond the Purchase Price
While fluorinated solvents generally have a higher initial purchase price compared to conventional solvents, a comprehensive economic analysis must consider the total lifecycle cost.[3][4] This includes acquisition, operational costs (energy, solvent loss), and end-of-life costs (disposal or recycling).
Table 2: Illustrative Economic Comparison
| Cost Factor | This compound (PFPHP) | Low-Boiling Point PFCs (e.g., FC-72) | High-Boiling Point PFCs (e.g., FC-40) | HFEs (e.g., HFE-7100) |
| Acquisition Cost | Very High[5] | High | High | Moderate-High |
| Energy Cost (Heating) | High (due to high boiling point) | Low | Moderate | Low |
| Solvent Loss (Evaporative) | Very Low | Very High | Low | High |
| Recycling Potential | Excellent | Good (requires efficient capture) | Excellent | Good |
| Disposal Cost | High (incineration for halogenated waste)[6] | High | High | High |
| Relative ODP | Zero | Zero | Zero | Zero |
| Relative GWP | High | High | High | Low-Moderate |
Lifecycle Cost Considerations:
-
Acquisition Cost: PFPHP is often sold in small quantities for specialized applications, and its price can be substantial. For example, 10 mL can be priced at $149.00. Prices for other fluorinated solvents also vary significantly based on purity and volume.[5]
-
Operational Cost: The primary operational cost is often energy consumption for heating and cooling. Solvents with lower boiling points, like FC-72 and HFE-7100, require less energy to reach their working temperature in applications like vapor degreasing.[7] However, their high vapor pressure leads to greater evaporative losses if not used in a closed or semi-closed system. PFPHP's extremely low vapor pressure minimizes such losses.
-
Recycling and Disposal: The high chemical stability of fluorinated solvents makes them ideal for recovery and reuse, which can significantly lower the cost per use.[7][8] This is a critical advantage, as the disposal of halogenated solvent waste is expensive and highly regulated.[6][9] Solvent recovery systems are a key investment for reducing long-term operational costs.[8]
References
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 306-91-2 [smolecule.com]
- 3. agcchem.com [agcchem.com]
- 4. Fluorinated Solvents Market Size, Share & Forecast | 2035 Insights & Growth Projections [researchnester.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. What Are The Advantages Of Using Fluorinated Solvents | ORAPI Asia [orapiasia.com]
- 8. Fluorinated Solvents Market Size, Growth and Forecast 2032 [credenceresearch.com]
- 9. altiras.com [altiras.com]
A Comparative Guide to the Long-Term Stability of Perfluorocarbon Emulsions
Perfluorocarbon (PFC) emulsions are versatile formulations with significant applications in the biomedical field, including as oxygen carriers (blood substitutes) and contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI).[1][2] For both research and clinical applications, the long-term stability of these emulsions is a critical parameter, ensuring consistent performance, safety, and a practical shelf-life.[3] An unstable emulsion can undergo changes in droplet size, leading to reduced efficacy and potential toxicity.[2]
This guide provides an objective comparison of the long-term stability of different PFC emulsions, supported by experimental data. It details the primary mechanisms of instability and the key factors that influence it, offering researchers and drug development professionals a comprehensive overview of the topic.
Mechanisms of Perfluorocarbon Emulsion Instability
The stability of a PFC nanoemulsion is defined by the constancy of its droplet size and distribution over time. Two primary degradation mechanisms are responsible for irreversible droplet growth:
-
Ostwald Ripening (Molecular Diffusion): This is the dominant degradation process for nanoemulsions with droplet diameters under 1 µm.[3][4] It involves the diffusion of individual PFC molecules from smaller droplets (which have higher surface energy) to larger droplets.[3] The rate of Ostwald ripening is primarily influenced by the PFC's solubility in the continuous phase (water) and its vapor pressure.[2]
-
Coalescence: This occurs when two or more droplets collide and merge to form a single, larger droplet.[1] This process can be mitigated by ensuring sufficient repulsive forces between droplets, often achieved by creating a high surface charge (zeta potential).[1]
Key Factors Influencing Long-Term Stability
The stability of a PFC emulsion is a multifactorial issue, with the formulation's composition and physical characteristics playing crucial roles.
-
Perfluorocarbon Selection: PFCs with higher molecular weights and, consequently, lower water solubility and vapor pressure, tend to form more stable emulsions by minimizing Ostwald ripening.[2][3] For instance, adding a small amount of a heavier, less soluble PFC (like perfluorodecyl bromide) can significantly stabilize an emulsion made from a more volatile PFC (like perfluorooctyl bromide).[3]
-
Emulsifier/Surfactant System: The choice of surfactant is critical for stabilizing the PFC droplets. Phospholipids, such as egg yolk lecithin, and non-ionic block copolymers like Pluronic F-68 (or Proxanol 268) are commonly used.[2][5] The emulsifier forms a protective layer at the oil-water interface, reducing interfacial tension and providing a steric or electrostatic barrier against coalescence.[6]
-
Droplet Size and Distribution: While nano-sized droplets are desirable for many in vivo applications, smaller droplets are more susceptible to Ostwald ripening due to their higher surface curvature.[2][3] Therefore, achieving a narrow size distribution is as important as the mean droplet size itself.
-
Zeta Potential: This parameter measures the magnitude of the electrostatic charge on the droplet surface. A higher absolute zeta potential (typically > |25| mV) creates strong repulsive forces between droplets, preventing aggregation and coalescence, thereby enhancing stability.[1][7]
-
Storage Temperature: Elevated temperatures can increase the kinetic energy of droplets and reduce the viscosity of the continuous phase, which may accelerate coalescence.[5][8]
Comparative Stability Data of PFC Emulsions
The following table summarizes long-term stability data from a study that monitored four different perfluorooctylbromide (PFOB) nanoemulsion formulations over one year. The key difference between the formulations was the inclusion of 3% perfluorodecylbromide (PFDB), a stability-enhancing agent.
| Emulsion ID | Composition Highlights | Measurement Technique | Initial Mean Diameter (nm) | Mean Diameter after 1 Year (nm) | Key Observation |
| NE 23 | PFOB, Phospholipids | Cryo-TEM | ~180 | ~200+ (wider distribution) | Showed a shift towards larger droplets and a broader size distribution over time.[1] |
| NE 20/3 | PFOB, Phospholipids, 3% PFDB | Cryo-TEM | ~160 | ~160 (stable distribution) | Remained significantly more stable, with a consistent droplet size and distribution.[1] |
| NE 63 | PFOB, Phospholipids | DLS | ~190 | ~160 | DLS data misleadingly suggested an increase in stability (smaller size), which was contradicted by Cryo-TEM.[1] |
| NE 60/3 | PFOB, Phospholipids, 3% PFDB | DLS | ~170 | ~150 | Similar to NE 63, DLS data alone was not sufficient to accurately assess stability changes.[1] |
Data synthesized from Grapentin C, et al. (2015).[1]
Experimental Protocols for Stability Assessment
Accurate evaluation of long-term stability requires a combination of analytical techniques. Relying on a single method, such as Dynamic Light Scattering (DLS), can be misleading.[1][9]
Protocol 1: Droplet Size and Distribution Analysis
This protocol combines DLS for rapid assessment and Cryo-Transmission Electron Microscopy (Cryo-TEM) for detailed morphological analysis.
-
Sample Preparation: Prepare the PFC emulsion using a high-pressure homogenization or microfluidization process.[9] Sterilize if required for the intended application (e.g., heat sterilization).
-
Initial Measurement (T=0):
-
DLS: Dilute an aliquot of the emulsion in an appropriate solvent (e.g., ultrapure water) to a suitable concentration for analysis. Measure the Z-average diameter and Polydispersity Index (PDI).
-
Cryo-TEM: Apply a small volume of the emulsion to a TEM grid. Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample. Image the sample using a transmission electron microscope under cryogenic conditions. Analyze the resulting micrographs to determine the size, distribution, and morphology of the droplets.[1]
-
-
Long-Term Storage: Store the bulk emulsion under controlled conditions (e.g., 4°C, protected from light).
-
Periodic Analysis: At predetermined time points (e.g., 1, 3, 6, 9, 12 months), repeat the DLS and Cryo-TEM measurements from step 2 on new aliquots from the stored sample.
-
Data Comparison: Compare the droplet size, PDI, and morphology over the time course to identify trends of instability such as droplet growth or changes in distribution.
Protocol 2: Zeta Potential Measurement
This protocol determines the surface charge of the emulsion droplets, providing insight into the stability against coalescence.
-
Sample Preparation: Dilute the PFC emulsion in a low ionic strength medium, typically ultrapure water, to avoid charge screening effects.[7]
-
Measurement: Use a Zetasizer instrument that employs Laser Doppler Electrophoresis. Place the diluted sample in a specific capillary cell. An electric field is applied, causing the charged droplets to move.
-
Calculation: The instrument measures the velocity of the droplets and calculates the electrophoretic mobility. The zeta potential is then calculated from this value using the Smoluchowski or a similar equation.[7]
-
Interpretation: Perform measurements at the same time points as the particle size analysis. A significant decrease in the absolute value of the zeta potential over time indicates a loss of electrostatic stabilization and an increased risk of aggregation.[10]
Visualizing Stability Factors and Assessment Workflow
The following diagrams illustrate the key relationships and processes involved in PFC emulsion stability.
Caption: Factors influencing the long-term stability of PFC emulsions.
Caption: Experimental workflow for assessing PFC emulsion stability.
References
- 1. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One [journals.plos.org]
- 2. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Aging mechanisms of perfluorocarbon emulsions using image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. entegris.com [entegris.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. atlas.org [atlas.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
Perfluoroperhydrophenanthrene: A Comparative Analysis of its Low Bioaccumulation Potential
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioaccumulative nature of Perfluoroperhydrophenanthrene (PFPP) against other well-documented per- and poly-fluoroalkyl substances (PFAS). The following data and experimental protocols underscore the significantly lower bioaccumulation potential of PFPP, a critical consideration for its application in various scientific and pharmaceutical contexts.
This compound stands in stark contrast to legacy PFAS compounds like Perfluorooctanoic acid (PFOA) and Perfluorooctane (B1214571) sulfonate (PFOS), which are known for their persistence and high bioaccumulation in organisms.[1][2] This guide synthesizes available data to validate the non-bioaccumulative properties of PFPP.
Comparative Analysis of Bioaccumulation Data
An environmental risk evaluation report from the UK Environment Agency indicates a low bioaccumulation potential for this compound. A fish bioaccumulation study cited in the report determined a bioconcentration factor (BCF) of up to 30 for the substance.[3] This is significantly lower than the BCF and bioaccumulation factor (BAF) values reported for PFOA and PFOS, which can range from the hundreds to several thousands, indicating a high potential for accumulation in living tissues.[4][5][6]
| Substance | Bioconcentration Factor (BCF) / Bioaccumulation Factor (BAF) | Indication |
| This compound (PFPP) | Up to 30 (BCF)[3] | Low Bioaccumulation Potential |
| Perfluorooctanoic acid (PFOA) | 82 - 200 (BCF in algae)[7], Median log BAF of 2.16 in fish[6][8] | High Bioaccumulation Potential |
| Perfluorooctane sulfonate (PFOS) | 1,000 - 4,000 (BCF in fish)[4], Median log BAF of 3.55 in fish[6] | Very High Bioaccumulation Potential |
Understanding Bioaccumulation Testing: Experimental Protocols
The determination of a substance's bioaccumulation potential is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The most relevant protocol for aquatic environments is the OECD Test Guideline 305: Bioaccumulation in Fish .[9]
This test guideline outlines two primary exposure methods: aqueous and dietary. The aqueous exposure method is often preferred when technically feasible.[9] The study consists of two phases:
-
Uptake Phase: A group of fish is exposed to the test substance at a constant concentration in the water. The concentration of the substance in the fish is measured at regular intervals to determine the rate of uptake.
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (free of the test substance). The concentration of the substance in the fish is again monitored over time to determine the rate of elimination.
The Bioconcentration Factor (BCF) is then calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady state.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a bioaccumulation study according to OECD Guideline 305.
Comparative Logic: Assessing Bioaccumulation Risk
The significant difference in the chemical structure of this compound compared to long-chain PFAS like PFOA and PFOS likely contributes to its lower bioaccumulation potential. The fully fluorinated, cyclic structure of PFPP may hinder its ability to partition into and be retained by biological tissues.
The following diagram illustrates the logical framework for comparing the bioaccumulation risk of PFPP with that of high-concern PFAS.
References
- 1. Contamination, bioaccumulation and toxic effects of perfluorinated chemicals (PFCs) in the water environment: a review paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PFAS - Wikipedia [en.wikipedia.org]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. AECOM - PFAS | Bioconcentration and Bioaccumulation Factors for PFAS [publications.aecom.com]
- 6. Evaluation of Published Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Data for Per- and Polyfluoroalkyl Substances Across Aquatic Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioaccumulation and toxicity of perfluorooctanoic acid and perfluorooctane sulfonate in marine algae Chlorella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pfascentral.org [pfascentral.org]
- 9. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
Refractive Index Matching: A Comparative Guide to Perfluoroperhydrophenanthrene and Glycerol for Advanced Microscopy
For researchers, scientists, and drug development professionals seeking to optimize imaging quality in deep-tissue microscopy, the choice of a refractive index (RI) matching medium is critical. This guide provides an objective comparison of two commonly used RI matching agents: Perfluoroperhydrophenanthrene and Glycerol (B35011). By examining their optical properties, performance in imaging applications, and practical considerations, this document aims to equip researchers with the necessary information to select the most suitable medium for their specific experimental needs.
At the heart of high-resolution, deep-tissue imaging lies the challenge of overcoming light scattering. As light penetrates biological specimens, it encounters a heterogeneous environment with varying refractive indices, leading to photon scattering that degrades image quality and limits penetration depth. Refractive index matching aims to minimize this scattering by immersing the sample in a medium with an RI that closely matches that of the cellular and extracellular components. This guide focuses on a comparative analysis of a perfluorocarbon, this compound, and a commonly used alcohol, glycerol, as RI matching agents.
Physical and Optical Properties
A fundamental difference between this compound and glycerol lies in their refractive indices. This compound, a type of perfluorocarbon, has a refractive index of approximately 1.3348. In contrast, pure glycerol has a significantly higher refractive index of about 1.4746[1]. The choice between these two depends on the refractive index of the tissue or sample being imaged and the immersion medium of the microscope objective.
| Property | This compound | Glycerol |
| Refractive Index (nD) | ~1.3348 | ~1.4746[1] |
| Appearance | Clear, colorless liquid | Colorless, odorless, viscous liquid |
| Boiling Point | 215 °C | 290 °C |
| Viscosity | Low | High (1.412 Pa·s at 20°C)[1] |
| Water Solubility | Immiscible | Miscible |
| Chemical Nature | Inert, non-polar | Polar, hygroscopic |
Performance in Refractive Index Matching and Tissue Clearing
The primary goal of an RI matching medium is to enhance imaging depth and signal-to-noise ratio (SNR) by reducing light scattering. While both this compound and glycerol are used for this purpose, their efficacy can vary depending on the specific application and tissue type.
One study investigating intravital lung imaging found that eliminating the RI mismatch at the alveolar air-tissue interface using a perfluorocarbon-based liquid ventilation did not, on its own, enhance imaging depth. However, ex vivo optical tissue clearing that included the removal of scattering lipids did improve penetration depth[2]. This suggests that for highly scattering tissues, RI matching with a perfluorocarbon is most effective when combined with a tissue clearing protocol that removes major sources of scattering.
Conversely, glycerol is a well-established component of many aqueous tissue clearing protocols, such as SCALE, which combines it with urea (B33335) and a detergent[3]. Studies have shown that glycerol-based solutions can significantly improve imaging depth. For instance, a 75% v/v glycerol solution allowed for an imaging depth of approximately 550 µm in a mouse lymph node using multiphoton microscopy[4]. However, another study comparing different clearing agents for cardiovascular tissue imaging found that a glycerol-based method exhibited relatively lower tissue transparency compared to the organic solvent-based method BABB[5]. This highlights that the performance of glycerol can be tissue-dependent.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of RI matching agents. Below are representative protocols for the use of glycerol in tissue clearing and a general guideline for using this compound for RI matching.
Experimental Protocol: Glycerol-Based Tissue Clearing (SCALE Protocol)
This protocol is adapted from the SCALE method for clearing mouse embryos and hearts[3].
Materials:
-
SCALE solution: 4 M urea, 10% (wt/vol) glycerol, and 0.1% (wt/vol) Triton X-100 in distilled water.
-
Phosphate-buffered saline (PBS)
-
Fixed tissue samples (e.g., mouse embryos or organs fixed in 4% paraformaldehyde)
Procedure:
-
Fixation: Ensure the tissue is adequately fixed (e.g., overnight in 4% PFA at 4°C).
-
Washing: Wash the fixed tissue extensively in PBS to remove the fixative.
-
Clearing:
-
Immerse the tissue in the SCALE solution.
-
Incubate at room temperature for 7-14 days, depending on the size and type of the tissue. The SCALE solution should be changed every 2-3 days.
-
-
Imaging:
-
Mount the cleared tissue in fresh SCALE solution for imaging.
-
Use a microscope objective that is compatible with aqueous immersion media or has a correction collar for adjusting to the refractive index of the SCALE solution.
-
Experimental Protocol: Refractive Index Matching with this compound
This is a general protocol for immersing a sample in this compound for RI matching during microscopy.
Materials:
-
This compound
-
Sample for imaging (e.g., cleared tissue, organoids)
-
Imaging chamber or slide compatible with perfluorocarbons
Procedure:
-
Sample Preparation: Prepare the biological sample as required for imaging. If using a cleared tissue, ensure the final washing steps are compatible with a non-aqueous immersion medium.
-
Immersion:
-
Place the sample in a suitable imaging chamber.
-
Add a sufficient volume of this compound to completely immerse the sample.
-
Ensure there are no air bubbles trapped on or near the sample.
-
-
Imaging:
-
Use an appropriate microscope objective. Since this compound has a low refractive index, a water immersion objective or an air objective may be suitable, depending on the specific setup. Some specialized fluorocarbon immersion objectives are also available.
-
Acquire images, ensuring the objective is either dipped into the this compound or is a long-working-distance objective that does not require direct contact.
-
Chemical Compatibility
The chemical compatibility of the RI matching medium with the materials in the microscopy setup is a critical practical consideration to prevent damage to expensive optical components and sample holders.
This compound: Perfluorocarbons are generally known for their high chemical inertness. They are typically compatible with most metals, glasses, and elastomers used in microscopy. However, specific compatibility with plastics should be verified.
Glycerol: Glycerol is a relatively benign alcohol and is compatible with most materials used in microscopy. However, prolonged exposure to high concentrations of glycerol can potentially affect certain plastics.
| Material | This compound Compatibility | Glycerol Compatibility |
| Glass (Slides, Coverslips, Objectives) | Excellent | Excellent |
| Metals (Stainless Steel, Aluminum) | Excellent | Excellent |
| Polymethyl Methacrylate (PMMA/Acrylic) | Likely good, but testing is recommended | Good[6][7][8][9] |
| Polystyrene | Likely good, but testing is recommended | Resistant[10][11] |
| Silicone Elastomers | Excellent | Excellent |
| Standard Immersion Oils | Immiscible, compatibility should be tested to avoid contamination | Generally compatible, but check manufacturer's recommendations |
Note: It is always recommended to test the compatibility of any chemical with your specific equipment under the intended experimental conditions.
Logical Workflow for Selecting an RI Matching Medium
The decision to use this compound or glycerol depends on several factors related to the sample, the imaging setup, and the experimental goals. The following diagram illustrates a logical workflow for this selection process.
Conclusion
Both this compound and glycerol offer distinct advantages as refractive index matching media for advanced microscopy. Glycerol is a versatile, water-soluble agent with a high refractive index, making it a key component in many aqueous tissue clearing protocols. Its performance, however, can be tissue-dependent. This compound, with its low refractive index and chemical inertness, provides a non-aqueous alternative, particularly useful for specific applications where matching a lower RI is desired or when chemical reactivity is a concern.
The optimal choice between these two agents is not universal but rather depends on a careful consideration of the experimental parameters, including the refractive indices of the sample and objective, the need for an aqueous environment, and the chemical compatibility with the imaging setup. By understanding the properties and performance characteristics of both this compound and glycerol, researchers can make an informed decision to significantly enhance the quality and depth of their microscopic investigations.
References
- 1. Optical Clearing and Index Matching of Tissue Samples for High-resolution Fluorescence Imaging Using SeeDB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing Imaging Depth of Intravital Lung Imaging Using Perfluorocarbon-Based Liquid Ventilation With Tissue Clearing for Deep-Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anat.lf1.cuni.cz [anat.lf1.cuni.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. plaskolite.com [plaskolite.com]
- 7. industrialspec.com [industrialspec.com]
- 8. industrialspec.com [industrialspec.com]
- 9. docs.rs-online.com [docs.rs-online.com]
- 10. PS (Polystyrene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 11. dutscher.com [dutscher.com]
Safety Operating Guide
Navigating the Disposal of Perfluoroperhydrophenanthrene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of perfluoroperhydrophenanthrene, a perfluorinated compound (PFC) that, like other substances in its class, requires careful management due to its environmental persistence.
This compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, as a member of the per- and polyfluoroalkyl substances (PFAS) family, often referred to as "forever chemicals," it is characterized by a high degree of stability and resistance to degradation.[2][3] This persistence necessitates disposal methods that ensure its containment and prevent its release into the environment.[1][4]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against accidental splashes.[5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or Viton, to prevent skin contact.[5]
-
Body Protection: A fully-buttoned laboratory coat should be worn to protect from spills.
-
Respiratory Protection: While not always required for small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or vapors.
In Case of a Spill:
-
Alert Personnel: Immediately inform others in the vicinity of the spill.
-
Ventilate the Area: Ensure adequate ventilation to disperse any potential vapors.
-
Contain the Spill: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the liquid.[1][4]
-
Collect the Absorbed Material: Carefully scoop the absorbed material and place it into a designated, sealed container for hazardous waste disposal.[4]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
Step-by-Step Laboratory Disposal Protocol for this compound
This protocol outlines the procedure for the disposal of small, laboratory-scale quantities of this compound waste.
Materials:
-
Designated hazardous waste container (leak-proof, with a secure lid)
-
"Hazardous Waste" labels
-
Inert absorbent material (e.g., vermiculite, sand)
-
Personal Protective Equipment (PPE)
Procedure:
-
Waste Segregation: It is critical to segregate chemical waste. This compound is a halogenated organic compound and should be collected in a waste stream separate from non-halogenated organic waste.
-
Container Selection and Labeling:
-
Select a clean, leak-proof container that is chemically compatible with this compound.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and its concentration on the label.
-
-
Waste Collection:
-
Carefully transfer the liquid this compound waste into the labeled hazardous waste container.
-
For residual amounts in empty containers, triple-rinse the container with a suitable solvent. The rinsate should also be collected as hazardous waste.
-
If dealing with absorbed spill material, place the solidified waste directly into the container.
-
-
Secure Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be well-ventilated and away from heat sources or incompatible chemicals.
-
-
Arrange for Disposal:
-
Once the container is full, or on a regular schedule, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Do not attempt to dispose of this compound down the drain or through evaporation in a fume hood.[5]
-
Quantitative Data and Physical Properties
While specific quantitative parameters for the disposal of this compound at a laboratory scale are not extensively documented, the following physical properties are relevant for its handling and management.
| Property | Value |
| Molecular Formula | C₁₄F₂₄ |
| Molecular Weight | 624.11 g/mol |
| Appearance | Clear, colorless liquid[6] |
| Melting Point | -20 to -31 °C |
| Boiling Point | 215 °C |
| Density | 1.9 g/cm³ |
| Solubility | Insoluble in water |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.
Industrial-Scale Disposal Methods
For larger quantities, the primary disposal methods for PFAS like this compound are:
-
High-Temperature Incineration: This is a promising method for the complete destruction of PFAS, though it requires very high temperatures to break the strong carbon-fluorine bonds.[2]
-
Hazardous Waste Landfilling: Disposal in a specially designed hazardous waste landfill can contain the substance, although it does not destroy it.[2] These landfills have extensive environmental controls to prevent leaching.[2]
-
Deep Well Injection: This method involves injecting liquid waste deep underground into geologically stable formations.[2]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both themselves and the environment.
References
Safeguarding Your Research: A Guide to Handling Perfluoroperhydrophenanthrene
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Perfluoroperhydrophenanthrene, a highly fluorinated compound. Adherence to these procedures is critical for minimizing exposure and ensuring safe disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is not classified as hazardous under normal handling conditions, good occupational hygiene and safety practices are essential.[1] Some sources suggest it may cause skin, eye, and respiratory irritation.[2] Therefore, a comprehensive PPE strategy is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing. | To protect eyes from potential splashes which may cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] | To prevent skin contact. Always inspect gloves before use and dispose of them properly after handling.[5] |
| Body Protection | A buttoned, long-sleeved lab coat. | To protect skin and clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[6] If vapors or mists are generated, a NIOSH-approved respirator may be necessary. | To minimize the inhalation of any airborne particles or vapors.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidents and minimize exposure.
1. Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a properly functioning chemical fume hood and emergency equipment (eyewash station, safety shower) are accessible.[4]
-
Prepare your workspace by covering surfaces with absorbent, disposable bench paper.
2. Handling:
-
Conduct all handling of this compound within a well-ventilated area, preferably inside a chemical fume hood.[6]
-
Avoid direct contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep the container tightly closed when not in use.[1]
3. In Case of a Spill:
-
For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite).[2]
-
Collect the absorbed material and place it in a suitable, sealed container for disposal.[2][7]
-
Clean the spill area thoroughly.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not pour down the drain.[5]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidance.
-
Disposal options may include incineration or burial in a licensed landfill.[2][8]
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safely managing this compound, the following diagram illustrates the key stages of the operational plan.
Caption: This diagram outlines the essential steps for the safe handling and disposal of this compound.
References
- 1. f2chemicals.com [f2chemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
